molecular formula C38H52N4O7S2 B15555889 Sulfo-Cy5 amine

Sulfo-Cy5 amine

Numéro de catalogue: B15555889
Poids moléculaire: 741.0 g/mol
Clé InChI: YAAUASLQACUDFY-UHFFFAOYSA-N
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Description

Sulfo-Cy5 amine is a useful research compound. Its molecular formula is C38H52N4O7S2 and its molecular weight is 741.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C38H52N4O7S2

Poids moléculaire

741.0 g/mol

Nom IUPAC

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

Clé InChI

YAAUASLQACUDFY-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Sulfo-Cy5 Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy5 amine, a near-infrared fluorescent dye widely utilized in biolabeling, cell imaging, and other fluorescence-based applications.

Core Concepts

This compound is a derivative of the cyanine (B1664457) dye Cy5, modified with a primary amine group and sulfonate groups.[1] The addition of sulfonate groups significantly increases the water solubility of the molecule, making it highly suitable for biological applications in aqueous environments.[1] The primary amine functionality allows for covalent conjugation to various biomolecules, including proteins and antibodies, by reacting with carboxyl groups.[1][2] This far-red fluorescent probe is particularly advantageous due to the low autofluorescence of biological specimens in this region of the spectrum.

The core structure of this compound consists of two indolenine rings linked by a polymethine chain. The sulfonate groups are attached to the indole (B1671886) rings, enhancing hydrophilicity. The amine group is typically introduced via a linker arm to facilitate its reaction with target molecules.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below, providing a comprehensive overview of its characteristics.

PropertyValueReferences
Chemical Formula C₃₈H₅₂N₄O₇S₂[3][4][5][6][7]
Molecular Weight ~741 g/mol [3][4]
CAS Number 2183440-44-8[3][4][5][6][7]
Appearance Dark blue solid[5][6]
Excitation Maximum (λex) 646 nm[3][5][8]
Emission Maximum (λem) 662 nm[3][5][8]
Molar Extinction Coefficient 271,000 M⁻¹cm⁻¹[3][5][8]
Fluorescence Quantum Yield 0.28[3][5][8]
Solubility Water, DMF, DMSO, Alcohols[3][5][6]
Storage Conditions -20°C, desiccated, protected from light[3][4][5][6]

Chemical Structure and Reactivity

The IUPAC name for this compound is 1-​[6-​[(6-​aminohexyl)​amino]​-​6-​oxohexyl]​-​2-​[5-​(1,​3-​dihydro-​1,​3,​3-​trimethyl-​5-​sulfo-​2H-​indol-​2-​ylidene)​-​1,​3-​pentadien-​1-​yl]​-​3,​3-​dimethyl-​5-​sulfo-​3H-​indolium, inner salt.[4][6] The amine group provides a reactive handle for conjugation.

Sulfo_Cy5_Amine_Structure Simplified Representation of this compound Indole1 Linker Polymethine Chain Indole1->Linker AmineLinker Linker-NH2 Indole1->AmineLinker Sulfo1 SO3- Indole1->Sulfo1 Indole2 Sulfo2 SO3- Indole2->Sulfo2 Linker->Indole2

Figure 1: Simplified structural representation of this compound.

The primary amine group of this compound is nucleophilic and readily reacts with electrophilic functional groups on target molecules. A common application is the labeling of proteins and other biomolecules through the formation of a stable amide bond. This is typically achieved by reacting the amine group with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester.[9][3]

Experimental Protocols

Protein Labeling with this compound using EDC/NHS Chemistry

This protocol describes a general method for conjugating this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Reaction Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in a small amount of DMSO or water.

    • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 646 nm (for Sulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A₆₄₆ × ε_protein) / (A₂₈₀ - (A₆₄₆ × CF₂₈₀)) × ε_dye where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

    • Confirm the functionality of the labeled protein through an appropriate activity assay.

Protein_Labeling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein (in Reaction Buffer) EDC_NHS Add EDC and NHS Protein->EDC_NHS Activated_Protein Activated Protein (NHS Ester) EDC_NHS->Activated_Protein Conjugation Incubate Activated_Protein->Conjugation Sulfo_Cy5 This compound Sulfo_Cy5->Conjugation Labeled_Protein_Mix Labeled Protein Mixture Conjugation->Labeled_Protein_Mix Quench Quench Reaction Labeled_Protein_Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Characterize Determine DOL and Confirm Activity Purify->Characterize

Figure 2: Experimental workflow for protein labeling with this compound.

Signaling Pathway and Reaction Mechanism

The fundamental reaction for labeling with this compound involves the nucleophilic attack of the primary amine on an electrophilic center. In the case of protein labeling via EDC/NHS chemistry, the carboxyl groups on the protein are first activated to form a more reactive NHS ester. The amine group of Sulfo-Cy5 then displaces the NHS group to form a stable amide bond.

Amide_Bond_Formation Protein_COOH Protein-COOH Activated_Ester Protein-CO-NHS Protein_COOH->Activated_Ester + EDC, + NHS EDC EDC NHS NHS Labeled_Protein Protein-CO-NH-Sulfo-Cy5 Activated_Ester->Labeled_Protein + Sulfo-Cy5-NH2 Sulfo_Cy5_NH2 Sulfo-Cy5-NH2 NHS_leaving NHS (leaving group) Labeled_Protein->NHS_leaving

Figure 3: Reaction pathway for amide bond formation.

Conclusion

This compound is a versatile and highly effective near-infrared fluorescent probe for a wide range of biological research and drug development applications. Its excellent water solubility, high molar extinction coefficient, and reactive primary amine group make it an ideal choice for labeling proteins, antibodies, and other biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various experimental settings.

References

The Dawn of a Luminous Era: A Technical Guide to the History and Application of Cyanine Dyes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vibrant history and pivotal role of cyanine (B1664457) dyes in scientific research. From their serendipitous discovery in the 19th century to their current indispensable status in modern biotechnology, cyanine dyes have illuminated the path of discovery. This document provides a comprehensive overview of their evolution, fundamental properties, and key applications, complete with detailed experimental protocols and quantitative data to empower researchers in their quest for knowledge.

A Luminous Beginning: From Photography to Biotechnology

The journey of cyanine dyes began in 1856 when English chemist C. H. Greville Williams, while investigating the components of coal tar, synthesized a brilliant blue dye he named "cyanine" from the Greek word kyanos, meaning dark blue.[1] Initially overlooked by the textile industry due to poor lightfastness, its true potential was unlocked in 1873 by the German photochemist Hermann Wilhelm Vogel.[1][2] Vogel discovered that adding cyanine dye to photographic emulsions extended their sensitivity to green light, a phenomenon he termed "dye sensitization."[1] This breakthrough revolutionized photography, enabling the development of orthochromatic and panchromatic films that could capture a much broader spectrum of visible light.[1][2]

The early success in photography spurred further research into the synthesis and properties of cyanine dyes. Chemists soon realized that the color of the dye was directly related to the length of the polymethine chain connecting the two nitrogen-containing heterocyclic nuclei.[1] This fundamental understanding allowed for the synthesis of a vast family of dyes with a wide array of colors and spectral properties, paving the way for their diverse applications.[3]

The transition of cyanine dyes from photography to biology marked a new era of scientific investigation. In the 1990s, Alan Waggoner and his colleagues at Carnegie Mellon University developed a new class of cyanine dyes specifically for biological labeling.[4][5] By introducing sulfonic acid groups, they created water-soluble and more photostable dyes, such as the renowned Cy® dyes (e.g., Cy3, Cy5, Cy7), that could be easily conjugated to biomolecules like proteins and nucleic acids.[4][6] This innovation opened the floodgates for their widespread use in fluorescence microscopy, flow cytometry, DNA sequencing, and medical diagnostics.[7][8]

Illuminating Properties: The Photophysics of Cyanine Dyes

Cyanine dyes belong to the polymethine group of dyes and are characterized by two nitrogen centers linked by a conjugated chain of carbon atoms.[3][8] This conjugated system is responsible for their intense color and brilliant fluorescence.[3] A key feature of cyanine dyes is the tunability of their spectral properties. By simply altering the length of the polymethine chain, the absorption and emission wavelengths can be precisely controlled, with each additional vinyl group in the chain shifting the absorption maximum by approximately 100 nm.[3][9] This allows for the creation of a series of dyes that span the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[3][8]

Quantitative Data of Common Cyanine Dyes

The selection of a suitable cyanine dye for a particular application is dictated by its specific photophysical properties. The following tables summarize the key quantitative data for some of the most commonly used cyanine dyes in research.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570150,0000.15
Cy3.5591604116,0000.15
Cy5~650~670250,0000.3
Cy5.5678694209,0000.3
Cy7750776N/AN/A

Table 1: Photophysical Properties of Common Cyanine Dyes. [1][8][10][][12][13]

Core Applications and Experimental Protocols

The unique properties of cyanine dyes have made them indispensable tools in a wide range of research applications. Their high extinction coefficients, good quantum yields, and the availability of reactive forms for conjugation have revolutionized the way scientists visualize and analyze biological processes.

Labeling of Proteins and Antibodies with NHS-Ester Cyanine Dyes

N-hydroxysuccinimide (NHS) ester-activated cyanine dyes are widely used for the covalent labeling of proteins and antibodies.[14] The NHS ester group reacts efficiently with primary amino groups (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[14]

  • Protein Preparation:

    • Ensure the protein or antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the cyanine dye NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5][14]

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein is crucial and should be optimized, with a starting point of 8:1 to 10:1 being a common recommendation.[4][6]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) pre-equilibrated with PBS.[2]

    • Collect the first colored fraction, which contains the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (e.g., ~650 nm for Cy5).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[3]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction Incubate (1-2h, RT, Dark) Protein->Reaction Dye Cyanine Dye NHS Ester in DMSO Dye->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Cell_Staining_Workflow Start Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Cyanine Dye-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Mounting Mounting with Antifade Medium SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Flow_Cytometry_Workflow Start Single-Cell Suspension Blocking Blocking (Fc Block) Start->Blocking Staining Incubate with Cyanine-Conjugated Ab Blocking->Staining Washing Wash Cells (2x) Staining->Washing Acquisition Data Acquisition on Flow Cytometer Washing->Acquisition Analysis Cell Population Analysis Acquisition->Analysis FRET_Signaling_Pathway cluster_no_fret No FRET (D-A distance > 10 nm) cluster_fret FRET (D-A distance < 10 nm) Excitation1 Excitation (e.g., 532 nm) Donor1 Donor (Cy3) Excitation1->Donor1 DonorEmission1 Donor Emission (~570 nm) Donor1->DonorEmission1 Acceptor1 Acceptor (Cy5) Excitation2 Excitation (e.g., 532 nm) Donor2 Donor (Cy3) Excitation2->Donor2 Acceptor2 Acceptor (Cy5) Donor2->Acceptor2 FRET AcceptorEmission2 Acceptor Emission (~670 nm) Acceptor2->AcceptorEmission2 EnergyTransfer Non-Radiative Energy Transfer

References

A Deep Dive into Amine-Reactive Cyanine Dyes: Sulfo-Cy5 Amine vs. Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescent labeling, cyanine (B1664457) dyes are indispensable tools for elucidating biological processes. Among these, Cy5 and its sulfonated counterpart, Sulfo-Cy5, are prominent members of the far-red emitting class of fluorophores, crucial for applications requiring deep tissue penetration and minimal autofluorescence. This technical guide provides a comprehensive comparison of Sulfo-Cy5 amine and Cy5 amine, offering insights into their fundamental differences, performance characteristics, and practical applications to empower researchers in making informed decisions for their experimental designs.

Core Differences: The Impact of Sulfonation

The principal distinction between this compound and Cy5 amine lies in the presence of sulfonate (SO₃⁻) groups on the indolenine rings of the Sulfo-Cy5 core structure.[1][2] This seemingly minor modification has profound implications for the dye's physicochemical properties, most notably its solubility.

This compound is rendered highly water-soluble due to the hydrophilic nature of the sulfonate groups.[3][4] This characteristic is advantageous for bioconjugation reactions in aqueous buffers, as it mitigates the need for organic co-solvents that can potentially denature sensitive proteins.[4][] Furthermore, the increased hydrophilicity reduces the propensity for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching and altered biological activity of the labeled molecule.[4][]

Conversely, Cy5 amine is inherently hydrophobic and requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before its introduction to an aqueous reaction mixture.[4][6] While effective for labeling, this necessitates careful optimization to avoid precipitation of the dye or denaturation of the target biomolecule.

Comparative Data at a Glance

To facilitate a direct comparison, the key quantitative parameters for this compound and Cy5 amine are summarized below. These values are representative and may vary slightly between different suppliers.

Table 1: Physicochemical Properties

PropertyThis compoundCy5 AmineKey Advantage of Sulfo-Cy5
Solubility High in water and polar solvents (DMSO, DMF)[7][8]Low in water; requires organic co-solvents (DMSO, DMF)[4][6]Eliminates the need for potentially denaturing organic co-solvents in labeling reactions.
Molecular Weight ~741 g/mol [7][9]Varies by counterion, but generally lower than Sulfo-Cy5
Storage Typically -20°C, desiccated and protected from light[10][11]Typically -20°C, desiccated and protected from light[12]

Table 2: Spectroscopic Properties

PropertyThis compoundCy5 AmineNotes
Maximum Excitation (λex) ~646 nm[7][13]~649-651 nm[2][14]Both are well-suited for excitation by 633 nm or 647 nm laser lines.[2][15]
Maximum Emission (λem) ~662 nm[7][13]~670 nm[2][14]The spectral properties are nearly identical.[4]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[7]~250,000 cm⁻¹M⁻¹[2]Both exhibit high molar absorptivity, leading to bright signals.
Fluorescence Quantum Yield (Φ) ~0.28[7]~0.27[2]Comparable quantum yields indicate similar fluorescence efficiency.
pH Sensitivity Insensitive from pH 4 to pH 10[15]Tolerates a pH range of 3-10[16][17]Both are stable across a broad range of biologically relevant pH values.

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The amine functional group on both Sulfo-Cy5 and Cy5 allows for their covalent attachment to biomolecules. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones.[3][7] The following protocols outline a general workflow for labeling proteins with an amine-reactive dye.

Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5-9.0) mix Combine Protein and Dye Solutions p_prep->mix Protein Solution d_prep_sulfo Prepare this compound Solution (Dissolve directly in aqueous buffer or DMSO) d_prep_sulfo->mix Sulfo-Cy5 Solution d_prep_cy5 Prepare Cy5 Amine Solution (Dissolve in anhydrous DMSO or DMF) d_prep_cy5->mix Cy5 Solution incubate Incubate for 1 hour at room temperature (Protect from light) mix->incubate purify Purify Conjugate (e.g., spin column, dialysis, or chromatography) incubate->purify analyze Characterize Conjugate (Determine degree of labeling via spectroscopy) purify->analyze

Caption: General workflow for protein labeling with amine-reactive Cy5 dyes.

Detailed Methodology

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.5-9.0.[18][19] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete for reaction with the dye.[18]

  • The recommended protein concentration is typically between 2-10 mg/mL.[6][19]

  • If the protein is in an incompatible buffer, perform buffer exchange via dialysis or a desalting column.[18]

2. Preparation of Dye Stock Solution:

  • For this compound: Due to its high water solubility, this compound can often be dissolved directly in the reaction buffer.[7][8] Alternatively, a stock solution can be prepared in DMSO.

  • For Cy5 Amine: Dissolve the Cy5 amine in anhydrous DMSO or DMF to create a stock solution, typically at a concentration of 10 mg/mL.[18][19] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the reactive species.[20]

3. Labeling Reaction:

  • While gently vortexing the protein solution, add the calculated amount of dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.[16]

  • The final concentration of organic solvent (if used) in the reaction mixture should ideally be kept below 10% to minimize protein denaturation.[4]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[18][21]

4. Purification of the Labeled Protein:

  • Separate the dye-protein conjugate from the unreacted dye. Common methods include:

    • Spin Columns/Gel Filtration: Effective for rapid removal of free dye.[12][18]

    • Dialysis: Particularly suitable for removing unreacted Sulfo-Cy5 due to its water solubility.[4]

5. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~646-651 nm).

  • The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.

Logical Flow for Dye Selection

The choice between this compound and Cy5 amine is primarily dictated by the nature of the biomolecule being labeled and the experimental constraints.

G node_q1 Is the biomolecule sensitive to organic solvents? node_q2 Is purification via aqueous dialysis preferred? node_q1->node_q2 No node_a1 Use this compound node_q1->node_a1 Yes node_q2->node_a1 Yes node_a2 Cy5 Amine is a suitable option node_q2->node_a2 No

Caption: Decision tree for selecting between Sulfo-Cy5 and Cy5 amine.

Applications in Research and Drug Development

Both Sulfo-Cy5 and Cy5 are extensively used in a variety of applications, including:

  • Fluorescence Microscopy and Cell Imaging: Their far-red emission minimizes autofluorescence from cellular components, leading to high signal-to-noise ratios.[3][14]

  • Flow Cytometry: The bright fluorescence of Cy5-labeled antibodies enables clear identification and sorting of cell populations.[2]

  • Western Blotting and ELISA: High sensitivity allows for the detection of low-abundance proteins.[18]

  • In Vivo Imaging: The near-infrared emission of Cy5 dyes permits deep tissue penetration, making them valuable for preclinical imaging studies in animal models.[13]

  • Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor for donor fluorophores like Cy3, enabling studies of molecular interactions and conformational changes.[]

The choice between the sulfonated and non-sulfonated versions often depends on the specific requirements of the application. For instance, when labeling cell surface proteins on live cells, the membrane-impermeable nature of Sulfo-Cy5 NHS esters (a related amine-reactive form) can be a distinct advantage.[1][22]

Conclusion

This compound and Cy5 amine are powerful tools for fluorescently labeling biomolecules. Their nearly identical spectral properties ensure that they can be used interchangeably in most fluorescence-based detection systems.[4] The primary differentiator is the enhanced water solubility of this compound, which simplifies labeling protocols for sensitive biomolecules and purification through aqueous-based methods like dialysis.[4][] For applications where the use of organic co-solvents is not a concern, Cy5 amine remains a cost-effective and reliable choice. By understanding the fundamental differences and adhering to optimized labeling protocols, researchers can effectively harness the capabilities of these far-red fluorophores to advance their scientific discoveries.

References

Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye, for researchers, scientists, and drug development professionals. It covers the dye's spectral properties, detailed experimental protocols for its use in labeling biomolecules, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, modified with a sulfonate group to enhance its water solubility and an amine group for conjugation to various molecules.[1][2] Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3][4]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below, making it compatible with common laser lines such as 633 nm or 647 nm.[3][5]

PropertyValueReference
Excitation Maximum (λex) ~646 nm[4]
Emission Maximum (λem) ~662 nm[4]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) ~0.28[6]
Recommended Laser Line 633 nm or 647 nm[3]

Experimental Protocols

This compound is primarily used for labeling biomolecules containing reactive groups such as carboxylic acids or activated esters (e.g., NHS esters) through the formation of a stable amide bond.[3] Below are detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylated proteins

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) at a concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the recommended buffer.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • For proteins with available carboxyl groups, activate them using EDC and NHS before adding the amine-containing dye.

    • Add the dissolved this compound to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove excess, unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The labeled protein will elute in the initial fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

Oligonucleotide Labeling

This protocol outlines the labeling of amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • EDC and NHS

  • Conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the amino-modified oligonucleotide in the conjugation buffer.

    • Prepare a fresh solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Activate the carboxylated linker on the oligonucleotide using EDC and NHS.

    • Add the this compound solution to the activated oligonucleotide.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye and other components using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualization of Signaling Pathways

A powerful application of this compound is the labeling of ligands to study their interaction with cell surface receptors and the subsequent signaling cascades. For instance, labeling Epidermal Growth Factor (EGF) with a Cy5 derivative allows for the visualization of its binding to the EGF receptor (EGFR) and the downstream signaling events.[7][8]

The following diagrams illustrate a typical experimental workflow for labeling a ligand and a simplified representation of the EGFR signaling pathway that can be studied using such a fluorescently labeled ligand.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_application Application ligand Ligand (e.g., EGF) conjugation Conjugation Reaction ligand->conjugation dye This compound dye->conjugation purify Purification (e.g., SEC) conjugation->purify Labeled Ligand imaging Cell Imaging purify->imaging egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Regulation Cy5_EGF Cy5-EGF Cy5_EGF->EGFR Binding & Dimerization

References

Sulfo-Cy5 Amine: A Comprehensive Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development.[1][2] Belonging to the cyanine (B1664457) dye family, it is characterized by its high molar extinction coefficient, good fluorescence quantum yield, and excellent photostability.[3][4] The presence of sulfonate groups significantly enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][5] The terminal primary amine group allows for its covalent conjugation to molecules containing electrophilic groups, such as carboxylic acids (in the presence of activators) or activated esters.[1][6][7]

This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and workflows for its application in common life science research techniques.

Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its specific photophysical characteristics. These properties dictate its brightness, spectral compatibility with instrumentation, and suitability for various applications. The key quantitative properties of this compound are summarized below.

PropertyValueUnits
Absorption Maximum (λabs) 646nm
Emission Maximum (λem) 662nm
Molar Extinction Coefficient (ε) 271,000M-1cm-1
Fluorescence Quantum Yield (ΦF) 0.28-
Fluorescence Lifetime (τ) ~1.0ns
Correction Factor (CF260) 0.04-
Correction Factor (CF280) 0.04-
Molecular Weight 740.98 g/mol
Solubility Moderate in water; Soluble in DMF, DMSO, Alcohols-

Data sourced from multiple suppliers and databases.[6][8][9] The fluorescence lifetime is based on the parent Cy5 dye in PBS, which is expected to be nearly identical for the sulfo-derivative.[10]

Absorption and Emission Spectra: Sulfo-Cy5 exhibits a strong absorption peak in the red region of the visible spectrum, making it well-suited for excitation by common laser lines, such as the 633 nm HeNe or 640/647 nm diode lasers.[11][12] Its emission in the far-red region is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral window.[11]

Molar Extinction Coefficient (ε): This value represents the dye's ability to absorb photons at a given wavelength. The exceptionally high extinction coefficient of Sulfo-Cy5 contributes significantly to its brightness, allowing for sensitive detection.[3]

Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] With a quantum yield of 0.28, Sulfo-Cy5 is a bright and efficient fluorophore.[8][9]

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The nanosecond-scale lifetime of Sulfo-Cy5 is a key parameter in advanced fluorescence applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[14]

Experimental Protocols

Accurate characterization of photophysical properties is crucial for reproducible experimental design. The following sections provide detailed methodologies for key measurements.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The most common method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to a standard with a known quantum yield.[15]

Principle: When a standard and a sample solution have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[15]

Materials:

  • This compound

  • Reference standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or water)

  • UV-Vis Spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

  • 1 cm path length quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the reference standard and this compound in the same solvent.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. Absorbances should not exceed 0.1 to minimize inner filter effects.[15]

  • Absorbance Measurement:

    • Record the absorbance spectrum for each dilution of the standard and the sample. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Using the same excitation wavelength, record the fluorescence emission spectrum for each solution. Ensure experimental conditions (e.g., slit widths, temperature) are identical for all measurements.[13]

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample using the following equation:[15] ΦF(sample) = ΦF(std) * (Gradsample / Gradstd) * (η2sample / η2std) Where:

      • ΦF is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

G Workflow for Quantum Yield Measurement (Comparative Method) cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Identical Conditions) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield using Comparative Equation gradient->calculate

Caption: Workflow for determining fluorescence quantum yield.

Protocol 2: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[16]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of time, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Materials:

  • This compound solution

  • Pulsed laser or LED with an appropriate excitation wavelength (~640 nm)

  • High-speed single-photon detector (e.g., PMT, APD)

  • TCSPC electronics (Time-to-Digital Converter)

  • Scattering solution for Instrument Response Function (IRF) measurement (e.g., dilute Ludox)

  • Analysis software

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample with a scattering solution (e.g., dilute colloidal silica) to measure the IRF. The IRF represents the temporal profile of the excitation pulse and the response time of the detection system.[14]

  • Sample Measurement:

    • Place the this compound solution in the sample holder.

    • Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) are collected to ensure good statistics.

  • Data Analysis:

    • The raw decay data is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution analysis software to fit the experimental decay curve to an exponential model (e.g., mono-exponential or multi-exponential).

    • The fitting procedure yields the fluorescence lifetime(s) (τ).

G Workflow for Fluorescence Lifetime Measurement (TCSPC) start Pulsed Laser Excitation sample This compound Sample start->sample detector Single Photon Detector sample->detector tcspc TCSPC Electronics (Time Measurement) detector->tcspc histogram Build Photon Arrival Time Histogram tcspc->histogram analysis Deconvolution Analysis (Fit Decay Curve) histogram->analysis irf Measure Instrument Response Function (IRF) (Scattering Solution) irf->analysis lifetime Fluorescence Lifetime (τ) analysis->lifetime G Workflow for Protein Conjugation protein_prep Prepare Protein in Amine-Free Buffer (e.g., MES buffer, pH 6.0) activation Activate Carboxyl Groups on Protein with EDC/NHS protein_prep->activation conjugation Add this compound to Activated Protein Solution activation->conjugation incubation Incubate Reaction Mixture (1-2 hours, RT, protected from light) conjugation->incubation purification Purify Conjugate (e.g., Gel Filtration, Dialysis) to remove unreacted dye incubation->purification characterization Characterize Conjugate (Absorbance, DOL calculation) purification->characterization G Use of Sulfo-Cy5 to Track a Signaling Protein cluster_conjugation Preparation cluster_experiment Cellular Experiment cluster_pathway Signaling Pathway Observation protein Protein of Interest (e.g., Kinase A) conjugate Sulfo-Cy5-Kinase A Conjugate protein->conjugate dye This compound dye->conjugate delivery Deliver Conjugate into Cells conjugate->delivery stimulus Apply External Stimulus (e.g., Growth Factor) delivery->stimulus imaging Live-Cell Imaging (Fluorescence Microscopy) stimulus->imaging localization Observe Translocation of Sulfo-Cy5-Kinase A (e.g., Cytoplasm to Nucleus) imaging->localization quantification Quantify Fluorescence in Cellular Compartments localization->quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Amine

This guide provides a comprehensive overview of the core photophysical properties—fluorescence quantum yield and lifetime—of this compound, a widely used far-red fluorescent dye. Sulfo-Cy5 is valued in biological and biomedical research for its high water solubility, bright emission, and excellent photostability, making it an ideal label for proteins, nucleic acids, and other biomolecules.[1][2] Its emission in the far-red spectrum is particularly advantageous due to the low autofluorescence of biological specimens in this region, which enhances the signal-to-noise ratio in imaging experiments.[3]

This document details the quantitative photophysical parameters of Sulfo-Cy5 and its derivatives, outlines the experimental protocols for their measurement, and discusses key factors that influence its fluorescent behavior.

Core Photophysical Properties

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the performance of a fluorophore. The quantum yield represents the efficiency of photon emission after photon absorption, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

The quantitative data for this compound and related derivatives are summarized in the tables below.

Table 1: Photophysical Properties of Sulfo-Cy5 and its Derivatives
CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent/Condition
This compound 646 nm[4]662 nm[4]271,000 M⁻¹cm⁻¹[4]0.28[4][5]Water/Aqueous Buffer
Sulfo-Cy5 carboxylic acid 646 nm[6]661 nm[6]128,825 M⁻¹cm⁻¹ (log ε=5.11)[6]0.27 - 0.28[6][7]PBS (pH 7.4)[6]
Sulfo-Cy5 NHS ester 648 nm[3]671 nm[3]250,000 M⁻¹cm⁻¹[3]0.20 - 0.28[8][9]Aqueous Buffer
Cy5 (general) 646 nm[10]664 nm[10]250,000 M⁻¹cm⁻¹0.27 - 0.30[11][12]PBS[10]
Table 2: Fluorescence Lifetime Data for Cy5
FluorophoreFluorescence Lifetime (τ)Solvent/Condition
Cy5 1.0 nsPBS[10][13]
Alexa Fluor 647 (Spectrally similar) 1.0 nsWater[10]

Factors Influencing Quantum Yield and Lifetime

The photophysical properties of cyanine (B1664457) dyes like Sulfo-Cy5 are highly sensitive to their local environment. Understanding these factors is crucial for the accurate interpretation of experimental results.

  • Molecular Motility and Isomerization : A primary reason for the relatively modest quantum yield of cyanine dyes in non-viscous solutions is photoinduced cis-trans isomerization of the polymethine chain.[12][14] This non-radiative decay pathway competes with fluorescence. Increasing the viscosity of the solvent or sterically hindering the dye by conjugating it to a biomolecule (like a protein or DNA) can restrict this isomerization, leading to a significant increase in both quantum yield and fluorescence lifetime.[14][15][16] Cy5 is structurally more rigid than shorter-chain cyanine dyes (like Cy3), so it is less affected by isomerization, resulting in a comparatively longer lifetime.[15]

  • Solvent and Polarity : The polarity of the solvent can affect the stability of the excited state of cyanine dyes.[15] The sulfonate groups (SO₃⁻) present in Sulfo-Cy5 derivatives are critical for enhancing water solubility and preventing the formation of dye aggregates in aqueous buffers.[6][7][11] Such aggregation is a common cause of fluorescence quenching.

  • Proximity to Metallic Surfaces : The fluorescence properties of dyes can be dramatically altered near metallic surfaces. Proximity to silver nanoparticles, for example, has been shown to decrease the fluorescence lifetime of Cy5 while increasing the radiative decay rate, which can lead to a higher effective quantum yield and greater photostability.[17]

  • Temperature : An increase in temperature generally leads to a decrease in fluorescence quantum yield.[14] This is because higher thermal energy increases the rate of non-radiative decay processes, including cis-trans isomerization.[14]

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent molecule is often determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][13] The protocol below describes the comparative method.

a. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound sample

  • Quantum yield standard (e.g., Nile Blue in methanol, Φ = 0.27)[6]

  • High-purity solvent (e.g., Phosphate-Buffered Saline, PBS)

b. Methodology:

  • Prepare a series of dilute solutions for both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should yield straight lines passing through the origin.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different).

G Diagram 1: Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions (Sample, Abs < 0.05) measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->measure_abs prep_standard Prepare Dilute Solutions (Standard, Abs < 0.05) prep_standard->measure_abs measure_fluo Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo integrate Integrate Area Under Emission Curves measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Comparative Equation plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique capable of resolving decay times in the picosecond to nanosecond range.

a. Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

b. Methodology:

  • Instrument Setup: A TCSPC system is configured with a pulsed laser source tuned to the excitation wavelength of Sulfo-Cy5 (e.g., ~640 nm) and a sensitive single-photon detector.

  • Sample Preparation: The this compound sample is prepared in the desired solvent (e.g., PBS) at a concentration that minimizes aggregation but provides a sufficient signal.

  • Data Acquisition: The fluorescence decay is recorded until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected in the histogram to ensure good statistical accuracy.

  • Deconvolution and Analysis: The instrument response function (IRF) is measured using a scattering solution. The acquired decay data is then fitted to an exponential decay model (e.g., mono- or multi-exponential) and deconvolved from the IRF using specialized software. The resulting time constant(s) represent the fluorescence lifetime(s) of the sample.

Protocol for Protein Labeling with Sulfo-Cy5

Sulfo-Cy5 is often supplied as an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.[3][18]

a. Materials:

  • Sulfo-Cy5 NHS ester

  • Protein to be labeled (>2 mg/mL in amine-free buffer, e.g., PBS)

  • Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25)

b. Methodology:

  • Prepare Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine). Adjust the pH of the protein solution to 8.5-9.0 using the Reaction Buffer.[18]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye-to-protein typically ranges from 10:1 to 20:1. Incubate the reaction for 60 minutes at room temperature in the dark.

  • Purification: Separate the dye-protein conjugate from the unreacted, free dye using a size-exclusion chromatography column. The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the dye).

G Diagram 2: Workflow for Protein Labeling with Sulfo-Cy5 NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein Prepare Protein (in Amine-Free Buffer, pH 8.5-9.0) conjugate Mix Protein and Dye (Incubate 60 min, RT, Dark) prep_protein->conjugate prep_dye Prepare Dye Stock (Sulfo-Cy5 NHS in DMSO) prep_dye->conjugate purify Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify analyze Characterize Conjugate (Measure Degree of Labeling) purify->analyze

Caption: General workflow for labeling proteins with Sulfo-Cy5 NHS ester.

References

An In-depth Technical Guide to the Water Solubility of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the water solubility of Sulfo-Cy5 amine, a crucial characteristic for its effective use in biological research and drug development. Understanding the principles of its solubility, quantitative measures, and practical handling protocols is essential for achieving reliable and reproducible results in applications ranging from immunofluorescence to in vivo imaging.

The Core Principle: Why this compound is Water-Soluble

The excellent water solubility of this compound is fundamental to its utility in aqueous biological systems. This property is intentionally engineered into the molecule through the addition of sulfonate groups (-SO₃⁻) to the core cyanine (B1664457) dye structure.

Non-sulfonated cyanine dyes, like the parent Cy5, are inherently hydrophobic and exhibit limited solubility in water, often requiring organic co-solvents such as DMSO or DMF for sample preparation.[1][2] This can be detrimental to sensitive proteins and complex biological systems.[3] The introduction of one or more negatively charged sulfonate groups dramatically increases the molecule's hydrophilicity.[4][5][6][7]

These sulfonate groups enhance water solubility through several mechanisms:

  • Increased Polarity: The charged sulfonate groups make the dye molecule highly polar, allowing it to interact favorably with polar water molecules.[6]

  • Prevention of Aggregation: In aqueous solutions, non-sulfonated dyes have a tendency to aggregate, which can lead to fluorescence quenching and inaccurate experimental results.[3][6] The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules helps prevent this aggregation, even at high concentrations.[3][5]

  • Simplified Bioconjugation: High water solubility allows for labeling reactions with biomolecules, such as proteins and antibodies, to be performed directly in aqueous buffers without the need for organic co-solvents.[3][5] This simplifies protocols and minimizes potential damage to the biological target.

The amine group (-NH₂) provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, such as NHS esters, forming stable amide bonds.[4][8][9]

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Quantitative Solubility Data

While manufacturers universally describe this compound as being water-soluble, specific quantitative values (e.g., mg/mL) are not always published in datasheets. The term "water-soluble" or "moderate" solubility indicates that for typical biochemical applications, where micromolar to low millimolar concentrations are used, the dye dissolves readily in aqueous buffers.[10] The solubility is sufficient to create stock solutions and perform conjugation reactions without precipitation.

ParameterValue / DescriptionSource(s)
Solubility in Water Described as "water-soluble", "highly water-soluble", or having "good water solubility".[3][5][8][10][11][12] One source specifies "moderate" solubility in water.[10]BroadPharm[8], Creative Diagnostics[5], Lumiprobe[3][12], Antibodies.com[10], DC Chemicals[11]
Solubility in Organic Solvents Well soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).[8][10] Also soluble in alcohols.[8][10]BroadPharm[8], Antibodies.com[10]
Molecular Weight ~741 g/mol BroadPharm[8], Antibodies.com[10], Lumiprobe[12]

It is important to note that the exact solubility can be influenced by factors such as pH, temperature, and the presence of salts in the buffer. Formulations with more sulfonate groups, such as quadri-sulfonated versions, are available for applications requiring even higher water solubility.[13]

Experimental Protocol: Determination of Aqueous Solubility

For researchers needing to determine the precise solubility limit of this compound in a specific buffer, the following protocol outlines a standard procedure based on creating a saturated solution and measuring its concentration via UV-Vis spectrophotometry.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., deionized water, PBS buffer)

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • UV-Vis spectrophotometer and cuvettes

  • Calibrated pipettes

Methodology:

  • Preparation of Supersaturated Mixture: a. Weigh a small, known amount of this compound powder (e.g., 1-2 mg) and place it into a microcentrifuge tube. b. Add a small, precise volume of the aqueous solvent (e.g., 200 µL) to the tube. This should create a suspension where not all the solid dissolves.

  • Equilibration: a. Vigorously mix the suspension using a vortex mixer for 2-3 minutes.[14] b. For potentially difficult-to-dissolve compounds, sonicate the sample in a water bath for up to 5 minutes.[14] c. Incubate the suspension at a constant, controlled temperature (e.g., 25°C) for several hours (a minimum of 2-4 hours is recommended, though 24 hours is ideal) to ensure the solution reaches equilibrium. Mix periodically.

  • Separation of Saturated Supernatant: a. Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the excess, undissolved solid. b. Carefully pipette a known volume of the clear supernatant without disturbing the pellet. This supernatant represents the saturated solution.

  • Concentration Measurement: a. Prepare a serial dilution of the supernatant in the same solvent. This is critical as the absorbance of the saturated solution will likely be too high for an accurate reading. A 1:100 or 1:1000 dilution is a common starting point. b. Measure the absorbance (A) of the diluted sample at the maximum absorption wavelength (λ_max) for Sulfo-Cy5, which is approximately 646 nm.[8][10] c. Calculate the concentration (C) of the diluted sample using the Beer-Lambert law: C = A / (ε × l)

    • A = Measured absorbance
    • ε = Molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹)[8][10]
    • l = Path length of the cuvette (typically 1 cm)

  • Solubility Calculation: a. Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. b. The result can be expressed in molarity (M) or converted to mg/mL by multiplying by the molecular weight of this compound (~741 g/mol ) and adjusting units accordingly.

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References

Sulfo-Cy5 Amine: A Technical Guide for Advanced Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy5 amine, a near-infrared fluorescent dye, for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its application, and its use in visualizing complex cellular signaling pathways.

Core Physicochemical Properties

This compound is a water-soluble cyanine (B1664457) dye characterized by its high molar extinction coefficient and quantum yield, making it a bright and photostable fluorescent probe. Its primary amine group allows for covalent conjugation to various biomolecules.

PropertyValueReferences
Molecular Weight ~740.98 g/mol [1][2]
Chemical Formula C₃₈H₅₂N₄O₇S₂[2][3][4]
Exact Mass 740.3277[4]
Excitation Maximum ~646 nm[3]
Emission Maximum ~662 nm[3]
Molar Extinction Coefficient ~271,000 cm⁻¹M⁻¹
Quantum Yield ~0.28
Solubility Water, DMSO, DMF

Experimental Protocols: Antibody Conjugation

The primary amine group of this compound can be utilized for conjugation with electrophilic groups on target molecules. However, a more common and efficient method for labeling proteins and antibodies involves the use of an amine-reactive derivative, such as Sulfo-Cy5 NHS ester. This protocol details the general steps for antibody labeling.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Dye Preparation:

    • Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy5 NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching (Optional):

    • To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the Sulfo-Cy5 labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

G Experimental Workflow: Antibody Labeling with Sulfo-Cy5 NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (1-10 mg/mL in Reaction Buffer) Conjugation Conjugation (1-2 hours at RT, protected from light) Antibody_Prep->Conjugation Dye_Prep Dye Preparation (10 mg/mL Sulfo-Cy5 NHS Ester in DMSO) Dye_Prep->Conjugation Quenching Quenching (Optional) (30 mins with Tris-HCl) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification If not quenching Quenching->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization

Workflow for antibody labeling.

Application in Signaling Pathway Visualization

Sulfo-Cy5 labeled biomolecules are invaluable tools for visualizing and quantifying components of cellular signaling pathways. For instance, labeling a ligand or an antibody allows for the tracking of receptor dynamics, such as dimerization, internalization, and trafficking, which are critical events in many signaling cascades.

A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its activation is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of intracellular tyrosine residues. This, in turn, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.

By labeling EGF with Sulfo-Cy5, researchers can directly visualize the binding of the ligand to EGFR on the cell surface using fluorescence microscopy. Furthermore, labeling a secondary antibody that recognizes phosphorylated EGFR with Sulfo-Cy5 allows for the specific detection of activated receptors, providing insights into the spatial and temporal dynamics of EGFR signaling.

G Visualization of EGFR Signaling Using Sulfo-Cy5 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF_Cy5 EGF-Sulfo-Cy5 EGFR EGFR Monomer EGF_Cy5->EGFR Binding & Visualization EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization pEGFR Phosphorylated EGFR EGFR_dimer->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) pEGFR->Downstream Signal Transduction pAb_Cy5 anti-pEGFR Ab-Sulfo-Cy5 pAb_Cy5->pEGFR Detection of Activated Receptor

EGFR signaling visualization.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive fluorescent dyes are indispensable tools in modern biological and biomedical research, enabling the precise visualization and quantification of proteins and other biomolecules.[1] By covalently attaching a fluorescent probe to a molecule of interest, researchers can track its localization, dynamics, and interactions within complex biological systems.[1][2] This guide provides a comprehensive overview of the core principles of amine-reactive fluorescent dyes, their chemical reactivity, detailed experimental protocols for their use, and a summary of their key quantitative properties.

The most common targets for these dyes are the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][3] Two of the most widely used classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[3][4] These reagents efficiently form stable covalent bonds with primary amines under specific reaction conditions.[5][6]

Core Principles of Amine-Reactive Dyes

The reactivity of these dyes is highly dependent on pH. The primary amine group on a protein must be in a non-protonated state to act as a nucleophile and react with the dye.[6][7] Therefore, labeling reactions are typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[7][8][9] It is also crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[3][7]

N-Hydroxysuccinimidyl (NHS) Esters

NHS esters react with primary amines via a nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6] This reaction is highly efficient and is one of the most common methods for labeling proteins.[5] However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH and can reduce labeling efficiency.[6][10][11][12] Therefore, it is essential to use anhydrous solvents like DMSO or DMF to prepare stock solutions of NHS ester dyes and to perform the labeling reaction promptly after preparing the aqueous reaction mixture.[7][13]

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[14][15] This reaction is also pH-dependent and is typically performed in a basic buffer.[9][16] While widely used, the resulting thiourea bond is reported to be less stable over time compared to the amide bond formed by NHS esters.[3][4]

Quantitative Data of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye depends on several factors, including the excitation source available, the desired emission wavelength, and the intrinsic properties of the dye itself. Key parameters to consider are the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[17][18]

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 350NHS Ester34644219,000-
AMCANHS Ester349448--
Pacific Blue™NHS Ester410455--
Alexa Fluor 405NHS Ester40242135,000-
Alexa Fluor 488NHS Ester49451773,0000.92
Fluorescein (FITC)Isothiocyanate49551975,0000.92
TAMRANHS Ester555580--
Rhodamine Red™-XNHS Ester570590--
Texas Red®Sulfonyl Chloride59561585,000-

Note: Molar extinction coefficient and quantum yield values can vary depending on the solvent and conjugation state. Data presented here is compiled from various sources for comparison.[15][19][20][21][22][23]

Experimental Protocols

General Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for labeling proteins with amine-reactive NHS ester fluorescent dyes.[5][7][8][13]

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive NHS ester fluorescent dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[7][8][13]

  • Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[7]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL.[7][20]

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.[7][13]

  • Prepare the Dye Stock Solution:

    • Dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[5][7][20] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for each specific protein and application.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][20]

  • Quench the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.[7]

    • Incubate for an additional 10-15 minutes at room temperature.[7]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[5][21]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[7]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[5]

General Protein Labeling with Isothiocyanate Dyes (e.g., FITC)

This protocol provides a general procedure for labeling proteins with isothiocyanate fluorescent dyes like FITC.[9][14][15][21][24]

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • Isothiocyanate fluorescent dye (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium carbonate, pH 9.0[14][24]

  • Quenching solution: 10 mM Tris buffer or 50 mM NH4Cl[14][24]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.[21][24]

  • Prepare the Dye Stock Solution:

    • Dissolve the isothiocyanate dye in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.[14][21][24]

  • Labeling Reaction:

    • Slowly add the dye solution to the protein solution while stirring. A typical molar ratio of FITC to protein is 5:1.[14]

    • Incubate the reaction for 1-8 hours at room temperature or 4°C in the dark with gentle stirring.[14][21][24]

  • Quench the Reaction (Optional):

    • Add the quenching solution to stop the reaction.[14][24]

  • Purify the Conjugate:

    • Remove excess dye by gel filtration.[21]

  • Characterization and Storage:

    • Determine the degree of labeling.

    • Store the labeled protein at 4°C, protected from light.[14]

Visualizations

Reaction Mechanisms

G NHS Ester Reaction with a Primary Amine Protein-NH2 Primary Amine (on Protein) Intermediate Tetrahedral Intermediate Protein-NH2->Intermediate Nucleophilic Attack NHS-Ester-Dye NHS Ester Dye NHS-Ester-Dye->Intermediate Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of an NHS ester dye with a primary amine on a protein.

G Isothiocyanate Reaction with a Primary Amine Protein-NH2 Primary Amine (on Protein) Conjugate Fluorescently Labeled Protein (Stable Thiourea Bond) Protein-NH2->Conjugate Isothiocyanate-Dye Isothiocyanate Dye (R-N=C=S) Isothiocyanate-Dye->Conjugate Nucleophilic Addition

Caption: Reaction mechanism of an isothiocyanate dye with a primary amine on a protein.

Experimental Workflow

G General Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) Mix Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Prepare_Dye->Mix Incubate Incubate (1-8h, RT or 4°C, dark) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize Store Store Conjugate (4°C or -20°C, dark) Characterize->Store

Caption: A generalized experimental workflow for fluorescently labeling proteins.

Troubleshooting

Common issues in fluorescent labeling include weak or no staining, and high background fluorescence.[25][26][27][28][29]

ProblemPossible CauseSuggested Solution
Weak or No Staining Low degree of labelingOptimize the dye-to-protein molar ratio; increase the reaction time.[7]
Inactive dyeUse freshly prepared dye solutions; store dyes properly in a desiccated, dark environment.[10]
Competing substances in bufferEnsure the protein buffer is free of primary amines (e.g., Tris).[3][7]
Incorrect pHVerify the pH of the reaction buffer is within the optimal range (8.0-9.0).[7][8]
High Background Excess unreacted dyeEnsure thorough purification of the conjugate to remove all free dye.[5][21]
Protein aggregationCentrifuge the protein solution before labeling; optimize labeling conditions to minimize aggregation.
Non-specific binding of the labeled proteinInclude appropriate blocking steps in downstream applications (e.g., immunofluorescence).[29]

This guide provides a foundational understanding of amine-reactive fluorescent dyes. For specific applications, further optimization of the labeling protocol is often necessary to achieve the desired degree of labeling and to maintain the biological activity of the labeled molecule.

References

A Technical Guide to Far-Red Fluorophores for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental characteristics of far-red fluorophores, providing a comprehensive resource for their application in advanced biological research and drug development. Far-red fluorophores, with their longer excitation and emission wavelengths, offer significant advantages for cellular and deep-tissue imaging, including reduced phototoxicity, minimal autofluorescence, and enhanced tissue penetration. This guide details their key photophysical properties, outlines experimental protocols for their characterization, and provides examples of their application in visualizing complex signaling pathways.

Core Characteristics of Far-Red Fluorophores

Far-red fluorophores are a class of fluorescent molecules that absorb and emit light in the far-red region of the electromagnetic spectrum, typically with excitation maxima above 600 nm and emission maxima beyond 650 nm.[1] These spectral properties are particularly advantageous for biological imaging as they fall within the "near-infrared window" of biological tissues, where the absorption by endogenous molecules like hemoglobin is significantly reduced. This results in several key benefits:

  • Reduced Autofluorescence: Biological samples often exhibit autofluorescence from endogenous molecules like flavins and NADH, which primarily emit in the green and yellow spectral regions. By shifting excitation and emission to the far-red, the interference from this background fluorescence is minimized, leading to a higher signal-to-noise ratio.[2]

  • Deeper Tissue Penetration: Light at longer wavelengths is scattered less by biological tissues, allowing for deeper imaging into complex samples such as tissues and whole organisms.[1][2]

  • Lower Phototoxicity: Far-red light is less energetic than shorter wavelength light (e.g., UV or blue), reducing the risk of photodamage to living cells and tissues during prolonged imaging experiments.[1]

  • Suitability for Multicolor Imaging: The distinct spectral properties of far-red fluorophores allow for their use in combination with other fluorophores (e.g., green and red fluorescent proteins) for simultaneous visualization of multiple cellular targets.

The performance of a far-red fluorophore is defined by several key quantitative parameters:

  • Excitation and Emission Maxima (λex and λem): These are the wavelengths at which the fluorophore most efficiently absorbs and emits light, respectively.

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.

  • Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process. The maximum quantum yield is 1.0.[3]

  • Brightness: A practical measure of a fluorophore's performance, brightness is the product of its molar extinction coefficient and quantum yield (ε × Φ).

  • Photostability: This refers to the ability of a fluorophore to resist irreversible photodegradation (photobleaching) when exposed to excitation light. Higher photostability is crucial for long-term imaging experiments.

Quantitative Data of Common Far-Red Fluorophores

The following tables summarize the key photophysical properties of a selection of commonly used far-red fluorescent proteins and synthetic dyes.

Far-Red Fluorescent Proteins
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness (ε × Φ)
mKate258863362,5000.4025,000
TagRFP65761165734,0000.103,400
mNeptune600650110,0000.1415,400
E2-Crimson60564658,5000.127,020
iRFP67064767090,0000.065,400
Far-Red Synthetic Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness (ε × Φ)
Cy5651670250,0000.2050,000
Alexa Fluor 647650665239,0000.3378,870
ATTO 647N644669150,0000.6597,500
DyLight 650652672250,000N/AN/A
IRDye 800CW773792N/AN/AN/A

Experimental Protocols

Accurate characterization of far-red fluorophores is essential for their effective use. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Absorbance and Emission Spectra

Objective: To determine the maximum excitation and emission wavelengths of a fluorophore.

Materials:

  • Fluorophore solution of known concentration in a suitable solvent (e.g., PBS).

  • Spectrophotometer.

  • Spectrofluorometer.

  • Quartz cuvettes.

Methodology:

  • Absorbance Spectrum:

    • Use the spectrophotometer to measure the absorbance of the fluorophore solution across a range of wavelengths (e.g., 400-750 nm).

    • Use the solvent as a blank.

    • Plot absorbance versus wavelength. The peak of this spectrum corresponds to the absorbance maximum (λabs), which is approximately the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs.

    • Scan a range of emission wavelengths (e.g., λabs + 20 nm to 850 nm).

    • Plot fluorescence intensity versus wavelength. The peak of this spectrum is the emission maximum (λem).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample fluorophore relative to a standard of known quantum yield.

Materials:

  • Sample fluorophore solution.

  • Standard fluorophore solution with a known quantum yield (e.g., Cresyl Violet in methanol).

  • Spectrophotometer.

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Solvent.

Methodology:

  • Prepare a series of dilutions for both the sample and standard fluorophores in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using the spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum for each dilution using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where Φ is the quantum yield, and n is the refractive index of the solvent.

Protocol 3: Assessment of Photostability

Objective: To measure the rate of photobleaching of a fluorophore.

Materials:

  • Fluorophore-labeled sample (e.g., cells expressing a fluorescent protein, or a solution of a fluorescent dye).

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Mount the sample on the microscope stage.

  • Select the appropriate filter set for the fluorophore.

  • Focus on a region of interest (ROI).

  • Acquire an initial image (time = 0).

  • Continuously illuminate the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

  • Normalize the intensity values to the initial intensity at time = 0.

  • Plot the normalized fluorescence intensity as a function of time. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life.

Visualization of Signaling Pathways and Experimental Workflows

The use of far-red fluorophores as reporters in genetically encoded biosensors has revolutionized the study of cellular signaling. These biosensors can be designed to report on specific enzymatic activities or conformational changes in proteins.

Kinase Translocation Reporters (KTRs) for ERK Signaling

Kinase Translocation Reporters (KTRs) are a class of biosensors that report on kinase activity through a change in their subcellular localization.[4][5][6] For the ERK pathway, an ERK-KTR consists of a far-red fluorescent protein fused to a peptide containing a nuclear localization signal (NLS) and a nuclear export signal (NES), both of which are regulated by ERK phosphorylation.[5][6][7] When ERK is inactive, the KTR is predominantly located in the nucleus. Upon ERK activation, phosphorylation of the KTR masks the NLS and exposes the NES, leading to its translocation to the cytoplasm.[5][6][7] The ratio of cytoplasmic to nuclear fluorescence provides a quantitative measure of ERK activity.

ERK_KTR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERK_inactive Inactive ERK ERK_active Active ERK (pERK) ERK_inactive->ERK_active Phosphorylation KTR_nuc Far-Red KTR (Nuclear) ERK_active->KTR_nuc KTR_cyto Far-Red KTR (Cytoplasmic) KTR_cyto->KTR_nuc Nuclear Import (Inactive State) KTR_nuc->KTR_cyto Nuclear Export Stimulus Growth Factor Stimulus Stimulus->ERK_inactive Activates NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_complex p65-FP IκB IkB_p Phosphorylated IκB NFkB_active Active NF-κB-FP NFkB_complex:f0->NFkB_active Releases IKK IKK IKK->NFkB_complex:f1 Phosphorylates IκB Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nuc Nuclear NF-κB-FP NFkB_active->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds Gene_expression Gene Expression DNA->Gene_expression Activates Stimulus TNF-α Stimulus Stimulus->IKK Activates Experimental_Workflow A Sample Preparation (e.g., Cell Culture, Transfection) B Labeling with Far-Red Fluorophore (e.g., Antibody Staining, Expression of FP fusion) A->B C Microscope Setup (Laser, Filters, Detector) B->C D Image Acquisition (Time-lapse, Z-stack) C->D E Image Processing (Background Subtraction, Denoising) D->E F Image Analysis (Quantification of Intensity, Colocalization) E->F G Data Interpretation and Visualization F->G

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye ideal for labeling proteins and other biomolecules.[1][2] Its high water solubility, provided by sulfonate groups, makes it particularly suitable for reactions in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins.[][4] The Sulfo-Cy5 NHS ester is an amine-reactive derivative that readily couples to primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6] This labeling technique is widely employed in various applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays, due to the dye's high photostability and low background autofluorescence in the far-red spectrum.[1][2]

This document provides a detailed protocol for labeling proteins with Sulfo-Cy5 NHS ester, including reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL).

Quantitative Data Summary

Accurate and reproducible protein labeling relies on precise control of reaction parameters. The following tables summarize key quantitative data for Sulfo-Cy5 amine protein labeling.

Table 1: Physicochemical Properties of Sulfo-Cy5

ParameterValueReference
Excitation Maximum (λex)~648-651 nm[2][5]
Emission Maximum (λem)~670-672 nm[][7]
Molar Extinction Coefficient (ε) at ~650 nm250,000 cm⁻¹M⁻¹[2][7]
Molecular Weight~750.89 g/mol [2]
Optimal pH for Labeling8.3 - 9.0[5][6]

Table 2: Recommended Parameters for Protein Labeling

ParameterRecommended ValueNotes
Protein Concentration2 - 10 mg/mLHigher concentrations improve labeling efficiency.[5][8]
Molar Ratio of Dye:Protein5:1 to 20:1The optimal ratio should be determined empirically for each protein. A 10:1 ratio is a good starting point.[5][9]
Reaction Time30 - 60 minutesAt room temperature.[5]
Reaction BufferAmine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the dye.[5][7]

Experimental Protocol

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins and applications.

Materials
  • Protein to be labeled (in an amine-free buffer)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25 desalting column or spin column)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure

1. Preparation of Protein Solution

  • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[5]

  • If the protein solution contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, it must be dialyzed against the Reaction Buffer or PBS before labeling.[5][7]

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution

  • Just before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction

  • Add the calculated amount of Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[5][9]

  • Gently mix the reaction solution and incubate for 30-60 minutes at room temperature, protected from light.[5] Continuous stirring or rotation is recommended.

4. Purification of the Labeled Protein

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or a spin column.[5][7]

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with PBS. The labeled protein will typically be in the first colored fractions to elute.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by spectrophotometry.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, A₆₅₀).

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x Correction Factor)] / ε_protein

      • The correction factor accounts for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5).[7]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).[7]

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

An optimal DOL for most antibodies is between 2 and 10.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) reaction Mix Protein and Dye (10:1 molar ratio) Incubate 30-60 min at RT protein_prep->reaction dye_prep Prepare Sulfo-Cy5 NHS Ester (10 mg/mL in DMSO) dye_prep->reaction purify Separate Labeled Protein (Desalting/Spin Column) reaction->purify dol Calculate Degree of Labeling (Spectrophotometry) purify->dol storage Store Labeled Protein (4°C or -20°C) dol->storage

Caption: Workflow for this compound protein labeling.

Application Example: Immunofluorescence

immunofluorescence_pathway cluster_binding 1. Antibody Binding cluster_detection 2. Fluorescent Detection cluster_visualization 3. Visualization primary_ab Primary Antibody antigen Target Antigen in Cell primary_ab->antigen Binds to secondary_ab Sulfo-Cy5 Labeled Secondary Antibody secondary_ab->primary_ab Binds to fluorescence Fluorescence Signal (Ex: ~650 nm, Em: ~670 nm) secondary_ab->fluorescence Emits microscopy Fluorescence Microscopy fluorescence->microscopy Detected by

Caption: Indirect immunofluorescence using a Sulfo-Cy5 labeled antibody.

References

Application Note: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications range from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to advanced microscopy and in vivo imaging.[1][2] Cyanine 5 (Cy5) is a far-red fluorescent dye valued for its high extinction coefficient, good photostability, and emission spectrum in a range where cellular autofluorescence is minimal.[3][4]

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy5 NHS ester. Sulfo-Cy5 is a sulfonated, water-soluble variant of the Cy5 dye, which reduces the potential for aggregation of the labeled biomolecule.[][6] The N-hydroxysuccinimide (NHS) ester functional group is one of the most popular amine-reactive groups for efficiently and specifically labeling primary amines (such as those introduced at the 5' or 3' end of a synthetic oligonucleotide) to form a stable, covalent amide bond.[3][7]

Key Specifications and Reagent Data

Proper characterization of the dye and oligonucleotide is crucial for accurate quantification and successful conjugation. The table below summarizes the essential properties of Sulfo-Cy5.

Table 1: Sulfo-Cy5 Dye Specifications

PropertyValueReference
Excitation Maximum (λmax)~649 nm[4][8]
Emission Maximum (λem)~670 nm[4][8]
Molar Extinction Coefficient (ε)250,000 cm-1M-1[3][9]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[3]
Reactivity TargetPrimary Amines (-NH2)[3][10]
SolubilityWater, DMSO, DMF[3][]

Chemical Reaction Pathway

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the modified oligonucleotide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient under slightly alkaline conditions (pH 8.5 - 9.0), which deprotonates the amine to increase its nucleophilicity.

G Oligo Amine-Modified Oligonucleotide (R-NH₂) Dye Sulfo-Cy5 NHS Ester LabeledOligo Sulfo-Cy5 Labeled Oligonucleotide Oligo->LabeledOligo + Dye->LabeledOligo Reaction_Conditions Labeling Buffer (pH 8.5-9.0) Room Temperature Byproduct N-hydroxysuccinimide (Leaving Group)

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with an amino-modified oligonucleotide.

Experimental Workflow

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the product, and finally, verifying the quality of the labeled oligonucleotide.

workflow prep_oligo 1. Prepare Oligo Solution (Dissolve in Labeling Buffer) reaction 3. Mix & Incubate (2-4 hours at Room Temp) prep_oligo->reaction prep_dye 2. Prepare Dye Solution (Dissolve in Anhydrous DMSO) prep_dye->reaction purification 4. Purify Conjugate (e.g., HPLC, Column Chromatography) reaction->purification qc 5. Quality Control (Spectrophotometry) purification->qc storage 6. Store Product (-20°C, Protected from Light) qc->storage

Caption: Experimental workflow for oligonucleotide labeling with Sulfo-Cy5.

Detailed Protocols

Required Materials and Reagents
  • Amine-Modified Oligonucleotide: Lyophilized, with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end.

  • Sulfo-Cy5 NHS Ester: Stored desiccated and protected from light at -20°C.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH adjusted to 8.5. Crucially, avoid buffers containing primary amines like Tris, as they will compete in the reaction. [7][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the Sulfo-Cy5 NHS ester.[8]

  • Nuclease-free Water.

  • Purification System: HPLC system with a reverse-phase column or desalting columns (e.g., Glen Gel-Pak™).[11]

  • Spectrophotometer (e.g., NanoDrop or similar).

Reagent Preparation
  • Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):

    • Dissolve 840 mg of Sodium Bicarbonate (NaHCO₃) in 90 mL of nuclease-free water.

    • Adjust the pH to 8.5 using 1 M NaOH.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Filter through a 0.22 µm filter.

  • Amine-Modified Oligonucleotide Stock Solution:

    • Dissolve the lyophilized oligonucleotide in the labeling buffer to a final concentration of 1-5 mM (e.g., 100 µM in 100 µL for a 10 nmol synthesis scale).

  • Sulfo-Cy5 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a fresh 10 mg/mL solution in anhydrous DMSO immediately before use.[11] Reactive dyes are not stable for long periods in solution.[10]

Conjugation Protocol

This protocol is optimized for a ~0.1 µmole oligonucleotide reaction scale.

  • To a microcentrifuge tube containing 100 µL of the oligonucleotide stock solution, add the freshly prepared Sulfo-Cy5 NHS ester solution. A 10-20 fold molar excess of dye to oligonucleotide is recommended.

  • Vortex the mixture gently for 10-15 seconds.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light. For convenience, the reaction can often be left overnight.[11]

Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted free dye, which can interfere with downstream applications.[12]

Method A: Desalting Column Chromatography

  • Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions, typically with nuclease-free water.[11]

  • Load the entire reaction mixture onto the column.

  • Elute the sample with nuclease-free water. The larger, labeled oligonucleotide will elute first (often in the void volume), while the smaller, unreacted dye molecules are retained and elute later.

  • Collect fractions and identify the deep blue fractions corresponding to the labeled product. Pool these fractions.

Method B: Reverse-Phase HPLC (Recommended for High Purity)

  • Purify the reaction mixture using a reverse-phase HPLC (RP-HPLC) system.[13]

  • The labeled oligonucleotide is more hydrophobic than the unlabeled oligonucleotide and will have a longer retention time. The free dye will also separate based on its hydrophobicity.

  • A typical mobile phase system is Buffer A: 0.1 M Triethylammonium Acetate (TEAA) and Buffer B: Acetonitrile.

  • Collect the peak corresponding to the Sulfo-Cy5 labeled oligonucleotide and lyophilize to dryness.[14][15]

Quality Control and Characterization

After purification, it is essential to determine the concentration and the degree of labeling.

Spectrophotometric Analysis
  • Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water or TE buffer (pH 7.0).

  • Measure the absorbance of the solution at 260 nm (for the oligonucleotide) and 649 nm (for Sulfo-Cy5) using a spectrophotometer.

Calculation of Concentration and Degree of Labeling (DOL)

A correction factor is needed to account for the dye's absorbance at 260 nm.

  • Correction Factor (CF260): A260 of dye / Amax of dye (For Cy5, this is ~0.05)

  • Concentration of Sulfo-Cy5 (M):

    • Cdye = A649 / εdye

    • (Where εdye = 250,000 M-1cm-1)

  • Corrected Absorbance at 260 nm:

    • A260 (corrected) = A260 (measured) - (A649 * CF260)

  • Concentration of Oligonucleotide (M):

    • Coligo = A260 (corrected) / εoligo

    • (Where εoligo is the molar extinction coefficient of the specific oligonucleotide sequence, provided by the synthesis company)

  • Degree of Labeling (DOL):

    • DOL = Cdye / Coligo

    • A DOL of 0.9 - 1.1 is ideal for a single-labeled product.

Storage and Handling

  • Store the final labeled oligonucleotide at -20°C in a nuclease-free buffer (e.g., TE buffer, pH 7.0).[13]

  • Protect from light at all times to prevent photobleaching of the Cy5 dye.[13]

  • For long-term storage, aliquot the sample to avoid repeated freeze-thaw cycles.[10] Properly stored, the conjugate should be stable for at least 6 months.[9]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Low Labeling Efficiency (Low DOL) - Inactive NHS ester (hydrolyzed).- Amine-containing buffer (e.g., Tris) used.- Incorrect pH of labeling buffer.- Use fresh or properly stored dye; prepare dye solution immediately before use.- Use a non-amine buffer like bicarbonate or borate.- Verify buffer pH is between 8.5-9.0.
High Background in Downstream Assays - Incomplete removal of free dye.- Repeat purification step. Use RP-HPLC for the highest purity.[13]- Consider a pH-controlled extraction with butanol to remove free dye.[14]
Precipitation of Labeled Oligo - High concentration.- Presence of organic solvent from dye dissolution.- The use of Sulfo-Cy5 should minimize this, but if it occurs, dilute the sample.- Ensure DMSO/DMF volume is <10% of the total reaction volume.
Degradation of Labeled Oligo - Nuclease contamination.- Improper storage pH.- Use nuclease-free water, tubes, and tips throughout the process.- Store Cy5-labeled oligos at a neutral pH (~7.0).[13]

References

Application Notes: Sulfo-Cy5 Amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that is a derivative of the cyanine (B1664457) dye, Cy5.[1][2] The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without causing aggregation.[3] Its amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters, or carbonyls.[1] This property makes this compound a versatile tool for fluorescently labeling a wide range of target molecules, including proteins, peptides, nucleic acids, and small molecule drugs, for various applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[2][] A significant advantage of using long-wavelength dyes like Cy5 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a higher signal-to-noise ratio.[5]

Physicochemical Properties and Spectroscopic Data

Sulfo-Cy5 is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent conjugates. Its photostability makes it suitable for demanding imaging applications.[6]

PropertyValueReference
Excitation Maximum (λex)~646 nm[7]
Emission Maximum (λem)~662 nm[7]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)~0.28[7]
Molecular Weight~741 g/mol [7]
SolubilityWater, DMF, DMSO[7]

Applications in Fluorescence Microscopy

The primary application of this compound is the covalent labeling of biomolecules to enable their visualization and tracking in biological systems. Once conjugated to a target, the bright and stable fluorescence of Sulfo-Cy5 allows for high-sensitivity detection in various fluorescence microscopy techniques.

  • Immunofluorescence (IHC & ICC): While less direct than using a pre-labeled antibody, this compound can be conjugated to a primary or secondary antibody to detect specific proteins in fixed and permeabilized cells or tissues.

  • Cellular Imaging: Labeling of specific proteins or small molecules with Sulfo-Cy5 allows for the investigation of their subcellular localization, trafficking, and dynamics in living or fixed cells.

  • In Vivo Imaging: Due to its emission in the near-infrared window, Sulfo-Cy5 is well-suited for deep tissue and whole-animal imaging, where light scattering and tissue autofluorescence are minimized.[8]

  • Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies or probes can be identified and quantified based on their fluorescence intensity.[2]

Experimental Protocols

Protocol 1: Labeling of Carboxylic Acid-Containing Molecules with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a molecule containing a carboxyl group (e.g., a protein, peptide, or small molecule) using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2] This method forms a stable amide bond.

Materials:

  • Molecule with a carboxyl group (e.g., protein, peptide)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[1]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Target Molecule:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.[1]

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.[1]

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the target molecule solution.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[1]

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated molecule solution. A 2 to 10-fold molar excess of this compound over the target molecule is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching of Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the Sulfo-Cy5 labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[7]

    • The first colored fraction to elute contains the labeled molecule.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: General Protocol for Staining Fixed Cells with a Sulfo-Cy5 Labeled Probe

This protocol provides a general guideline for using a Sulfo-Cy5 labeled probe (e.g., an antibody or small molecule) for imaging fixed cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS (for intracellular targets)[8]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Sulfo-Cy5 labeled probe

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells three times with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

    • Wash three times with PBS for 5 minutes each.[8]

  • Permeabilization (if required):

    • For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[8]

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Probe Incubation:

    • Dilute the Sulfo-Cy5 labeled probe to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate cells with a nuclear counterstain like DAPI, if desired.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[8]

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Molecule_COOH Molecule-COOH Activated_Intermediate O-acylisourea intermediate Molecule_COOH->Activated_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS NHS_Ester Molecule-NHS Ester (Amine-reactive) Activated_Intermediate->NHS_Ester + Sulfo-NHS Final_Conjugate Sulfo-Cy5-Molecule (Stable Amide Bond) NHS_Ester->Final_Conjugate + Sulfo-Cy5-NH2 Sulfo_Cy5_Amine Sulfo-Cy5-NH2

Caption: EDC/Sulfo-NHS two-step conjugation chemistry.

G start Start prepare_reagents Prepare Target Molecule and this compound start->prepare_reagents activation Activate Carboxyl Groups with EDC/Sulfo-NHS prepare_reagents->activation conjugation Conjugate with This compound activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize (DOL) purification->characterization end End characterization->end

Caption: Workflow for labeling with this compound.

G start Start fix_cells Fix Cells (e.g., 4% PFA) start->fix_cells permeabilize Permeabilize (optional, e.g., Triton X-100) fix_cells->permeabilize block Block Non-specific Sites (e.g., BSA) permeabilize->block probe_incubation Incubate with Sulfo-Cy5 Labeled Probe block->probe_incubation wash1 Wash probe_incubation->wash1 counterstain Counterstain Nuclei (optional, e.g., DAPI) wash1->counterstain wash2 Wash counterstain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image end End image->end

References

Application Notes and Protocols for Sulfo-Cy5 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional brightness and emission in the far-red spectrum (excitation/emission maxima ~650/670 nm) make it an ideal candidate for flow cytometry applications. The far-red emission minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio. The amine-reactive N-hydroxysuccinimidyl (NHS) ester group of Sulfo-Cy5 readily forms stable covalent amide bonds with primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues.[1][2][3] This property allows for the straightforward labeling of antibodies and other proteins for subsequent use in various fluorescence-based assays, including flow cytometry.[4] These application notes provide detailed protocols for the conjugation of this compound to antibodies and their subsequent use in both cell surface and intracellular flow cytometry staining.

Data Presentation

Table 1: Recommended Parameters for Antibody Labeling with this compound
ParameterRecommended ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5][6]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Amine-free buffer is crucial to prevent competition with the dye.[3][7]
Molar Excess of Dye5:1 to 20:1 (Dye:Antibody)This should be optimized for each specific antibody to achieve the desired degree of labeling.[7][8]
Reaction Time1 hourIncubation should be at room temperature with continuous stirring.[5][9]
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Stops the labeling reaction by consuming unreacted dye.[7][9]
Table 2: Typical Parameters for Flow Cytometry Staining
ParameterCell Surface StainingIntracellular Staining
Cell Concentration1 x 10⁶ cells/100 µL1 x 10⁶ cells/100 µL
Labeled Antibody Conc.0.5 - 10 µg/mL (optimize)0.5 - 10 µg/mL (optimize)
Incubation Time20 - 30 minutes at 4°C30 - 60 minutes at room temperature
FixationOptional (e.g., 1-4% PFA)Required (e.g., 1-4% PFA)[10][11]
PermeabilizationNot requiredRequired (e.g., 0.1% Triton X-100 or Saponin)[10][11]
Wash BufferPBS with 0.5% BSA and 0.05% Sodium AzidePermeabilization Buffer

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol details the procedure for conjugating Sulfo-Cy5 NHS ester to an antibody.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the buffer should be exchanged for the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.[9]

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add the calculated volume of the Sulfo-Cy5 stock solution. The volume added should correspond to the desired molar excess of the dye.[5]

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.[5][9]

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[7]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

    • The labeled antibody will elute first. Collect the colored fractions.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients to determine the DOL (moles of dye per mole of antibody).[8][12]

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of a Sulfo-Cy5-labeled antibody for the detection of cell surface antigens.

Materials:

  • Single-cell suspension

  • Sulfo-Cy5 labeled antibody

  • Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[13]

  • Fc receptor blocking reagent (optional)[13][14]

Procedure:

  • Sample Preparation:

    • Prepare a single-cell suspension and adjust the concentration to 1 x 10⁶ cells/mL in ice-cold Cell Staining Buffer.[13]

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[13][14]

  • Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy5 labeled antibody to 100 µL of the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[13][14]

  • Data Acquisition:

    • Resuspend the cells in 200-500 µL of Cell Staining Buffer and analyze on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).[13]

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens using a Sulfo-Cy5-labeled antibody.

Materials:

  • Single-cell suspension

  • Sulfo-Cy5 labeled antibody

  • Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS.[11]

  • Permeabilization Buffer: 0.1% Saponin or Triton X-100 in Cell Staining Buffer.[11]

  • Cell Staining Buffer

Procedure:

  • Cell Surface Staining (Optional):

    • If also staining for surface markers, perform the cell surface staining protocol first.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.[15]

  • Washing:

    • Wash the cells twice with Cell Staining Buffer.

  • Permeabilization and Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the optimal concentration of the Sulfo-Cy5 labeled antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.[10]

  • Washing:

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in Cell Staining Buffer and analyze on a flow cytometer.

Visualizations

This compound Reaction with Protein cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with primary amines, e.g., Lysine) LabeledProtein Sulfo-Cy5 Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Reacts with SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->LabeledProtein Byproduct NHS Byproduct SulfoCy5->Byproduct Buffer pH 8.3-8.5 Buffer Temp Room Temperature

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a protein's primary amines.

Antibody Labeling Workflow A 1. Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) C 3. Mix Antibody and Dye (1 hr, Room Temp, Dark) A->C B 2. Dissolve Sulfo-Cy5 NHS Ester in Anhydrous DMSO B->C D 4. Quench Reaction (e.g., Tris-HCl) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize (Determine Degree of Labeling) E->F

Caption: Workflow for labeling an antibody with this compound.

Flow Cytometry Staining Workflow cluster_surface Cell Surface Staining cluster_intra Intracellular Staining S1 Prepare Single-Cell Suspension S2 Block Fc Receptors (Optional) S1->S2 I1 Fix Cells (e.g., PFA) S1->I1 Start with same cell suspension S3 Incubate with Sulfo-Cy5 Labeled Antibody (4°C) S2->S3 S4 Wash Cells S3->S4 S5 Analyze on Flow Cytometer S4->S5 I2 Permeabilize and Incubate with Sulfo-Cy5 Labeled Antibody I1->I2 I3 Wash Cells I2->I3 I4 Analyze on Flow Cytometer I3->I4

Caption: Workflows for cell surface and intracellular flow cytometry staining.

References

Application Notes: Sulfo-Cy5 Amine in STORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution.[1][2][3] The principle of STORM relies on the sequential activation and localization of individual photoswitchable fluorophores.[1][2] The choice of fluorophore is critical for achieving high-quality STORM images, requiring dyes that are bright, photostable, and exhibit robust photoswitching between a fluorescent "on" state and a dark "off" state.[1]

Sulfo-Cy5, a sulfonated version of the popular cyanine (B1664457) dye Cy5, has emerged as an exceptional probe for direct STORM (dSTORM).[4][5] Its high water solubility, intense brightness, and excellent photophysical properties in the presence of thiol-containing imaging buffers make it a preferred choice for single-color dSTORM applications.[4][5] The amine-reactive form, typically Sulfo-Cy5 NHS ester, allows for straightforward conjugation to primary amines on antibodies and other proteins, facilitating specific labeling of targets within fixed cells.[6][7][8]

Key Features of Sulfo-Cy5 for STORM

  • Excellent Photoswitching: Sulfo-Cy5 and its analog Alexa Fluor 647 are considered among the best photoswitchable fluorophores for dSTORM, demonstrating robust blinking properties in appropriate imaging buffers.[4] This switching is crucial for separating the signals of individual molecules in densely labeled samples.

  • High Photon Output: The dye is exceptionally bright, yielding a high number of photons per switching event.[4] This high photon count is essential for achieving the high localization precision that defines super-resolution imaging.[4]

  • Photostability: Sulfo-Cy5 exhibits high photostability, allowing for the collection of a large number of frames required to reconstruct a complete STORM image.[5][9]

  • Hydrophilicity: The sulfonate groups render the dye highly water-soluble, which prevents aggregation and facilitates labeling reactions in aqueous buffers without the need for organic co-solvents that can denature proteins.[5][10]

  • Versatile Labeling: The amine-reactive NHS ester form of Sulfo-Cy5 readily conjugates with primary amines (e.g., lysine (B10760008) residues) on antibodies and other proteins, providing a reliable method for targeted labeling.[7][8]

Quantitative Performance in STORM

The performance of Sulfo-Cy5 in STORM is characterized by several key parameters that determine the quality of the final super-resolution image.

ParameterTypical Value/RangeNotes
Excitation Maximum ~649 nmOptimal excitation is typically achieved with a 640-650 nm laser.[9]
Emission Maximum ~670 nmFluorescence is collected through a corresponding long-pass or band-pass filter.[9]
Photon Count per Switching Event 1,000 - 5,000 photonsHighly dependent on imaging buffer composition, laser power, and optical setup. High photon counts are critical for localization precision.[4]
Localization Precision 5 - 20 nmCan achieve sub-10 nm resolution on optimized systems.[11] Precision is influenced by photon count and background noise.[4]
On-Off Duty Cycle < 0.1%A low duty cycle (fraction of time in the 'on' state) is essential to ensure that only a sparse subset of fluorophores is active at any given time.[12]

Experimental Workflows and Principles

dSTORM Experimental Workflow

The following diagram illustrates the typical workflow for a dSTORM experiment, from labeling the target of interest to final image reconstruction.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis A Antibody Conjugation (w/ Sulfo-Cy5 NHS Ester) B Cell Culture, Fixation & Permeabilization A->B C Immunostaining (Primary & Labeled Secondary Ab) B->C D Prepare STORM Imaging Buffer C->D Mount Sample E Data Acquisition (Widefield TIRF/Epi) D->E F Localization & Fitting (Gaussian Model) E->F G Image Reconstruction (Super-Resolution Image) F->G

Caption: A typical experimental workflow for dSTORM imaging.

Principle of dSTORM Photoswitching

dSTORM leverages the reversible photoswitching of a single fluorophore like Sulfo-Cy5. In a thiol-containing buffer, a high-intensity laser drives the dye into a stable, long-lived dark state. A sparse subset of molecules spontaneously returns to the fluorescent state, where they can be imaged and localized before photobleaching or returning to the dark state.

dSTORM_Principle OnState Fluorescent ON State OffState Stable Dark State (OFF) OnState->OffState High Power Laser (e.g., 647 nm) OffState->OnState Spontaneous or Low Power Activation (e.g., 405 nm)

Caption: The photoswitching principle of a dSTORM fluorophore.

Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Antibodies

This protocol describes the labeling of a primary or secondary antibody with an amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (BSA- and gelatin-free) at a concentration of >2 mg/mL.

  • Sulfo-Cy5 NHS ester.[6]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).[4]

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[6][7]

  • Purification/Spin Desalting Column (e.g., Sephadex G-25).

  • Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (like PBS). If Tris or glycine (B1666218) are present, dialyze the antibody against PBS.[7]

    • Adjust the antibody solution to a final concentration of 2-5 mg/mL.

    • Add Reaction Buffer to the antibody solution to constitute 10% of the final reaction volume, ensuring the pH is between 8.0 and 9.0.[8]

  • Prepare the Dye:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[6] Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.[7]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody (degree of substitution, DOS) should be determined empirically, but a starting point of 5:1 to 15:1 is recommended.[6]

    • Add the calculated volume of Sulfo-Cy5 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Purify the labeled antibody from the unconjugated free dye using a spin desalting column according to the manufacturer's instructions.

    • Elute the conjugate using PBS. The labeled antibody will appear as a colored band that elutes first.

  • Characterization and Storage:

    • (Optional) Determine the Degree of Substitution (DOS) by measuring the absorbance at 280 nm (for the protein) and ~651 nm (for Sulfo-Cy5).[7] An optimal DOS is typically between 2 and 8.[7]

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[8]

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general guideline for immunostaining fixed cells and performing dSTORM imaging.

Materials:

  • Sulfo-Cy5-labeled secondary antibody (from Protocol 1).

  • Primary antibody specific to the target of interest.

  • Cells cultured on #1.5 glass-bottom dishes or coverslips.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS.

  • STORM Imaging Buffer:

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.[13]

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.[13]

    • GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. Store at 4°C for up to 1 week.[4]

    • 1 M Cysteamine (MEA) solution, pH 7.5-8.5.[4]

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells briefly with warm PBS.

    • Fix cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the sample with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween 20.

    • Incubate with the Sulfo-Cy5-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS. A final post-staining fixation step can help immobilize the antibodies.[13]

  • Imaging:

    • Immediately before imaging, prepare the final STORM imaging buffer. For a 700 µL final volume, mix 623 µL of Buffer B, 7 µL of GLOX solution, and 70 µL of 1M MEA.[13] This buffer is best used fresh.

    • Replace the PBS on the sample with the freshly prepared STORM imaging buffer.

    • Mount the sample on a microscope equipped for STORM (e.g., with TIRF or highly inclined illumination and a high-power 647 nm laser).

    • Illuminate the sample with high laser power (kW/cm²) to induce photoswitching of the Sulfo-Cy5 molecules.

    • Acquire a time-series of 10,000 to 50,000 frames with a sensitive camera (e.g., EMCCD or sCMOS).

  • Data Analysis:

    • Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages).

    • The software identifies single-molecule blinking events in each frame, fits their positions to a 2D Gaussian function to determine their precise coordinates, and compiles these coordinates into a final super-resolution image.

References

Application Notes and Protocols for Sulfo-Cy5 Amine Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of Sulfo-Cy5 amine to nanoparticles. The protocols described herein are essential for researchers and professionals in drug development and various scientific fields who require fluorescently labeled nanoparticles for applications such as in vitro and in vivo imaging, tracking of drug delivery systems, and bio-sensing.[][][3][4][5]

Sulfo-Cy5 is a bright, far-red fluorescent dye that is water-soluble and well-suited for labeling biological molecules.[][7] Its excitation and emission properties in the far-red spectrum minimize autofluorescence from biological samples, making it an ideal choice for sensitive detection.[7] This document outlines two primary methods for conjugating Sulfo-Cy5 to nanoparticles: the use of Sulfo-Cy5 NHS ester for nanoparticles with amine functional groups, and the use of EDC/Sulfo-NHS chemistry for nanoparticles with carboxyl functional groups.

Data Summary: Key Parameters for Sulfo-Cy5 Conjugation

The following table summarizes the key quantitative parameters for the conjugation of Sulfo-Cy5 to nanoparticles. These values are starting points and may require optimization for specific nanoparticle systems and applications.

ParameterSulfo-Cy5 NHS Ester MethodEDC/Sulfo-NHS Method (for Carboxylated Nanoparticles)Reference
Dye/Nanoparticle Molar Ratio 10:1 (starting point, optimize between 5:1 to 20:1)Varies, requires empirical optimization[8]
Reaction pH 8.0 - 9.0Activation: pH 5.0-6.0; Coupling: pH 7.2-8.5[8][9][10]
Reaction Time 30 - 60 minutes at room temperatureActivation: 15-30 min; Coupling: 2-4 hours at RT or overnight at 4°C[8][11]
Quenching Agent Tris or Glycine (50-100 mM final concentration)Ethanolamine, Tris, or Glycine[11]
Sulfo-Cy5 Excitation Max ~649 nm~649 nm[]
Sulfo-Cy5 Emission Max ~672 nm~672 nm[]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹[]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Amine-Functionalized Nanoparticles

This protocol details the method for labeling nanoparticles that have primary amine groups on their surface using an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5. The NHS ester reacts with the amine groups to form a stable amide bond.[7][10]

Materials:

  • Amine-functionalized nanoparticles

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or centrifugation filtration units)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Nanoparticle Solution: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 2-10 mg/mL.[8] Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that would compete with the reaction.[12]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

  • Conjugation Reaction: Add the Sulfo-Cy5 NHS ester stock solution to the nanoparticle suspension. A starting molar ratio of 10:1 (dye:nanoparticle) is recommended, but this should be optimized for your specific nanoparticles.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation, protected from light.[8]

  • Quenching: (Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.

  • Purification: Remove unreacted dye and byproducts from the conjugated nanoparticles. Common methods include:

    • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a suitable SEC column (e.g., Sephadex G-25) equilibrated with PBS.[8]

    • Dialysis: Dialyze the sample against PBS at 4°C with several buffer changes.

    • Centrifugal Filtration: Use molecular weight cutoff (MWCO) filters to wash the nanoparticles.[13]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein-based nanoparticles) and ~649 nm (for Sulfo-Cy5).[8] The DOL is the molar ratio of dye to nanoparticle.

G Workflow for Sulfo-Cy5 NHS Ester Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_np Prepare Amine-Nanoparticle Solution (pH 8.0-9.0) mix Mix Nanoparticles and Dye (Molar Ratio 10:1) prep_np->mix prep_dye Prepare Sulfo-Cy5 NHS Ester Stock Solution prep_dye->mix incubate Incubate 30-60 min at Room Temperature mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC, Dialysis, or Filtration) quench->purify characterize Characterize Conjugate (Degree of Labeling) purify->characterize

Workflow for Sulfo-Cy5 NHS Ester Conjugation
Protocol 2: Conjugation of this compound to Carboxylated Nanoparticles via EDC/Sulfo-NHS Chemistry

This protocol is for nanoparticles that have carboxyl groups on their surface. It utilizes a two-step process with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxyl groups, which then react with the primary amine of this compound to form a stable amide bond.[11] This two-step method is preferred to minimize polymerization of the nanoparticles.[11]

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: Ethanolamine, Tris, or Glycine

  • Washing Buffer: PBS with a mild detergent (e.g., 0.05% Tween-20)

  • Storage Buffer: Appropriate buffer for long-term storage

Procedure:

  • Prepare Nanoparticle Suspension: Resuspend the carboxylated nanoparticles in the Activation Buffer.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, dissolve EDC and Sulfo-NHS separately in the Activation Buffer.[11]

  • Activation of Carboxyl Groups: Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[11]

  • Wash Activated Nanoparticles: Remove excess EDC and Sulfo-NHS by washing the nanoparticles 2-3 times with the Coupling Buffer. Use centrifugation or magnetic separation as appropriate for your nanoparticles.[11]

  • Prepare this compound Solution: Dissolve the this compound in the Coupling Buffer at the desired concentration.

  • Coupling Reaction: Add the this compound solution to the activated nanoparticle suspension.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing or rotation.[11]

  • Quenching and Washing: Add the Quenching Solution to block any remaining active sites. Wash the nanoparticles several times with the Washing Buffer to remove unreacted dye and byproducts.

  • Final Resuspension: Resuspend the purified Sulfo-Cy5 conjugated nanoparticles in an appropriate Storage Buffer.

  • Characterization: Characterize the final product to confirm conjugation and determine the concentration of the labeled nanoparticles.

G Workflow for EDC/Sulfo-NHS Conjugation cluster_activation Activation cluster_coupling Coupling cluster_finalization Finalization prep_np Prepare Carboxylated Nanoparticle Suspension (pH 5-6) activate Activate Carboxyl Groups (15-30 min) prep_np->activate prep_reagents Prepare EDC and Sulfo-NHS Solutions prep_reagents->activate wash_activated Wash Activated Nanoparticles activate->wash_activated couple Combine Dye and Activated Nanoparticles wash_activated->couple prep_dye Prepare Sulfo-Cy5 Amine Solution (pH 7.2-8.5) prep_dye->couple incubate Incubate 2-4 hours at RT or Overnight at 4°C couple->incubate quench Quench and Wash Conjugated Nanoparticles incubate->quench resuspend Resuspend in Storage Buffer quench->resuspend characterize Characterize Final Product resuspend->characterize

Workflow for EDC/Sulfo-NHS Conjugation

Applications in Research and Drug Development

Fluorescently labeled nanoparticles are invaluable tools in a variety of research and therapeutic applications.[4][5]

  • Bioimaging: The high quantum yield and photostability of Sulfo-Cy5 allow for sensitive and long-term tracking of nanoparticles in cells and in vivo.[][14] This is crucial for studying nanoparticle biodistribution, cellular uptake, and intracellular trafficking.[3]

  • Drug Delivery: By labeling drug-loaded nanoparticles, researchers can visualize and quantify their delivery to target tissues and cells.[][5] This aids in the optimization of drug delivery systems for enhanced efficacy and reduced off-target effects.

  • Diagnostics: Fluorescent nanoparticles can be functionalized with targeting ligands (e.g., antibodies) to specifically bind to biomarkers of disease, enabling their use as diagnostic imaging agents.

Signaling Pathway Visualization in Drug Delivery

The following diagram illustrates a simplified signaling pathway for targeted drug delivery using Sulfo-Cy5 labeled nanoparticles.

G Targeted Nanoparticle Uptake and Drug Release cluster_systemic Systemic Circulation cluster_targeting Target Tissue cluster_internalization Cellular Internalization cluster_effect Therapeutic Effect np Sulfo-Cy5 Labeled Nanoparticle-Drug Conjugate receptor Receptor np->receptor Binding cell Target Cell endosome Endosome cell->endosome Endocytosis drug_release Drug Release endosome->drug_release Endosomal Escape/ Degradation nucleus Nucleus drug_release->nucleus Drug Action effect Therapeutic Effect nucleus->effect

Targeted Nanoparticle Uptake and Drug Release

References

Application Note and Protocol for Labeling Carbohydrates with Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of carbohydrates with Sulfo-Cy5 amine via reductive amination. This method is applicable to a wide range of reducing carbohydrates, including monosaccharides, oligosaccharides, and polysaccharides, enabling their detection and analysis in various biological and biochemical assays.

Introduction

Fluorescent labeling of carbohydrates is a powerful technique for studying their biological roles in processes such as cell signaling, immune responses, and cell adhesion.[][] Sulfo-Cy5 is a bright, water-soluble cyanine (B1664457) dye that emits in the far-red region of the spectrum, minimizing background fluorescence from biological samples. Labeling carbohydrates with this compound allows for highly sensitive detection and quantification in complex biological mixtures.[] This protocol details the covalent attachment of this compound to the reducing end of carbohydrates through reductive amination.

Principle of the Method

Reductive amination is a widely used method for coupling an amine-containing molecule to a carbonyl group (aldehyde or ketone).[3][4] In the context of carbohydrates, the open-ring form of a reducing sugar possesses a reactive aldehyde or ketone group.[5] This group reacts with the primary amine of this compound in a reversible reaction to form an unstable Schiff base. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane (B79455) (2-PB), is then used to irreversibly reduce the Schiff base to a stable secondary amine linkage, covalently attaching the fluorescent dye to the carbohydrate.[3]

Reductive_Amination Carbohydrate Carbohydrate (with reducing end) Open_Chain Open-Chain Form (Aldehyde/Ketone) Carbohydrate->Open_Chain Equilibrium Schiff_Base Schiff Base Intermediate Open_Chain->Schiff_Base + this compound - H₂O Sulfo_Cy5 This compound (H₂N-Dye) Sulfo_Cy5->Schiff_Base Labeled_Carbohydrate Labeled Carbohydrate (Stable Conjugate) Schiff_Base->Labeled_Carbohydrate Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Schiff_Base

Caption: Reductive amination of a carbohydrate with this compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
Carbohydrate of interestSigma-AldrichMust have a reducing end.
This compoundLumiprobe, AAT Bioquest
Sodium cyanoborohydride (NaBH₃CN)Sigma-AldrichToxic: Handle with care in a fume hood.
2-Picoline Borane (2-PB)Sigma-AldrichA less toxic alternative to NaBH₃CN.[3]
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the dye.
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0-8.5)In-house preparationThe optimal pH may need to be determined empirically.
Size-Exclusion Chromatography ColumnGE Healthcare (e.g., PD-10)For purification of the labeled carbohydrate.
Spectrophotometer (UV-Vis)Agilent, Thermo FisherFor quantification.
LyophilizerLabconco, SP ScientificFor drying the final product.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific carbohydrates.

Reagent Preparation
  • Carbohydrate Solution: Dissolve the carbohydrate in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 10-50 mg/mL. The optimal concentration will depend on the molecular weight and solubility of the carbohydrate.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use as the amine can be reactive.

  • Reducing Agent Solution: Prepare a 1 M solution of sodium cyanoborohydride or 2-picoline borane in water or an appropriate buffer. Caution: Sodium cyanoborohydride is toxic and should be handled in a chemical fume hood.

Labeling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Carb_Sol Prepare Carbohydrate Solution Mix Combine Carbohydrate and Dye Solutions Carb_Sol->Mix Dye_Sol Prepare Sulfo-Cy5 Amine Solution Dye_Sol->Mix Reducer_Sol Prepare Reducing Agent Solution Add_Reducer Add Reducing Agent Mix->Add_Reducer Incubate Incubate at 37-50°C for 24-48 hours Add_Reducer->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze by Spectrophotometry Purify->Analyze Lyophilize Lyophilize for Storage Analyze->Lyophilize

Caption: Workflow for labeling carbohydrates with this compound.

  • In a microcentrifuge tube, combine 100 µL of the carbohydrate solution with a 2-5 molar excess of the this compound stock solution. The optimal molar ratio may need to be determined experimentally.

  • Add the reducing agent solution to the reaction mixture to a final concentration of approximately 50 mM.

  • Incubate the reaction mixture at 37-50°C for 24-48 hours with gentle agitation. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Purification of the Labeled Carbohydrate

After the incubation period, it is crucial to remove unreacted this compound and byproducts. Size-exclusion chromatography is a common and effective method for this purification.[]

  • Equilibrate a size-exclusion column (e.g., a PD-10 desalting column) with deionized water or a suitable buffer according to the manufacturer's instructions.

  • Load the entire reaction mixture onto the column.

  • Elute the labeled carbohydrate with deionized water or buffer.

  • Collect fractions and visually inspect for the blue-colored Sulfo-Cy5 labeled carbohydrate, which should elute first. The unreacted dye will elute later.

  • Combine the fractions containing the purified labeled carbohydrate.

Characterization of the Labeled Carbohydrate

Spectrophotometric Analysis

The degree of labeling (DOL), which is the average number of dye molecules per carbohydrate molecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified labeled carbohydrate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy5 (approximately 646 nm, A₆₄₆).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A₆₄₆ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~250,000 M⁻¹cm⁻¹).

  • If the carbohydrate has a known extinction coefficient at 280 nm, its concentration can be calculated after correcting for the absorbance of the dye at 280 nm.

    • A_protein(corr) = A₂₈₀ - (A₆₄₆ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor (A₂₈₀/A₆₄₆) for the free dye.

  • The DOL is then calculated as:

    • DOL = (Concentration of Dye) / (Concentration of Carbohydrate)

Data Presentation
SampleA₂₈₀A₆₄₆Dye Concentration (µM)Carbohydrate Concentration (µM)Degree of Labeling (DOL)
Labeled Carbohydrate Batch 1
Labeled Carbohydrate Batch 2
Control (Unlabeled Carbohydrate)N/AN/A

Applications

Fluorescently labeled carbohydrates are valuable tools in various research areas:

  • Glycan arrays: For studying carbohydrate-protein interactions.

  • Cell imaging: To visualize the uptake and localization of carbohydrates in living cells.[]

  • Flow cytometry: For quantifying carbohydrate binding to cells.[7]

  • In vivo imaging: To track the biodistribution of carbohydrate-based drugs or probes.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Suboptimal pH of the reaction buffer.Optimize the pH in the range of 7.0-8.5.
Inactive reducing agent.Use a fresh solution of the reducing agent.
Low reactivity of the carbohydrate.Increase the reaction temperature or time. Consider using a catalyst like aniline.
Precipitation of the Reactants Poor solubility of the carbohydrate or dye.Adjust the buffer composition or add a co-solvent like DMSO (up to 10%).
Difficulty in Purification Similar size of labeled carbohydrate and free dye.Use a different purification method such as dialysis or reverse-phase HPLC.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle sodium cyanoborohydride in a well-ventilated chemical fume hood as it is toxic and can release hydrogen cyanide gas upon acidification.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Sulfo-Cy5 Amine in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging. Its chemical structure incorporates sulfonate groups, which enhance its hydrophilicity, making it highly suitable for use in aqueous biological environments.[1][2] The primary amine group allows for covalent conjugation to a variety of molecules, such as peptides, small molecules, and other targeting ligands that possess a reactive carboxyl group.[3] The fluorescence emission of Sulfo-Cy5 in the NIR window (approximately 650-700 nm) is particularly advantageous for in vivo applications due to reduced light absorption and scattering by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio.[4][5]

These characteristics make this compound an excellent candidate for non-invasively visualizing biological processes, tracking the biodistribution of targeted probes, and assessing target engagement in preclinical research. This document provides detailed application notes and protocols for the effective use of this compound in in vivo imaging studies.

Physicochemical and Spectral Properties

A thorough understanding of the properties of this compound is essential for designing and interpreting in vivo imaging experiments. The key quantitative data are summarized in the table below for easy reference.

PropertyValueNotes
Excitation Maximum (λex) ~646 nmVaries slightly based on the conjugation partner and local environment.
Emission Maximum (λem) ~662 nm
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹A high molar extinction coefficient contributes to the brightness of the dye.
Quantum Yield (Φ) ~0.28Represents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight (MW) ~741 g/mol
Solubility High in water and polar organic solvents (e.g., DMSO, DMF)The sulfonate groups confer excellent water solubility.
Reactivity Primary amineReacts with carboxyl groups (in the presence of activators like EDC/NHS) and other electrophiles.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Targeting Molecule using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a targeting molecule (e.g., a peptide or small molecule) that has a free carboxyl group. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.[6][7]

Materials:

  • This compound

  • Carboxyl-containing targeting molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.[6]

    • Prepare fresh solutions of EDC and sulfo-NHS in either Activation Buffer or anhydrous DMSO/DMF immediately before use.

    • Dissolve the carboxyl-containing targeting molecule in Activation Buffer. A small amount of DMSO or DMF can be used to aid dissolution before adding the buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of the Carboxyl Group:

    • To the solution of the carboxyl-containing targeting molecule, add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS.[6] For example, for 1 µmol of the targeting molecule, add 10 µmol of EDC and 25 µmol of sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[6]

  • Conjugation with this compound:

    • Immediately add the activated targeting molecule solution to the this compound solution. A 1.5 to 2-fold molar excess of this compound over the targeting molecule is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the Sulfo-Cy5-labeled conjugate from excess reagents and byproducts using a spin desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the concentration of the purified conjugate and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein/peptide) and ~646 nm (for Sulfo-Cy5).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - Targeting Molecule in Activation Buffer - this compound in Coupling Buffer - Fresh EDC/Sulfo-NHS activation Activate Carboxyl Groups: Add EDC and Sulfo-NHS to targeting molecule solution. Incubate 15-30 min at RT. prep_reagents->activation Start conjugation Conjugate: Add activated targeting molecule to This compound solution. Incubate 2h at RT or overnight at 4°C. activation->conjugation Immediate quenching Quench Reaction: Add Quenching Buffer. Incubate 15 min at RT. conjugation->quenching purify Purify Conjugate: Use spin desalting column or size-exclusion chromatography. quenching->purify characterize Characterize Conjugate: Determine concentration and degree of labeling (DOL). purify->characterize

Caption: Workflow for conjugating this compound to a carboxyl-containing molecule.

Protocol 2: In Vivo Fluorescence Imaging of a Sulfo-Cy5 Labeled Probe in a Murine Tumor Model

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a Sulfo-Cy5-labeled targeting agent.

Materials:

  • Anesthetized mouse with a tumor xenograft or other target tissue.

  • Sulfo-Cy5 labeled targeting agent, sterile and dissolved in a biocompatible buffer (e.g., sterile PBS).

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence from the gastrointestinal tract, switch mice to an alfalfa-free diet for at least one week prior to imaging.[8]

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the anesthetized mouse before injecting the probe to determine the level of background autofluorescence.

  • Probe Administration:

    • Inject the Sulfo-Cy5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe, its pharmacokinetics, and the target. A typical starting dose is 1-10 nmol of the dye per mouse.[9]

  • In Vivo Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution, tumor accumulation, and clearance of the probe.[10]

    • Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and other organs or tissues of interest.

    • Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency.

    • For more accurate quantification, subtract the background fluorescence from the pre-injection images.[10]

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is essential for confirming the in vivo imaging results and providing a more quantitative assessment of probe accumulation in major organs.

Materials:

  • Surgical tools for dissection.

  • In vivo imaging system.

Procedure:

  • Euthanasia and Organ Harvesting:

    • At the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.

    • Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).[11]

  • Ex Vivo Imaging:

    • Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.

    • Acquire a final fluorescence image using the same imaging parameters as the in vivo scans for direct comparison.[11]

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo image.

    • Measure the average radiant efficiency for each organ to quantify the biodistribution of the probe.

G cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis animal_prep Animal Preparation: - Alfalfa-free diet - Anesthesia pre_injection Pre-injection Imaging: Acquire baseline fluorescence animal_prep->pre_injection injection Probe Administration: Inject Sulfo-Cy5 labeled probe pre_injection->injection imaging Time-course Imaging: Acquire images at multiple time points post-injection injection->imaging euthanasia Euthanasia & Organ Harvest imaging->euthanasia Final Time Point exvivo_imaging Ex Vivo Imaging of Organs euthanasia->exvivo_imaging quantification Quantitative Analysis: Measure fluorescence intensity in ROIs exvivo_imaging->quantification

Caption: Experimental workflow for in vivo and ex vivo imaging with a Sulfo-Cy5 labeled probe.

Application Example: Tumor Targeting with a Sulfo-Cy5 Labeled Peptide

A common application for this compound is the labeling of targeting peptides for cancer imaging. For example, a peptide that specifically binds to a receptor overexpressed on cancer cells can be conjugated to this compound.

Caption: Targeted delivery of a Sulfo-Cy5 labeled peptide to cancer cells.

Upon intravenous administration, the Sulfo-Cy5-peptide conjugate circulates in the bloodstream and preferentially accumulates at the tumor site due to the specific binding of the peptide to its receptor on the cancer cells. This accumulation allows for the visualization of the tumor using a NIR fluorescence imaging system. The pharmacokinetics and biodistribution of the conjugate are influenced by both the targeting peptide and the properties of the Sulfo-Cy5 dye.[12][13] Generally, hydrophilic dyes like Sulfo-Cy5 promote renal clearance, which can lead to a good tumor-to-background signal ratio.[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal-to-Noise Ratio Low probe accumulation at the target site.Optimize the dose and timing of imaging. Confirm the binding affinity of the conjugate.
High background autofluorescence.Ensure mice are on an alfalfa-free diet. Use spectral unmixing if available.[8]
High Liver and Spleen Signal Non-specific uptake by the reticuloendothelial system (RES).The charge of the dye can influence non-specific uptake.[12] Consider modifying the linker or targeting moiety.
Clearance of the probe through the hepatobiliary route.This is a common clearance pathway for larger conjugates.
Rapid Signal Decrease Fast clearance of the probe.The small size of peptide and small molecule conjugates can lead to rapid renal clearance.
Photobleaching.Minimize the exposure time and light intensity during imaging.

Conclusion

This compound is a versatile and powerful tool for in vivo imaging. Its excellent water solubility, NIR fluorescence properties, and reactive amine group make it an ideal choice for labeling a wide range of targeting molecules. By following the detailed protocols and considering the key aspects of experimental design outlined in these application notes, researchers can successfully employ this compound to gain valuable insights into biological processes within a living organism.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of these critical molecules, providing insights into cellular signaling, protein trafficking, and drug-target engagement. Sulfo-Cy5 amine-reactive dye is a superior choice for this application due to its high water solubility, intense fluorescence in the far-red spectrum, and, most importantly, its membrane impermeability. These characteristics ensure specific labeling of extracellular protein domains on live cells with minimal background and cytotoxicity.

Sulfo-Cy5 contains a succinimidyl ester (NHS ester) functional group that reacts efficiently with primary amines (e.g., on lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2] The sulfonate groups on the cyanine (B1664457) dye make it highly water-soluble and prevent it from crossing the cell membrane, thus restricting its reactivity to the cell surface.[2] This document provides detailed protocols for labeling cell surface proteins on live cells with Sulfo-Cy5, methods for assessing labeling efficiency and cell viability, and examples of its application in studying key signaling pathways.

Data Presentation

Table 1: Recommended Labeling Conditions for Different Cell Lines
Cell LineSulfo-Cy5 Concentration (µM)Incubation Time (minutes)Incubation Temperature (°C)Expected Labeling Efficiency (%)Cell Viability (%)
HeLa10 - 5015 - 30470 - 90> 95
Jurkat20 - 7520 - 40465 - 85> 90
CHO15 - 6015 - 30475 - 95> 95
Primary Neurons5 - 2510 - 20460 - 80> 85

Note: These values are approximate and should be optimized for your specific cell type and experimental conditions.

Table 2: Spectral Properties of Sulfo-Cy5
PropertyValue
Excitation Maximum (λex)~646 nm[2]
Emission Maximum (λem)~662 nm[2]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)~0.2

Experimental Protocols

Protocol 1: Live Cell Surface Protein Labeling

This protocol describes the general procedure for labeling primary amines on the surface of live cells in suspension or adherent cultures.

Materials:

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 8.0-8.5, sterile

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Live cells of interest

  • Microcentrifuge tubes or culture plates

Procedure:

  • Prepare Sulfo-Cy5 Stock Solution:

    • Warm the vial of Sulfo-Cy5 NHS ester to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of Sulfo-Cy5 NHS ester (MW ~778 g/mol ) in 128 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for several weeks, protected from light and moisture.[1]

  • Cell Preparation:

    • For adherent cells: Culture cells on coverslips or in culture plates to the desired confluency (typically 70-90%).

    • For suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.

  • Labeling Reaction:

    • Wash the cells twice with 1 mL of ice-cold, amine-free physiological buffer (e.g., HBSS, pH 8.0-8.5). Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[3]

    • Resuspend the cells in the labeling buffer at a concentration of 1-10 x 10⁶ cells/mL.

    • Add the Sulfo-Cy5 stock solution to the cell suspension to achieve the desired final concentration (refer to Table 1 for starting recommendations). Mix gently by pipetting.

    • Incubate the reaction on ice (4°C) for 15-30 minutes, protected from light. Incubation on ice minimizes endocytosis of the labeled proteins.

  • Quenching and Washing:

    • Stop the reaction by adding a quenching buffer containing primary amines. A common choice is PBS supplemented with 10-100 mM glycine (B1666218) or 1% BSA.

    • Incubate for 10 minutes on ice.

    • Wash the cells three times with ice-cold PBS containing 1% BSA or FBS to remove any unbound dye. Centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis:

    • The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.

Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry

This protocol provides a method to determine the percentage of labeled cells and the mean fluorescence intensity.

Materials:

  • Sulfo-Cy5 labeled cells (from Protocol 1)

  • Unlabeled control cells

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5.

Procedure:

  • Resuspend the labeled and unlabeled control cells in flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Analyze the samples on the flow cytometer.

  • Gate on the live cell population based on forward and side scatter properties.

  • Compare the fluorescence intensity of the labeled cells to the unlabeled control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Protocol 3: Assessment of Cell Viability Post-Labeling

It is crucial to assess cell health after the labeling procedure. This can be done using various cell viability assays.

Method 1: Dye Exclusion Assay (e.g., Trypan Blue or Propidium (B1200493) Iodide)

  • Principle: Live cells with intact membranes exclude these dyes, while dead cells with compromised membranes take them up.

  • Procedure (Trypan Blue):

    • Mix a small aliquot of the labeled cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Procedure (Propidium Iodide - for flow cytometry):

    • Add propidium iodide (PI) to the labeled cell suspension at a final concentration of 1-2 µg/mL just before analysis.

    • Analyze by flow cytometry. Viable cells will be Sulfo-Cy5 positive and PI negative.

Method 2: Metabolic Assay (e.g., MTT or resazurin)

  • Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Procedure (General):

    • Plate the labeled cells in a multi-well plate.

    • Add the metabolic reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Compare the signal from the labeled cells to an unlabeled control to determine any significant decrease in metabolic activity.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_quench Quenching & Washing cluster_analysis Analysis start Start with live cells (suspension or adherent) wash1 Wash with ice-cold amine-free buffer (pH 8.0-8.5) start->wash1 resuspend Resuspend cells in labeling buffer wash1->resuspend add_dye Add Sulfo-Cy5 NHS ester (final conc. 5-75 µM) resuspend->add_dye incubate Incubate on ice (4°C) for 15-30 min, protected from light add_dye->incubate quench Add quenching buffer (e.g., PBS + 100 mM glycine) incubate->quench wash2 Wash cells 3x with PBS + 1% BSA quench->wash2 analysis Proceed to downstream analysis: - Flow Cytometry - Fluorescence Microscopy - Western Blot wash2->analysis

Caption: Experimental workflow for labeling cell surface proteins with Sulfo-Cy5 NHS ester.

G sulfo_cy5 Sulfo-Cy5 NHS Ester reaction_intermediate Reaction Intermediate sulfo_cy5->reaction_intermediate reacts with primary_amine Primary Amine (-NH2) on cell surface protein primary_amine->reaction_intermediate labeled_protein Sulfo-Cy5 Labeled Protein (Stable Amide Bond) reaction_intermediate->labeled_protein forms nhs N-hydroxysuccinimide (leaving group) reaction_intermediate->nhs releases

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine on a cell surface protein.

G EGF EGF Ligand EGFR EGFR (monomer) EGF->EGFR binds to EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer dimerization autophosphorylation Autophosphorylation EGFR_dimer->autophosphorylation Grb2 Grb2 autophosphorylation->Grb2 recruits Sos Sos Grb2->Sos activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Simplified EGFR signaling pathway, a common target for cell surface labeling studies.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal 1. Inactive dye due to improper storage or handling.1. Use a fresh vial of Sulfo-Cy5 NHS ester. Ensure stock solutions are stored properly at -20°C and protected from light and moisture.
2. Low expression of surface proteins.2. Confirm protein expression using a validated method like western blotting or with a positive control cell line.
3. pH of the labeling buffer is not optimal.3. Ensure the labeling buffer is at a pH of 8.0-8.5 for efficient reaction with primary amines.[3]
4. Presence of primary amines in the buffer.4. Use amine-free buffers (e.g., PBS, HBSS) for the labeling reaction. Avoid Tris-based buffers.
High background fluorescence 1. Inadequate washing.1. Increase the number and volume of washes after the quenching step.
2. Dye precipitation.2. Ensure the Sulfo-Cy5 stock solution is fully dissolved before adding to the cell suspension. Centrifuge the stock solution briefly if particulates are visible.
3. Cell death leading to non-specific uptake.3. Confirm cell viability. Perform labeling on ice to minimize endocytosis and maintain cell health.
High cell death 1. High concentration of dye or DMSO.1. Perform a titration to find the optimal dye concentration with minimal toxicity. Ensure the final DMSO concentration is below 0.5%.
2. Harsh cell handling.2. Handle cells gently, avoid vigorous vortexing, and use appropriate centrifugation speeds.

Conclusion

This compound-reactive dye is a powerful tool for the specific and efficient labeling of cell surface proteins on live cells. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique in their studies. By carefully optimizing labeling conditions and monitoring cell viability, investigators can gain valuable insights into the dynamic processes occurring at the cell surface, ultimately advancing our understanding of cell biology and aiding in the development of novel therapeutics.

References

Application Notes and Protocols: Labeling Intracellular Proteins with Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of intracellular proteins with fluorescent dyes is a critical technique for visualizing and quantifying protein expression, localization, and dynamics within the cellular environment. Sulfo-Cy5 amine is a bright, far-red fluorescent dye that can be covalently conjugated to proteins. However, its application for intracellular targets presents a unique set of challenges primarily due to its physicochemical properties. These application notes provide a detailed overview of these challenges, protocols to overcome them, and troubleshooting guidelines for successful intracellular protein labeling with this compound.

Core Challenges of Intracellular Labeling with this compound

The primary obstacle in using Sulfo-Cy5 for intracellular labeling is its hydrophilic nature, conferred by the sulfonate groups. While this property enhances its water solubility, it renders the dye impermeable to the lipid bilayer of live cell membranes.[1] Therefore, labeling intracellular proteins with this compound necessitates cell fixation and permeabilization.[2][3][4][5]

Several key challenges must be addressed for successful intracellular labeling:

  • Cell Membrane Impermeability: Sulfo-Cy5, due to its charged sulfonate groups, cannot passively cross the cell membrane of living cells.[1] This necessitates compromising the membrane integrity to allow the dye to access the intracellular environment.

  • Non-Specific Binding and High Background: Amine-reactive dyes can bind non-specifically to various cellular components, leading to high background fluorescence.[6] This can be exacerbated by incomplete removal of unbound dye and autofluorescence from the biological sample itself.[6]

  • Impact of Fixation and Permeabilization: The choice of fixation and permeabilization reagents is crucial.[3][4] Harsh treatments can alter protein conformation, mask epitopes, or lead to the loss of cellular components, affecting the accuracy of the labeling and subsequent analysis.[5]

  • Control of Labeling Reaction: The reaction of Sulfo-Cy5 with primary amines on proteins is pH-dependent and can be quenched by amine-containing buffers.[7][8] Over-labeling can potentially alter the biological activity of the target protein or even lead to fluorescence quenching.[9]

  • Photostability: While generally photostable, Sulfo-Cy5 can be susceptible to photobleaching under intense illumination, which can be a limiting factor in certain imaging applications like super-resolution microscopy.[10]

Experimental Protocols

Successful intracellular labeling with this compound hinges on a carefully optimized protocol that balances efficient permeabilization with the preservation of cellular and protein integrity. Below are detailed protocols for labeling intracellular proteins in adherent cells for microscopy and in suspension for flow cytometry.

Protocol 1: Intracellular Labeling of Adherent Cells for Fluorescence Microscopy

Materials:

  • Adherent cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Labeling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-9.0

  • This compound Stock Solution: 10 mg/mL in anhydrous DMSO

  • Quenching Buffer: 100 mM Glycine (B1666218) or Tris in PBS

  • Mounting Medium with Antifade Reagent

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with ice-cold PBS.

  • Fixation:

    • Incubate cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Labeling:

    • Prepare a fresh working solution of this compound in Labeling Buffer at the desired concentration (typically 10-100 µg/mL, requires optimization).

    • Incubate the permeabilized cells with the Sulfo-Cy5 working solution for 1 hour at room temperature, protected from light.

  • Quenching and Washing:

    • Remove the labeling solution and wash the cells twice with PBS.

    • Incubate with Quenching Buffer for 10 minutes at room temperature to stop the reaction.

    • Wash cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

Protocol 2: Intracellular Labeling of Suspension Cells for Flow Cytometry

Materials:

  • Suspension cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Saponin or Triton X-100 in PBS (Saponin-based permeabilization is reversible, so it must be present during labeling).

  • Labeling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-9.0

  • This compound Stock Solution: 10 mg/mL in anhydrous DMSO

  • Quenching Buffer: 100 mM Glycine or Tris in PBS

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (300-500 x g for 5 minutes).

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer.

  • Fixation:

    • Add Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Labeling:

    • Resuspend the permeabilized cells in Labeling Buffer containing the desired concentration of this compound.

    • Incubate for 1 hour at room temperature, protected from light, with occasional gentle vortexing.

  • Quenching and Washing:

    • Add Quenching Buffer to the cell suspension and incubate for 10 minutes.

    • Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound dye.

  • Analysis:

    • Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).

Data Presentation

Table 1: Comparison of Common Permeabilization Reagents

ReagentConcentrationMechanism of ActionAdvantagesDisadvantages
Triton X-100 0.1 - 0.5%Non-ionic detergent, solubilizes membranesStrong permeabilization, allows access to nuclear proteinsCan disrupt cellular morphology and extract lipids
Saponin 0.1 - 0.5%Mild non-ionic detergent, forms pores by interacting with cholesterolGentle, preserves membrane integrity better than Triton X-100Permeabilization is reversible and less effective for nuclear targets
Methanol 90 - 100%Organic solvent, dehydrates and precipitates proteinsActs as both a fixative and permeabilizing agentCan denature proteins and alter epitopes
Digitonin 10 - 50 µg/mLSteroid glycoside, selectively permeabilizes the plasma membraneVery gentle, preserves organelle membranesMay not be sufficient for accessing all intracellular compartments

Table 2: Troubleshooting Guide for Intracellular Labeling with this compound

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient permeabilizationIncrease permeabilization time or try a stronger detergent (e.g., Triton X-100).[2]
Low dye concentrationTitrate the dye to a higher concentration.[2]
Hydrolyzed this compoundUse a fresh stock solution of the dye in anhydrous DMSO.[2]
pH of labeling buffer is too lowEnsure the labeling buffer is at pH 8.3-9.0 to deprotonate primary amines.[7]
High Background Insufficient washingIncrease the number and duration of wash steps after labeling.[2]
High dye concentrationReduce the concentration of this compound used for labeling.[2]
Incomplete quenchingEnsure the quenching step is performed correctly with a sufficient concentration of glycine or Tris.[2]
Non-specific bindingInclude a blocking step with a protein-based blocker (e.g., BSA) before labeling.
Altered Cell Morphology Harsh fixation or permeabilizationReduce the concentration or incubation time of the fixative/permeabilizing agent. Try a milder detergent like saponin.
Signal Photobleaching High laser power or long exposure timeReduce laser power and exposure time during imaging. Use an antifade mounting medium.

Visualizations

experimental_workflow start Start: Cell Culture (Adherent or Suspension) fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100/Saponin) fixation->permeabilization labeling Labeling with Sulfo-Cy5 (pH 8.3-9.0) permeabilization->labeling quenching Quenching (e.g., Glycine/Tris) labeling->quenching washing Washing (Remove unbound dye) quenching->washing analysis Analysis (Microscopy or Flow Cytometry) washing->analysis challenges_diagram main_challenge Intracellular Labeling with Sulfo-Cy5 sub_challenge1 Membrane Impermeability main_challenge->sub_challenge1 sub_challenge2 Non-Specific Binding main_challenge->sub_challenge2 sub_challenge3 Protocol Optimization main_challenge->sub_challenge3 sub_challenge4 Signal Integrity main_challenge->sub_challenge4 solution1 Fixation & Permeabilization sub_challenge1->solution1 solution2 Blocking & Washing sub_challenge2->solution2 solution3 Reagent Titration & pH Control sub_challenge3->solution3 solution4 Antifade Reagents & Optimized Imaging sub_challenge4->solution4

References

Application Notes and Protocols for Labeling Biomolecules using Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye featuring a primary amine group. This functionality allows for the covalent labeling of biomolecules that possess accessible carboxyl groups (-COOH), such as the C-terminus or the side chains of aspartic and glutamic acid residues in proteins. The labeling process utilizes carbodiimide (B86325) chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the dye and the target molecule. This method is distinct from the more common approach of using amine-reactive NHS-ester dyes to label primary amines (e.g., lysine (B10760008) residues) on proteins. Labeling carboxyl groups can be advantageous when modification of lysine residues might compromise the biological activity of the protein.[1]

Principle of the Reaction

The covalent conjugation of this compound to a carboxyl group is a "zero-length" crosslinking process, meaning no part of the crosslinking reagents becomes part of the final bond.[2] The reaction is a multi-step process optimized for aqueous environments:

  • Carboxyl Activation: EDC activates the carboxyl groups on the target biomolecule to form a highly reactive but unstable O-acylisourea intermediate.[3][4] This step is most efficient in an acidic environment (pH 4.5-6.0).[2]

  • Intermediate Stabilization: To increase the efficiency of the reaction and the stability of the reactive intermediate, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive Sulfo-NHS ester.[2]

  • Amine Coupling: The primary amine of the Sulfo-Cy5 dye then reacts with the Sulfo-NHS ester via nucleophilic attack, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This coupling step is most efficient at a pH range of 7.2-8.5, where the amine group is deprotonated and thus more reactive.[5][6]

References

Purification of Sulfo-Cy5 Amine Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is frequently used for labeling proteins at primary amines (e.g., lysine (B10760008) residues and the N-terminus) via its N-hydroxysuccinimide (NHS) ester derivative. This conjugation enables the sensitive detection and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.

Following the labeling reaction, a critical purification step is required to remove unconjugated "free" dye. The presence of free dye can lead to high background signals, inaccurate determination of the degree of labeling (DOL), and artifacts in downstream assays. This document provides detailed protocols for the purification of Sulfo-Cy5 amine labeled proteins, ensuring high-purity conjugates for reliable and reproducible results.

General Workflow

The overall process for generating purified Sulfo-Cy5 labeled proteins involves several key stages, from initial protein preparation to final quality control.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control A Initial Protein Sample B Buffer Exchange (Amine-Free Buffer) A->B C Protein in Labeling Buffer B->C E Conjugation Reaction C->E D Sulfo-Cy5 NHS Ester D->E F Crude Labeled Protein E->F G Size-Exclusion Chromatography (SEC) F->G H Ion-Exchange Chromatography (IEX) F->H I Dialysis / Desalting F->I J Purified Labeled Protein G->J H->J I->J K Determine Degree of Labeling (DOL) J->K L Functional Activity Assay J->L

Caption: General workflow for Sulfo-Cy5 labeling and purification.

Experimental Protocols

Protein Preparation for Labeling

Successful labeling requires the protein to be in a suitable buffer free of primary amines.

Protocol 1.1: Buffer Exchange using Dialysis

  • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing or cassette.

  • Dialyze against 100-1000 volumes of an amine-free buffer (e.g., 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4) for at least 4 hours at 4°C.[1]

  • Change the buffer and continue dialysis overnight at 4°C to ensure complete removal of any interfering substances.[2]

Protocol 1.2: Buffer Exchange using Desalting Columns

  • Select a desalting column with an appropriate exclusion limit for the protein of interest.

  • Equilibrate the column with the desired amine-free labeling buffer according to the manufacturer's protocol.

  • Apply the protein sample to the column.

  • Elute the protein with the labeling buffer and collect the fractions containing the protein.

This compound Labeling Reaction

This protocol is for labeling with Sulfo-Cy5 NHS ester, which reacts with primary amines.

Protocol 2.1: Labeling Reaction

  • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer, pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).[1] Note: If the protein solution's pH is below 8.0, adjust it with 1 M sodium bicarbonate.[1]

  • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3][4]

  • Add the reactive dye solution to the protein solution while gently vortexing. A common starting molar excess of dye to protein is 10:1 to 20:1.[1] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][5]

Purification of Labeled Proteins

The removal of unconjugated Sulfo-Cy5 is crucial for downstream applications. Several methods can be employed depending on the protein's properties and the required level of purity.

Protocol 3.1: Size-Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[6][7] The larger labeled protein will elute before the smaller, free dye. This method is often used as a final polishing step.[8]

  • Select a size-exclusion chromatography column (e.g., Sephadex G-25) with a fractionation range appropriate for the size of the protein.[1]

  • Equilibrate the column with the desired storage buffer (e.g., PBS).

  • Load the labeling reaction mixture onto the column.

  • Elute with the equilibration buffer.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5). The first peak corresponds to the labeled protein.[3]

G A Load Labeling Reaction Mixture B SEC Column A->B C Fraction Collection B->C D Peak 1: Labeled Protein (High MW) C->D Early Fractions E Peak 2: Free Dye (Low MW) C->E Late Fractions

Caption: Workflow for SEC purification.

Protocol 3.2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[9][10] The charge of the protein may be altered upon labeling, which can be exploited for purification.

  • Determine the isoelectric point (pI) of the protein.

  • Choose an appropriate IEX resin (anion or cation exchange) and buffer system. For an anion exchanger, the buffer pH should be above the protein's pI, and for a cation exchanger, the buffer pH should be below the pI.[11][12]

  • Equilibrate the column with the binding buffer.

  • Load the sample onto the column.

  • Wash the column with the binding buffer to remove unbound molecules.

  • Elute the labeled protein using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the buffer.[13]

  • Collect fractions and monitor absorbance at 280 nm and ~650 nm.

Protocol 3.3: Dialysis

Dialysis is a simple method for removing small molecules like free dye from a protein solution.[2]

  • Transfer the labeling reaction mixture to a dialysis cassette with an appropriate MWCO.

  • Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C.

  • Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.[2]

Protocol 3.4: Spin Columns

Spin columns offer a rapid method for purifying small sample volumes.[14]

  • Prepare the spin column by removing the storage buffer and equilibrating the resin with the desired elution buffer as per the manufacturer's instructions.

  • Load the labeling reaction mixture onto the center of the resin bed.

  • Centrifuge the column to collect the eluate containing the purified labeled protein. The free dye is retained by the resin.[14]

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation by size[6][7]High resolution, gentle on proteins[7][15]Can lead to sample dilution[7]
Ion-Exchange Chromatography (IEX) Separation by charge[9][10]High capacity and resolutionRequires optimization of buffer conditions[12]
Dialysis Diffusion through a semi-permeable membrane[2]Simple, gentleTime-consuming, can result in sample dilution[2][16]
Spin Columns Rapid gel filtrationFast, easy to use for small volumesLower resolution than traditional SEC[15]

Quality Control of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the protein concentration and the degree of labeling (DOL).

Protocol 4.1: Determination of Protein Concentration and Degree of Labeling (DOL)

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, Amax).[5][17]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:[3]

    Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

    • CF280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, for Cy5 it is often around 0.05).[5]

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:[17]

    DOL = Amax / (εdye × Protein Concentration (M))

    • εdye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (typically ~250,000 M⁻¹cm⁻¹).[5]

Table 2: Quantitative Parameters for Quality Control

ParameterMethodTypical ValuesImportance
Protein Recovery A280 measurement before and after purification>80%Indicates the efficiency of the purification process.
Degree of Labeling (DOL) Spectrophotometry (A280 and Amax)2-10 for antibodies[1]Optimal DOL is crucial for assay performance; over-labeling can cause quenching and loss of protein function.[18]
Purity (Free Dye) SDS-PAGE with fluorescence imaging, SEC-HPLCNo visible free dyeEnsures low background and specific signal in downstream applications.
Functional Activity Relevant bioassayComparable to unlabeled proteinConfirms that the labeling and purification process did not compromise the protein's biological function.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a purification method.

G Start Start: Crude Labeled Protein Q1 Small Sample Volume (<200 µL)? Start->Q1 Q2 High Resolution Needed? Q1->Q2 No A1 Spin Column Q1->A1 Yes Q3 Protein and Dye Charge Difference? Q2->Q3 No A3 Size-Exclusion Chromatography (SEC) Q2->A3 Yes A2 Dialysis Q3->A2 No A4 Ion-Exchange Chromatography (IEX) Q3->A4 Yes

Caption: Decision tree for purification method selection.

References

Troubleshooting & Optimization

troubleshooting low Sulfo-Cy5 amine labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Sulfo-Cy5 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 amine labeling, and why is it critical?

The optimal pH for reacting Sulfo-Cy5 NHS ester with primary amines (N-terminus and lysine (B10760008) residues) on proteins is between 8.3 and 8.5.[1] This pH range is a crucial balance: it ensures that the primary amines are sufficiently deprotonated to act as effective nucleophiles while minimizing the hydrolysis of the NHS ester.[1] At a lower pH, the amines are protonated and less reactive, whereas a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the labeling reaction and reduces efficiency.[1][2] For proteins sensitive to higher pH, a lower pH of 7.2-7.4 can be used, but this will necessitate a longer incubation time due to a slower reaction rate.[1][3]

Q2: Which buffers are recommended for the labeling reaction, and which should be avoided?

It is essential to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M is commonly recommended)[1]

  • Sodium borate (B1201080) buffer[2]

  • HEPES buffer[1]

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the protein for reaction with the Sulfo-Cy5 NHS ester, leading to significantly lower labeling efficiency.[1][4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before labeling.[1][5]

Q3: How should I properly store and handle the Sulfo-Cy5 NHS ester?

Sulfo-Cy5 NHS ester is highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[1][5] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the reagent.[1][5] It is recommended to dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][5]

Q4: What is the primary competing reaction that reduces labeling efficiency?

The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[1][5] This reaction creates an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thus decreasing the amount of active ester available to react with the protein.[1] The rate of this hydrolysis is highly dependent on the pH, increasing significantly at more alkaline pH values.[1][4]

Q5: My protein concentration is low. Can this affect labeling efficiency?

Yes, low protein concentration can significantly reduce labeling efficiency.[1][6] At protein concentrations below 1-2 mg/mL, the competing hydrolysis reaction of the NHS ester becomes more dominant.[1] For optimal labeling, a protein concentration of 2.5 mg/mL or higher is recommended.[1][7] If possible, concentrate your protein solution before proceeding with the labeling reaction.

Q6: What is a typical dye-to-protein molar ratio for labeling?

A common starting point for labeling is an 8- to 20-fold molar excess of the Sulfo-Cy5 NHS ester over the protein.[1] However, the optimal ratio depends on the specific protein and the desired degree of labeling (DOL) and may require empirical optimization.[6][8]

Q7: What could be other reasons for low labeling efficiency?

Several other factors can contribute to low labeling efficiency:

  • Insufficient accessible primary amines: The protein may have a limited number of surface-exposed and accessible primary amines (N-terminus and lysine residues) for the dye to react with.[1][5]

  • Presence of interfering substances: Besides amine-containing buffers, other substances like sodium azide, ammonium (B1175870) salts, BSA, or gelatin in the protein solution can interfere with the labeling reaction.[1][2][6]

  • Inappropriate reaction time and temperature: Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[1] If efficiency is low, consider extending the incubation time.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve issues of low this compound labeling efficiency.

TroubleshootingWorkflow cluster_reagents Reagent Integrity cluster_buffer Buffer Compatibility cluster_protein Protein Quality cluster_reaction Reaction Conditions start Start: Low Labeling Efficiency check_reagents 1. Check Reagents & Storage start->check_reagents reagent_fresh Is Sulfo-Cy5 NHS ester freshly prepared from a properly stored vial? check_reagents->reagent_fresh check_buffer 2. Verify Buffer Conditions buffer_ph Is pH between 8.3-8.5? check_buffer->buffer_ph check_protein 3. Assess Protein Sample protein_conc Is protein concentration >2 mg/mL? check_protein->protein_conc check_reaction 4. Review Reaction Parameters molar_ratio Is the dye:protein molar ratio appropriate (e.g., 8-20x)? check_reaction->molar_ratio optimize 5. Optimize & Re-run optimize->start Adjust parameters and repeat success Successful Labeling reagent_fresh->optimize No reagent_handling Was the vial warmed to RT before opening? reagent_fresh->reagent_handling Yes reagent_handling->optimize No reagent_solvent Was anhydrous DMSO/DMF used? reagent_handling->reagent_solvent Yes reagent_solvent->check_buffer Yes reagent_solvent->optimize No buffer_ph->optimize No buffer_amines Is the buffer free of primary amines (Tris, glycine)? buffer_ph->buffer_amines Yes buffer_amines->check_protein Yes buffer_amines->optimize No protein_conc->optimize No protein_purity Is the protein sample free of interfering substances (e.g., BSA, azide)? protein_conc->protein_purity Yes protein_purity->check_reaction Yes protein_purity->optimize No molar_ratio->optimize No time_temp Are incubation time and temperature adequate? molar_ratio->time_temp Yes time_temp->optimize No time_temp->success Yes

A troubleshooting workflow for low Sulfo-Cy5 labeling efficiency.

Key Experimental Parameters

For successful and reproducible labeling, it is crucial to control several key parameters. The following table summarizes the recommended starting conditions and potential optimization steps.

ParameterRecommended ConditionTroubleshooting/Optimization
Reaction pH 8.3 - 8.5[1]Verify with a calibrated pH meter. For sensitive proteins, try pH 7.2-7.4 with a longer incubation time.[1]
Buffer Composition Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS)[1]Perform buffer exchange via dialysis or gel filtration if the buffer contains amines (e.g., Tris, glycine).[1]
Protein Concentration ≥ 2.5 mg/mL[1]Concentrate the protein solution if below 1-2 mg/mL.[1]
Dye:Protein Molar Ratio 8-20 fold molar excess[1]Titrate the molar ratio to find the optimal balance between labeling efficiency and protein function.
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°C[1]Extend incubation time if labeling is low, especially at lower temperatures or suboptimal pH.[1]
Solvent for Dye Anhydrous DMSO or DMF[1]Ensure the final concentration of the organic solvent in the reaction is typically less than 10%.[1]

Standard Experimental Protocol: Labeling an Antibody with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling an antibody. Optimization may be required for specific proteins.

1. Preparation of the Antibody

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate) at a concentration of at least 2 mg/mL.[6][9]

  • If the antibody is in an incompatible buffer (e.g., Tris-HCl), perform a buffer exchange using a desalting column or dialysis.[1]

  • Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate, if necessary.[1]

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution

  • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

  • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[6] Mix well by vortexing. This solution should be used promptly.[6]

3. Labeling Reaction

  • Calculate the required volume of the Sulfo-Cy5 stock solution to achieve the desired dye-to-protein molar excess (e.g., a 10-fold molar excess).

  • Add the calculated volume of the Sulfo-Cy5 stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Labeled Antibody

  • Remove the unreacted, free dye from the labeled antibody using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[10]

  • Apply the reaction mixture to the column and collect the fractions. The labeled antibody will elute in the initial, colored fractions, while the free dye will elute later.

  • Combine the fractions containing the labeled antibody.

5. Determination of the Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax for Sulfo-Cy5) using a spectrophotometer.[6]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where CF is the correction factor for the dye at 280 nm (typically ~0.05 for Cy5 dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL.

    • DOL = Amax / (ε_dye × Protein Concentration)

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (~250,000 M⁻¹cm⁻¹).

  • An optimal DOL for most antibodies is typically between 2 and 10.[1]

References

Technical Support Center: Sulfo-Cy5 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Sulfo-Cy5 amine conjugation yield.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugation yield or Degree of Labeling (DOL) low?

A low conjugation yield can be attributed to several factors:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly dependent on pH. The ideal pH range is typically 7.2 to 8.5.[1][2] If the pH is too low, the amine groups on the protein will be protonated (-NH3+) and thus be non-nucleophilic and unreactive.[1] Conversely, a pH that is too high will lead to rapid hydrolysis of the Sulfo-Cy5 NHS ester, rendering it inactive.[1][3]

  • Presence of Primary Amines in the Buffer: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the Sulfo-Cy5 NHS ester, which significantly reduces the conjugation efficiency.[1][2] It is crucial to use amine-free buffers like phosphate, bicarbonate, or borate.[4][5]

  • Low Molar Ratio of Dye to Protein: An insufficient amount of the Sulfo-Cy5 dye will naturally result in a low DOL. It may be necessary to increase the molar excess of the dye.[4][6]

  • Low Protein Concentration: For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[6][7] A concentration below 2 mg/mL can significantly reduce conjugation efficiency.[6][7]

  • Hydrolysis of Sulfo-Cy5 NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time.[1] It is essential to prepare the dye stock solution immediately before use and to store the reagent in a desiccated environment at -20°C.[5][8]

  • Inaccessible Amine Groups: The primary amines on the protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the Sulfo-Cy5 NHS ester.

Q2: My protein has precipitated out of solution after the conjugation reaction. What could be the cause?

Protein precipitation during or after conjugation can be caused by:

  • High Concentration of Organic Solvent: Sulfo-Cy5 NHS ester is often dissolved in an organic solvent like DMSO or DMF. The final concentration of this organic solvent in the reaction mixture should typically be less than 10% to avoid denaturing and precipitating the protein.[5][9]

  • High Degree of Labeling (DOL): Over-labeling a protein by attaching too many dye molecules can alter its physicochemical properties, leading to aggregation and precipitation.[4][5] Reducing the molar ratio of dye to protein can help prevent this.[4]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer being too close to the isoelectric point (pI) of the protein can reduce its solubility and cause precipitation.

Q3: The fluorescence intensity of my conjugate is low, even with a high DOL. Why is this happening?

Low fluorescence intensity despite a seemingly successful conjugation can be due to:

  • Self-Quenching: When too many fluorescent dye molecules are in close proximity on a single protein, they can quench each other's fluorescence, leading to a decrease in the overall signal. This is a common consequence of over-labeling.[4][10] An optimal DOL for Cy5 is typically between 2 and 10.[6][11]

  • Photobleaching: Cyanine dyes are susceptible to degradation upon exposure to light. It is important to protect the dye and the final conjugate from light during all stages of the experiment and storage.[4]

Quantitative Data Summary

Optimizing the reaction conditions is critical for achieving a high conjugation yield. The following tables summarize key quantitative parameters.

ParameterRecommended RangeRationale
pH 7.2 - 9.0[2]Balances amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often optimal.[1][3][12]
Dye:Protein Molar Ratio 5:1 to 20:1[6]A higher ratio increases the DOL, but excessive ratios can lead to over-labeling and precipitation.[4] A 10:1 ratio is a good starting point.[7]
Protein Concentration 2 - 10 mg/mL[6][7]Higher concentrations generally improve labeling efficiency.[4][6]
Reaction Temperature Room Temperature or 4°C[4]Room temperature reactions are typically faster (1-2 hours), while 4°C reactions can be performed overnight.[4]
Reaction Time 30 minutes - 2 hours (at room temp)[6]Longer incubation times can increase the DOL, but also increase the risk of NHS ester hydrolysis.[4]
DMSO/DMF Concentration < 10% of total reaction volume[9]Minimizes the risk of protein denaturation and precipitation.[5]

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol provides a general procedure for labeling a protein with Sulfo-Cy5 NHS ester.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)[6]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against an appropriate amine-free buffer.[6]

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[6][7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[6]

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[6][7]

    • Gently mix or rotate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6]

    • The labeled protein will elute first as a colored band.[11]

  • Characterize the Conjugate (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[6]

    • Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein.

Visualizations

This compound Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation Reaction (Incubation) protein_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine DOL) purification->characterization

Caption: A general workflow for this compound conjugation.

Sulfo-Cy5 NHS Ester Reaction with a Primary Amine

G sulfo_cy5 Sulfo-Cy5 NHS Ester plus1 + protein Protein with Primary Amine (-NH2) conjugate Sulfo-Cy5 Labeled Protein (Stable Amide Bond) protein->conjugate Nucleophilic Attack plus2 + nhs N-hydroxysuccinimide (NHS) (Leaving Group)

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine.

References

Technical Support Center: Sulfo-Cy5 Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 NHS ester labeling of primary amines?

The optimal pH for reacting Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester with primary amines, such as those on proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides, is between 8.3 and 8.5.[1][2][3][4] A broader range of pH 7.2 to 8.5 can also be effective, though the efficiency may vary.[5][6]

Q2: Why is pH critical for the this compound labeling reaction?

The pH of the reaction buffer is a critical factor that balances two competing reactions: the labeling of the amine and the hydrolysis of the NHS ester.[5]

  • Amine Reactivity: The reactive species for labeling is the unprotonated primary amine (-NH₂). At acidic pH (below 7), most primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.[2][5][7] As the pH increases, the concentration of the reactive unprotonated amine increases, favoring the labeling reaction.[5]

  • NHS Ester Hydrolysis: Sulfo-Cy5 NHS ester is susceptible to hydrolysis, where it reacts with water and becomes incapable of labeling the target amine. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][6][7]

Therefore, the optimal pH range of 8.3-8.5 is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.[5]

Q3: What happens if the pH of my reaction is too low or too high?

  • Too Low (pH < 7.0): The concentration of protonated, unreactive amines is high, which leads to a very slow or incomplete labeling reaction and low conjugation efficiency.[5][7]

  • Too High (pH > 9.0): The rate of NHS ester hydrolysis becomes a significant competing reaction.[5] This leads to the consumption of the Sulfo-Cy5 NHS ester before it can react with the target molecule, resulting in low yields of the desired conjugate.[5][7]

Q4: Which buffers are recommended for this compound labeling?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the Sulfo-Cy5 NHS ester.[1][5]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][5]

  • 0.1 M Phosphate buffer (e.g., PBS), pH 7.2-8.5[1][5]

  • 50 mM Borate buffer, pH 8.5[5][6]

  • HEPES buffer, pH 7.2-8.5[5][6]

Buffers to Avoid:

  • Tris (e.g., TBS)[5][6]

  • Glycine[5][6]

  • Any other buffer containing primary amines.

Q5: Can I use a Tris-based buffer to stop (quench) the labeling reaction?

Yes, buffers containing primary amines like Tris or glycine (B1666218) are effective for quenching the reaction.[5] After the desired incubation period, adding a quenching buffer will consume any unreacted Sulfo-Cy5 NHS ester, preventing further labeling of your target molecule.[5]

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution

The stability of the Sulfo-Cy5 NHS ester is a critical factor in achieving high labeling efficiency. The rate of hydrolysis, the primary competing reaction, is highly dependent on the pH of the solution. The table below summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature130-180 minutes
8.6410 minutes
9.0Room Temperature110-125 minutes

Note: The data is a compilation from various sources and represents the general stability of NHS esters. The exact half-life can vary depending on the specific molecule and buffer conditions.[6][8]

Experimental Protocols

General Protocol for Labeling a Protein with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and experimental needs.

1. Reagent Preparation:

  • Protein Solution: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2][9] If your protein is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against an appropriate amine-free buffer before labeling.[10]
  • Sulfo-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mg/mL.[9][11]

2. Labeling Reaction:

  • Calculate the required amount of Sulfo-Cy5 NHS ester. A 5- to 20-fold molar excess of the dye to the protein is a common starting point.[5]
  • Add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to your protein solution.

3. Incubation:

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5] Protect the reaction from light.

4. Quenching (Optional):

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

5. Purification:

  • Remove the unreacted Sulfo-Cy5 NHS ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or another suitable chromatographic method.[1][9]

Mandatory Visualization

This compound Labeling Reaction Protein Protein with Primary Amine (-NH₂) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Reaction at pH 8.3-8.5 SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) SulfoCy5->NHS Release HydrolyzedDye Hydrolyzed Sulfo-Cy5 (Inactive) SulfoCy5->HydrolyzedDye Hydrolysis (competing reaction, increases with pH) Water Water (H₂O) Water->HydrolyzedDye

Caption: Chemical reaction pathway of this compound labeling.

Troubleshooting Guide

Problem: Low Labeling Efficiency

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer is within the optimal pH range of 8.3-8.5.[4] Buffers that are too acidic will result in protonated, unreactive amines, while buffers that are too alkaline will accelerate the hydrolysis of the NHS ester.[5][7]
Inactive/Hydrolyzed Sulfo-Cy5 NHS Ester Use a fresh aliquot of the Sulfo-Cy5 NHS ester and ensure it has been stored correctly, protected from light and moisture.[4] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[9]
Insufficient Dye Concentration Increase the molar excess of the Sulfo-Cy5 NHS ester in the reaction. A common starting point is a 10- to 20-fold molar excess of dye to protein.[4]
Competing Nucleophiles in Buffer Ensure the reaction buffer is free of primary amines, such as Tris or glycine, which will compete with the target molecule for the dye.[1][4][5]
Inaccurate Protein Concentration An accurate protein concentration is essential for calculating the correct molar ratios for the labeling reaction.[4]

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// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Dye; Check_pH -> Check_Dye [label="Yes"]; Check_Dye -> Use_New_Dye [label="No"]; Use_New_Dye -> Check_Molar_Ratio; Check_Dye -> Check_Molar_Ratio [label="Yes"]; Check_Molar_Ratio -> Increase_Ratio [label="Too Low"]; Increase_Ratio -> Check_Buffer_Composition; Check_Molar_Ratio -> Check_Buffer_Composition [label="OK"]; Check_Buffer_Composition -> Change_Buffer [label="No"]; Change_Buffer -> Success; Check_Buffer_Composition -> Success [label="Yes"]; }

Caption: Troubleshooting workflow for low Sulfo-Cy5 labeling efficiency.

References

Technical Support Center: Preventing Sulfo-Cy5 Amine Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Sulfo-Cy5 amine, a widely used fluorescent dye. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your imaging experiments and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a water-soluble, bright, and generally photostable fluorescent dye. However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence due to photo-induced chemical damage. The primary mechanism of photobleaching for cyanine (B1664457) dyes, including Sulfo-Cy5, involves the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can degrade the fluorophore.[1][2] This process is exacerbated by high-intensity illumination and prolonged exposure to light.[3]

Q2: What are the main factors that contribute to this compound photobleaching?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp is a major contributor to photobleaching.[4]

  • Long Exposure Times: Prolonged illumination of the sample increases the likelihood of photodamage.[4]

  • Presence of Oxygen: Molecular oxygen is a key mediator of the photobleaching process for cyanine dyes.[5]

  • Imaging Technique: High-illumination techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can lead to more rapid photobleaching compared to standard confocal microscopy.[6]

  • Sample Environment: The chemical environment surrounding the fluorophore, including the mounting medium, can significantly impact its photostability.

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[7] They primarily work by scavenging reactive oxygen species (ROS), thereby protecting the fluorophore from photo-oxidation.[8] Some antifade reagents can also quench the triplet state of the fluorophore, a long-lived excited state that is particularly susceptible to reacting with oxygen.[9]

Q4: Which antifade reagents are compatible with this compound?

Not all antifade reagents are suitable for use with cyanine dyes.

  • Recommended: n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are generally considered compatible with cyanine dyes.[8] Commercial mounting media containing these reagents, or homemade preparations, are good choices. Trolox, a water-soluble vitamin E analog, is also an effective antioxidant for live-cell imaging.[10]

  • Not Recommended: p-Phenylenediamine (B122844) (PPD), while a very effective antifade agent, can react with and cleave cyanine dye molecules, leading to a loss of signal.[8][11] Therefore, it is generally not recommended for use with Sulfo-Cy5.

Q5: Can I prepare my own antifade mounting medium?

Yes, you can prepare a simple and effective glycerol-based mounting medium containing n-propyl gallate (NPG). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid loss of fluorescence signal during image acquisition.

  • Question: My Sulfo-Cy5 signal is disappearing very quickly, especially when using TIRF or confocal microscopy. I have already tried reducing the laser power and exposure time. What else can I do?

  • Answer: Rapid signal loss, even with optimized imaging parameters, points towards a need for a more robust photoprotective environment.

    • Use an appropriate antifade mounting medium: Ensure you are using a mounting medium containing a compatible antifade reagent like n-propyl gallate (NPG) or DABCO.[8] If you are using a commercial mounting medium, verify its compatibility with cyanine dyes. Avoid mounting media containing p-phenylenediamine (PPD).[11]

    • For live-cell imaging, consider specialized reagents: For live-cell experiments, you can use antifade reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.[10] These reagents are formulated to be non-toxic and effective at reducing photobleaching in living cells.[10]

    • Oxygen scavenging systems: For single-molecule imaging or other highly sensitive applications, consider using an enzymatic oxygen scavenging system, such as the glucose oxidase and catalase (GODCAT) system, in your imaging buffer.[12]

Issue 2: High background fluorescence in my images.

  • Question: I am observing a high level of background fluorescence, which is making it difficult to distinguish my specific Sulfo-Cy5 signal. What could be the cause?

  • Answer: High background can arise from several sources.

    • Autofluorescence: The sample itself may be autofluorescent. You can check this by imaging an unstained control sample.

    • Mounting medium: Some mounting media can be autofluorescent. Test your mounting medium alone on a slide to assess its background fluorescence.

    • Non-specific antibody binding: If you are using antibody conjugates, ensure you have optimized your blocking and washing steps to minimize non-specific binding.[8]

    • Excess fluorophore: Ensure that all unconjugated this compound has been removed after the labeling reaction.

Issue 3: My Sulfo-Cy5 fluorescence appears weak from the start.

  • Question: Even before I start continuous imaging, my Sulfo-Cy5 signal is weaker than expected. What could be the problem?

  • Answer: A weak initial signal could be due to several factors unrelated to photobleaching during imaging.

    • Inefficient labeling: Verify the efficiency of your conjugation reaction. Ensure the pH of the labeling buffer is optimal for the amine-reactive chemistry.

    • Incorrect filter sets: Double-check that the excitation and emission filters on your microscope are appropriate for Sulfo-Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).

    • Quenching by the antifade reagent: Some antifade reagents can cause an initial drop in fluorescence intensity (quenching), even while they protect against subsequent photobleaching.[1] If you suspect this, you can try a different compatible antifade reagent.

Data Presentation

Table 1: Photostability of Cy5 with Different Photoprotection Systems in Single-Molecule FRET Experiments
Photoprotection SystemAverage On-Time (τon) of Cy5 (seconds)Fold Increase vs. No AdditiveExperimental Conditions
No Additive~4-640 nm laser illumination (~0.2 kW cm⁻²)
1 mM Cyclooctatetraene (COT)~205640 nm laser illumination (~0.2 kW cm⁻²)
1 mM 4-Nitrobenzyl alcohol (NBA)~328640 nm laser illumination (~0.2 kW cm⁻²)
1 mM Trolox~4812640 nm laser illumination (~0.2 kW cm⁻²)

Data synthesized from a study on Cy5 photostability in the context of single-molecule FRET. The "on-time" (τon) represents the duration for which the molecule is fluorescent before photobleaching.[5]

Table 2: Compatibility of Common Antifade Reagents with Cyanine Dyes
Antifade ReagentCompatibility with Cyanine DyesNotes
p-Phenylenediamine (PPD)Not RecommendedCan react with and cleave cyanine dye molecules, leading to signal loss.[8][11]
n-Propyl Gallate (NPG)GoodA widely used and effective antioxidant that is compatible with cyanine dyes.[8]
1,4-Diazabicyclo[2.2.2]octane (DABCO)GoodAn effective triplet state quencher and a suitable alternative to PPD for use with cyanine dyes.[8]
TroloxGoodA water-soluble antioxidant, particularly useful for live-cell imaging.[10]

Experimental Protocols

Protocol 1: Preparation of a Homemade Glycerol-Based Mounting Medium with n-Propyl Gallate (NPG)

This protocol provides a simple method for preparing a high-refractive-index, antifade mounting medium suitable for cyanine dyes.[13][14]

Materials:

  • Glycerol (B35011) (high purity, ACS grade 99-100%)

  • 10X Phosphate-Buffered Saline (PBS) stock solution

  • n-Propyl gallate (NPG) powder (Sigma P3130 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions.

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS (e.g., 45 mL glycerol and 5 mL 10X PBS).

  • Add the NPG stock solution: Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring or vortexing rapidly (e.g., 0.5 mL of 20% NPG stock to 50 mL of glycerol/PBS).

  • Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use and discard any unused portion from the thawed aliquot to prevent degradation.

Protocol 2: General Method for Assessing Fluorophore Photostability

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[15]

Materials:

  • This compound labeled sample (e.g., stained cells on a coverslip)

  • Mounting medium (with or without antifade reagent)

  • Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Mount your Sulfo-Cy5 labeled coverslip onto a microscope slide using the mounting medium you wish to test.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for Sulfo-Cy5.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all samples being compared.

  • Image Acquisition:

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from your ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Mandatory Visualizations

Photobleaching_Pathway cluster_oxygen cluster_bleaching_path S0 Sulfo-Cy5 (Ground State) S1 Sulfo-Cy5 (Singlet Excited State) S0->S1 Excitation Light (hν) Bleached Bleached Sulfo-Cy5 (Non-fluorescent) S1->S0 Fluorescence T1 Sulfo-Cy5 (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) O2_ground ³O₂ (Triplet Oxygen) T1->O2_ground Energy Transfer Antifade Antifade Reagent (e.g., NPG, DABCO) T1->Antifade Quenching O2_singlet ¹O₂ (Singlet Oxygen, ROS) O2_singlet->S0 Reaction O2_singlet->Antifade Scavenging

Caption: Photobleaching and photoprotection pathways of Sulfo-Cy5.

Photostability_Workflow start Start: Labeled Sample prep Sample Preparation (Mounting with test medium) start->prep setup Microscope Setup (Consistent illumination) prep->setup acquire Image Acquisition (Time-lapse series) setup->acquire analyze Image Analysis (Measure intensity over time) acquire->analyze plot Data Plotting (Normalized intensity vs. time) analyze->plot half_life Determine Photobleaching Half-life (t₁/₂) plot->half_life compare Compare Different Conditions half_life->compare compare->prep Test new condition end End: Optimized Protocol compare->end Finalize

References

reducing background fluorescence with Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 amine. Our aim is to help you overcome common challenges, particularly in reducing background fluorescence to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the popular Cyanine 5 (Cy5) dye.[1] It is a near-infrared fluorescent dye commonly used in biolabeling and cell imaging.[1][2] The key features of this compound are:

  • Amine Group: The amine functionality allows it to react with carboxyl groups to form stable covalent bonds.[1][2] This makes it suitable for labeling biomolecules like proteins and antibodies.[1]

  • Sulfonate Group: The addition of a sulfonate ion increases the water solubility of the dye, making it ideal for use in aqueous solutions without the need for organic solvents.[1][2][3]

  • Near-Infrared Fluorescence: Its fluorescence emission in the near-infrared spectrum helps to minimize interference from the natural autofluorescence of biological tissues, which is typically lower at longer wavelengths.[4][5] This property can lead to a better signal-to-noise ratio in imaging experiments.[4]

Q2: What are the primary causes of high background fluorescence when using Sulfo-Cy5 conjugates?

High background fluorescence can originate from several sources:

  • Tissue Autofluorescence: Endogenous fluorophores in biological samples, such as collagen, elastin, NADH, and flavins, can emit their own fluorescence, creating a background signal.[4][6][7] Tissues like the liver are known to have particularly high autofluorescence.[4]

  • Non-Specific Binding: The Sulfo-Cy5 conjugate may bind to unintended targets within the sample.[4][6][8] Cyanine dyes, in particular, have a known tendency to bind non-specifically to monocytes and macrophages.[4] This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing steps.[6][7]

  • Unbound Fluorophore: Incomplete removal of the unbound Sulfo-Cy5 conjugate during the washing steps can result in a diffuse background signal.[4][9]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can react with cellular components and increase autofluorescence.[4][6][7]

  • Instrument Noise: The imaging system itself, including the detector and light source, can contribute to background noise.[4]

Q3: How should I store this compound and its conjugates to maintain stability?

Proper storage is crucial for maintaining the reactivity and fluorescence of Sulfo-Cy5 and its conjugates:

  • Unconjugated Dye: this compound should be stored at -20°C, desiccated, and protected from light.[10][11]

  • Dye Stock Solution: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[10][12] For short-term storage, it can be kept at -20°C for up to two weeks, but be aware that reactivity may decrease over time.[3][10] It is advisable to store it in single-use aliquots to avoid repeated freeze-thaw cycles.[3][10]

  • Protein-Dye Conjugate: Purified conjugates can be stored at 4°C for short-term use.[10] For long-term storage, they should be stored at -20°C to -80°C, also in single-use aliquots to prevent degradation from repeated freezing and thawing.[1][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to high background fluorescence in your experiments.

Issue 1: High Background Signal in Unstained Control Samples

This indicates that the background is likely due to autofluorescence from the biological sample itself.

Potential CauseRecommended Solution
Fixation Method Aldehyde-based fixatives can increase autofluorescence.[4] Consider reducing the concentration and incubation time of the fixative or using an alternative like cold methanol.[4]
Diet-Induced Autofluorescence (In Vivo) For in vivo imaging in rodents, standard chow containing chlorophyll (B73375) can cause significant autofluorescence in the gastrointestinal tract.[4] Switch the animals to a purified, chlorophyll-free diet for at least 4-6 days before imaging.[4]
Endogenous Fluorophores Tissues contain natural fluorophores like collagen and elastin.[4] If your imaging system supports it, use spectral unmixing algorithms to computationally separate the Sulfo-Cy5 signal from the autofluorescence spectrum.[4]

Issue 2: Diffuse Background Fluorescence Across the Entire Sample

This is often a result of issues with the labeling and washing protocol.

Potential CauseRecommended Solution
Unbound Dye Incomplete removal of unbound Sulfo-Cy5 will lead to a diffuse background.[4] Ensure you are performing adequate washing steps after the staining procedure. Typically, 2-3 washes with a buffered saline solution like PBS are recommended.[9]
Excessive Dye Concentration Using too high a concentration of the fluorescent conjugate can lead to increased non-specific binding.[6][13] Perform a titration of your Sulfo-Cy5 conjugate to find the optimal concentration that provides the best signal-to-noise ratio.[9][13]
Inadequate Blocking The blocking buffer is critical for preventing non-specific binding of the conjugate.[4] Ensure you are using an appropriate blocking agent (e.g., BSA, serum from the secondary antibody host species) and that the blocking step is sufficiently long.

Issue 3: High Background in Secondary Antibody or Isotype Control

This points to non-specific binding of the antibody conjugate.

Potential CauseRecommended Solution
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to determine the optimal concentration.[6][13]
Cross-Reactivity of Secondary Antibody The secondary antibody may be cross-reacting with other proteins in your sample.[13] Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies.
Non-Specific Binding to Immune Cells Cyanine dyes are known to bind non-specifically to monocytes and macrophages.[4] If working with these cell types, ensure thorough blocking and washing.

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cy5 NHS ester to a protein, such as an antibody. This may require optimization for your specific protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

  • Sulfo-Cy5 NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[10]

    • Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dye.[10][12] The optimal pH for the reaction is between 8.2 and 8.5.[10]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Conjugation Reaction:

    • While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution to achieve the desired dye-to-protein molar ratio.[10] A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[3]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.[10]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3][10]

    • The first colored band to elute is the labeled protein.[10]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the λmax of Sulfo-Cy5 (approximately 650 nm).[3]

  • Storage:

    • Store the purified conjugate in single-use aliquots at -20°C to -80°C for long-term storage.[10]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction Buffer pH 8.2 - 8.5A lower pH reduces amine reactivity, while a higher pH can lead to hydrolysis of the NHS ester.[10]
Dye-to-Protein Molar Ratio 5:1 to 20:1This is a starting range and should be optimized for your specific protein and application.[3]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[10]
Reaction Time 1 hourAt room temperature, protected from light.[10]

Visualizations

experimental_workflow Experimental Workflow: Protein Conjugation with Sulfo-Cy5 NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->conjugation purify Purify Conjugate (Gel filtration, e.g., Sephadex G-25) conjugation->purify store Store Conjugate (-20°C to -80°C in aliquots) purify->store

Caption: A flowchart illustrating the key steps for protein conjugation with Sulfo-Cy5 NHS ester.

Caption: A logical workflow for systematically troubleshooting high background fluorescence issues.

References

Technical Support Center: Removal of Unconjugated Sulfo-Cy5 Amine Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Sulfo-Cy5 amine dye from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye?

Unconjugated, or free, this compound dye that does not covalently bind to your target molecule (e.g., protein, antibody) can lead to high background fluorescence in downstream applications. This elevated background can obscure the true signal from your labeled molecule, significantly reducing the signal-to-noise ratio and potentially leading to inaccurate data and false-positive results.

Q2: What is the molecular weight of this compound dye?

The molecular weight of this compound is approximately 741 g/mol (or 0.741 kDa).[1][2][3][4] This low molecular weight is the basis for its separation from much larger labeled proteins and antibodies.

Q3: What are the primary methods for removing unconjugated dye?

The most common and effective methods for removing unconjugated this compound dye are based on size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin.[5] Larger, labeled molecules pass through the column more quickly, while the smaller, unconjugated dye molecules enter the pores of the resin and are eluted later.

  • Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules like the unconjugated dye while retaining the larger, labeled biomolecules.[6][7]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: TFF is a rapid filtration method where the sample solution flows parallel to a membrane surface.[8] The pressure difference across the membrane forces smaller molecules, like the free dye, to pass through, while the larger, labeled molecules are retained.[8][9]

Q4: How do I choose the most suitable method for my experiment?

The selection of the best purification method depends on several factors, including your sample volume, the concentration of your labeled molecule, the required level of purity, and the available equipment. Refer to the comparison table below for a summary of the key features of each method.

Method Selection and Comparison

The following table summarizes the key quantitative parameters and characteristics of the primary methods for removing unconjugated this compound dye.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneConvection-based separation using a semi-permeable membrane
Molecular Weight of this compound ~741 Da[1][2][3][4]~741 Da[1][2][3][4]~741 Da[1][2][3][4]
Recommended MWCO / Resin Resins with fractionation ranges suitable for separating molecules >5 kDa from <1 kDa (e.g., Sephadex G-25)[10]10-14 kDa MWCO tubing/cassettes[7]10-30 kDa MWCO membranes[11]
Typical Sample Volume Micro to large scaleSmall to large scaleSmall to very large scale
Processing Time Fast (minutes to an hour)Slow (hours to days)Very fast (minutes to hours)
Protein Recovery HighHighVery High
Final Concentration DilutedDilutedConcentrated
Ease of Use Easy to moderateEasyRequires specialized equipment and expertise

Experimental Workflow

The general workflow for removing unconjugated this compound dye after a labeling reaction involves a purification step followed by characterization.

experimental_workflow start Labeling Reaction Mixture (Labeled Protein + Free Dye) purification Purification Step (SEC, Dialysis, or TFF) start->purification unconjugated_dye Unconjugated Sulfo-Cy5 Dye purification->unconjugated_dye Remove purified_product Purified Labeled Protein purification->purified_product Collect characterization Characterization (e.g., UV-Vis Spectroscopy) purified_product->characterization final_product Final Labeled Product characterization->final_product

A general workflow for the removal of unconjugated dye.

Detailed Experimental Protocols

Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid purification of small sample volumes.

  • Column Equilibration: Remove the storage buffer from a pre-packed spin column (e.g., Sephadex G-25) by centrifugation according to the manufacturer's instructions. Equilibrate the column by adding your desired buffer and centrifuging again. Repeat this step 2-3 times.

  • Sample Loading: Place the equilibrated column into a new collection tube. Carefully load your labeling reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column as per the manufacturer's protocol. The eluate in the collection tube will contain your purified, labeled protein. The smaller, unconjugated this compound dye will be retained in the resin.

Dialysis

This method is ideal for larger sample volumes where processing time is not a critical factor.

  • Membrane Preparation: Cut a piece of dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa, and hydrate (B1144303) it in the dialysis buffer.

  • Sample Loading: Secure one end of the tubing with a clip. Load your sample into the tubing, leaving some space at the top. Seal the other end with a second clip.

  • Dialysis: Immerse the dialysis bag in a large beaker containing at least 200-500 times the sample volume of the dialysis buffer.[6] Stir the buffer gently on a stir plate at 4°C.

  • Buffer Exchange: Change the dialysis buffer every few hours for the first day and then overnight to ensure complete removal of the unconjugated dye.

Tangential Flow Filtration (TFF)

TFF is a highly efficient method for both purification and concentration of your labeled protein, especially for larger volumes.

  • System Setup: Assemble the TFF system with a membrane cassette of the appropriate MWCO (e.g., 10-30 kDa).

  • System Equilibration: Flush the system with equilibration buffer to remove any storage solution and to wet the membrane.

  • Sample Processing: Load your labeling reaction mixture into the sample reservoir. Start the pump to circulate the sample across the membrane surface.

  • Diafiltration (Buffer Exchange): To wash out the unconjugated dye, add fresh buffer to the reservoir at the same rate as the permeate is being removed. This process is continued until the desired level of purity is achieved.

  • Concentration: After diafiltration, the sample can be concentrated by continuing to remove the permeate without adding more buffer.

Troubleshooting Guide

This section addresses common issues encountered during the removal of unconjugated this compound dye.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence in Final Sample Incomplete removal of unconjugated dye.- SEC: Ensure the correct resin type and column size are used for the sample volume. Consider a second pass through the column. - Dialysis: Increase the duration of dialysis and the frequency of buffer changes. Ensure the buffer volume is sufficiently large. - TFF: Perform additional diafiltration volumes (e.g., increase from 5 to 10 diavolumes).
Low Protein Recovery - Protein precipitation or aggregation. - Non-specific binding of the protein to the column resin or membrane. - Use of an incorrect MWCO for dialysis or TFF.- Aggregation: Check the solubility of your protein in the chosen buffer. Consider adding stabilizing agents like glycerol. - Non-specific Binding: Pre-treat the column or membrane with a blocking agent (e.g., BSA), if compatible with your downstream application. - MWCO: Ensure the MWCO is at least 2-3 times smaller than the molecular weight of your protein.[6]
Labeled Protein/Antibody Has Lost Activity The labeling reaction may have modified critical amino acid residues (e.g., in the antigen-binding site).- Reduce the molar excess of the dye during the labeling reaction to achieve a lower degree of labeling. - Consider using a site-specific labeling method to protect critical functional domains.
Clogging of SEC Column or TFF Membrane Presence of aggregated protein or particulate matter in the sample.- Centrifuge the labeling reaction mixture to pellet any aggregates before loading it onto the column or into the TFF system. - Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) before purification.

Logical Relationship Diagram for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate dye removal method.

method_selection q_volume What is your sample volume? ans_small < 2 mL q_volume->ans_small ans_large > 2 mL q_volume->ans_large q_speed Is speed a critical factor? ans_yes_speed Yes q_speed->ans_yes_speed ans_no_speed No q_speed->ans_no_speed q_concentration Is sample concentration desired? ans_yes_conc Yes q_concentration->ans_yes_conc ans_no_conc No q_concentration->ans_no_conc ans_small->q_speed ans_large->q_speed method_sec Size Exclusion Chromatography (Spin Column) ans_yes_speed->method_sec For small volumes method_tff Tangential Flow Filtration ans_yes_speed->method_tff For large volumes method_dialysis Dialysis ans_no_speed->method_dialysis ans_yes_conc->method_tff method_tff->q_concentration

A decision tree for selecting a dye removal method.

References

Sulfo-Cy5 amine aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Sulfo-Cy5 amine and its conjugates.

Troubleshooting Guide: this compound Aggregation

Unexpected aggregation of this compound or its conjugates can lead to inaccurate quantification, reduced fluorescence, and compromised experimental results. This guide provides a systematic approach to identifying and resolving these issues.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound aggregation issues.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solution Implementation A Observe signs of aggregation: - Visible precipitates - High background fluorescence - Reduced fluorescence intensity - Unexpected SEC profile B Characterize Aggregation A->B C UV-Vis Spectroscopy: Check for blue-shifted H-aggregate peak (~600 nm) B->C D Dynamic Light Scattering (DLS): Measure particle size distribution B->D E Fluorescence Spectroscopy: Assess quantum yield reduction B->E F Optimize Labeling Protocol C->F D->F E->F G Reduce Dye:Protein Ratio F->G H Optimize Buffer Conditions: - Adjust pH (typically 8.0-9.0 for labeling) - Modify ionic strength F->H I Incorporate Anti-Aggregation Additives F->I J Use Organic Co-solvents (e.g., DMSO, DMF) F->J K Purify Conjugate G->K H->K I->K J->K L Size Exclusion Chromatography (SEC) K->L

Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a derivative of the cyanine (B1664457) dye Cy5, modified with sulfonate groups to enhance its water solubility.[1][2] Like other cyanine dyes, Sulfo-Cy5 has a planar aromatic structure that can lead to intermolecular interactions (π-π stacking) in aqueous solutions, causing the molecules to self-assemble into aggregates.[3] This process is often concentration-dependent.[3]

Q2: What are H-aggregates and how do they affect my experiments?

H-aggregates are a specific type of dye aggregate where the molecules are stacked face-to-face.[4] This arrangement leads to a blue-shift in the absorption spectrum (a new peak appearing around 600 nm for Cy5 derivatives) and significant fluorescence quenching.[4][5] The formation of non-fluorescent H-aggregates can drastically reduce the signal in your experiments, leading to inaccurate results.[4]

Q3: At what concentration does this compound start to aggregate?

The exact concentration threshold for aggregation can vary depending on the specific experimental conditions such as buffer composition, pH, ionic strength, and temperature.[3] Generally, cyanine dye aggregation is more pronounced at higher concentrations. For some cyanine dyes, aggregation can be observed at concentrations as low as the micromolar range.[5] It is recommended to work with the lowest practical concentration of the free dye and to characterize your dye-protein conjugates for any signs of aggregation.

Q4: How does pH affect this compound aggregation and fluorescence?

The fluorescence intensity of Sulfo-Cy5 is largely independent of pH in the range of 3 to 10.[6][7] However, the pH of the reaction buffer is critical during labeling protocols. For amine-reactive labeling (e.g., with NHS esters), a pH of 8.0-9.0 is typically recommended to ensure that the primary amines of the protein are deprotonated and available for reaction.[6] While the fluorescence itself may be stable, extreme pH values can affect the stability of the molecule being labeled, potentially promoting its aggregation, which in turn can nucleate dye aggregation.

Q5: Can the ionic strength of my buffer cause aggregation?

Yes, the ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly influence dye aggregation.[8][9] The addition of salt can screen the electrostatic repulsion between the charged sulfonate groups on the dye molecules, thereby promoting aggregation.[9] In some cases, increasing the ionic strength can lead to the formation of H-aggregates.[5]

Q6: I see precipitation after my labeling reaction. What should I do?

Precipitation is a clear sign of aggregation. This is often caused by over-labeling the protein, which increases its surface hydrophobicity.[10]

  • Immediate Action: Centrifuge the sample to pellet the precipitate. Analyze the supernatant to determine if any soluble, correctly labeled protein remains.

  • Troubleshooting:

    • Reduce the molar ratio of dye to protein in subsequent labeling reactions.

    • Optimize the buffer conditions by including anti-aggregation additives (see table below).

    • Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.

Quantitative Data on Anti-Aggregation Additives

Incorporating certain additives into your buffers can help maintain the solubility and stability of this compound and its conjugates. The optimal concentration for each additive should be determined empirically for your specific application.

AdditiveTypical ConcentrationMechanism of Action
Glycerol / Sucrose 5% - 20% (v/v)Act as osmolytes, stabilizing the native protein structure.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01% - 0.1% (v/v)Solubilize hydrophobic patches to prevent self-association.
Salts (e.g., NaCl, KCl)50 - 200 mMModulate electrostatic interactions that can lead to aggregation. Note: High concentrations can sometimes promote aggregation.
Arginine 50 - 500 mMSuppresses aggregation by interacting with charged and hydrophobic regions of proteins.

Key Experimental Protocols

Here are detailed methodologies for detecting and characterizing this compound aggregation.

Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy

This method is used to detect the formation of H-aggregates by observing a characteristic blue-shift in the absorption spectrum.

Methodology:

  • Sample Preparation: Prepare a solution of your this compound or conjugate in a quartz cuvette. The concentration should be such that the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Blank Measurement: Use the same buffer in which your sample is dissolved as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Scan the absorbance of the sample from approximately 500 nm to 750 nm.

  • Data Analysis:

    • Monomeric Sulfo-Cy5: A single major absorption peak should be observed around 646 nm.[11]

    • Aggregated Sulfo-Cy5 (H-aggregates): The appearance of a new peak or a prominent shoulder at a shorter wavelength (around 600 nm) indicates the presence of H-aggregates.[5]

G A Prepare Sample and Blank B Set Spectrophotometer Parameters (Scan range: 500-750 nm) A->B C Measure Blank Absorbance B->C D Measure Sample Absorbance C->D E Analyze Spectrum D->E F Single peak at ~646 nm (Monomer) E->F No G Peak/shoulder at ~600 nm (H-Aggregates Present) E->G Yes

Workflow for UV-Vis spectroscopy-based aggregation detection.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a powerful tool for detecting the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Filter your sample (this compound or conjugate solution) through a 0.1 or 0.22 µm low-protein-binding filter to remove dust and large particulates.

    • The concentration should be optimized for your instrument, typically in the range of 0.1 - 1.0 mg/mL for protein conjugates.

  • Instrument Setup:

    • Ensure the DLS instrument and the sample cuvette are clean to avoid erroneous signals from dust.

    • Allow the instrument to equilibrate to the desired temperature.

  • Measurement:

    • Perform a measurement of the buffer alone to serve as a blank.

    • Measure your sample, acquiring multiple readings to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a size distribution profile.

    • Monomeric Species: A single, narrow peak corresponding to the expected hydrodynamic radius of your molecule.

    • Aggregated Species: The presence of additional peaks with larger hydrodynamic radii indicates the presence of dimers, trimers, or larger aggregates. A high polydispersity index (PDI) can also be indicative of aggregation.[12]

G A Filter Sample B Prepare DLS Instrument and Cuvette A->B C Measure Buffer Blank B->C D Measure Sample C->D E Analyze Size Distribution D->E F Single, narrow peak (Monomeric) E->F No G Multiple peaks or high PDI (Aggregates Present) E->G Yes G A Select and Equilibrate SEC Column B Prepare and Filter Sample A->B C Inject Sample and Run Chromatography B->C D Monitor Elution Profile (UV 280nm & 650nm) C->D E Identify and Collect Monomeric Fraction D->E

References

Technical Support Center: Optimizing Sulfo-Cy5 Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Sulfo-Cy5 amine labeling experiments. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal labeling of their proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for this compound labeling?

A1: For efficient labeling, a protein concentration between 2-10 mg/mL is generally recommended.[1][2][3][4][5][6][7] Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[2][3][4][5] Some protocols suggest that while concentrations as low as 1 mg/mL can be used, the labeling efficiency will be lower, and higher concentrations above 5 mg/mL can lead to even better efficiency.[8]

Q2: Which buffers are compatible with this compound labeling?

A2: It is crucial to use amine-free buffers, as primary amines will compete with the protein for reaction with the Sulfo-Cy5 NHS ester, leading to reduced labeling efficiency.[1][2][5] Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1] Buffers containing Tris or glycine (B1666218) must be avoided.[1][2][3][5] If your protein is in an incompatible buffer, a buffer exchange using dialysis or a desalting column is necessary before labeling.[1]

Q3: What is the optimal pH for the labeling reaction?

A3: The reaction between the Sulfo-Cy5 NHS ester and primary amines on the protein is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1] Many protocols recommend a more specific range of pH 8.3-8.5 for optimal results.[1][3][4] Below pH 7.2, the amine groups are protonated and less reactive, while above pH 8.5, the hydrolysis of the NHS ester increases, reducing its availability to react with the protein.[1]

Q4: What is the recommended molar ratio of Sulfo-Cy5 to protein?

A4: The ideal molar ratio of dye to protein is dependent on the specific protein and the desired degree of labeling (DOL). A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1] However, it is highly recommended to perform a titration series with different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein and application.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Presence of primary amines in the buffer (e.g., Tris, glycine). Perform buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate buffer.[1][2]
Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5, ideally between 8.3-8.5.[1][3][4]
Low protein concentration. Concentrate the protein to a recommended concentration of 2-10 mg/mL.[1][2][3][4][5]
Hydrolyzed or inactive Sulfo-Cy5 NHS ester. Prepare a fresh stock solution of the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[1]
Protein Precipitation During or After Labeling High degree of labeling. Sulfo-Cy5 is a hydrophobic molecule, and excessive labeling can decrease the solubility of the protein conjugate. Reduce the molar excess of the dye in the reaction.[1]
High concentration of organic solvent (DMSO or DMF). Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to avoid protein denaturation.[1][9]
Incorrect buffer conditions. Verify that the buffer pH is stable and within the optimal range for both the labeling reaction and protein stability.[1]

Experimental Protocols

General Protein Labeling Protocol with Sulfo-Cy5 NHS Ester

This protocol provides a general procedure for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1][2]

    • If necessary, perform a buffer exchange via dialysis or a desalting column.[1]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[1]

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., start with 10:1).[9]

    • Add the dye solution dropwise while gently stirring or vortexing the protein solution.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6]

    • The first colored fraction to elute will be the labeled protein.[6]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~650 nm).[3]

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the maximum wavelength of Sulfo-Cy5

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of Sulfo-Cy5 at its A_max

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

Visualizations

Experimental Workflow for this compound Labeling

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.3) Labeling Labeling Reaction (1 hour, room temperature, dark) Protein_Prep->Labeling Dye_Prep Dye Preparation (10 mM Sulfo-Cy5 NHS Ester in DMSO/DMF) Dye_Prep->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Analysis Analysis (Calculate Degree of Labeling) Purification->Analysis G Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Observed Check_Buffer Check Buffer Composition (Amine-free?) Start->Check_Buffer Check_pH Check Reaction pH (7.2 - 8.5?) Check_Buffer->Check_pH Yes Solution1 Solution: Perform Buffer Exchange Check_Buffer->Solution1 No Check_Concentration Check Protein Concentration (≥ 2 mg/mL?) Check_pH->Check_Concentration Yes Solution2 Solution: Adjust pH Check_pH->Solution2 No Check_Dye Check Dye Activity (Freshly prepared?) Check_Concentration->Check_Dye Yes Solution3 Solution: Concentrate Protein Check_Concentration->Solution3 No Solution4 Solution: Prepare Fresh Dye Stock Check_Dye->Solution4 No

References

Sulfo-Cy5 amine stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-Cy5 amine, a water-soluble fluorescent dye. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a derivative of the cyanine (B1664457) 5 (Cy5) dye that contains a primary amine group and sulfonate groups. The sulfonate groups increase the water solubility of the dye, making it suitable for use in aqueous solutions without the need for organic co-solvents.[1] The primary amine group allows for the covalent labeling of biomolecules that contain reactive carboxyl groups (e.g., proteins, peptides) through the use of crosslinking agents like EDC and Sulfo-NHS.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C in the dark and desiccated for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the dye into single-use volumes.

Q3: In which solvents is this compound soluble?

A3: Due to the presence of sulfonate groups, this compound is water-soluble.[1][]

Q4: What is the optimal pH for conjugation reactions involving this compound?

A4: While the Sulfo-Cy5 dye core is stable over a wide pH range (pH 3-10), the optimal pH for the conjugation reaction depends on the specific crosslinking chemistry being used. For EDC/Sulfo-NHS mediated coupling of the amine group on the dye to a carboxyl group on a biomolecule, a two-step reaction is often employed. The activation of the carboxyl group with EDC/Sulfo-NHS is typically performed in a slightly acidic buffer (e.g., MES buffer, pH 6.0), while the subsequent reaction with the amine-containing dye is more efficient at a slightly basic pH (pH 7.2-8.5).[2]

Q5: Are there any buffers that should be avoided when working with this compound?

A5: When performing a conjugation reaction to label a biomolecule, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[4] These buffers will compete with the this compound for reaction with the activated carboxyl groups on the target molecule, leading to significantly lower labeling efficiency.[5] Amine-free buffers like PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are recommended.[6]

Stability of this compound in Different Buffers

While specific quantitative data on the long-term stability of this compound in various buffers is not extensively published, the general stability of cyanine dyes provides valuable guidance. The core structure of cyanine dyes is generally stable in a pH range of 3 to 10. However, for optimal performance and to prevent potential degradation or aggregation, a neutral to slightly alkaline pH range (pH 7.2-8.5) is recommended for storage and during experimental use.[7] High ionic strength buffers may promote dye aggregation, which can lead to fluorescence quenching.[7]

Table 1: Recommended Buffer Conditions for this compound

Buffer ComponentRecommendationRationale
pH 7.2 - 8.5 for general use and conjugationOptimal for amine reactivity in EDC/Sulfo-NHS coupling and maintains dye stability.[2][7]
Buffer Type PBS, MES, HEPES, Bicarbonate, BorateThese are amine-free buffers that will not interfere with conjugation reactions.[5][6]
Additives Avoid primary amines (Tris, Glycine)Compete with this compound during conjugation, reducing labeling efficiency.[4][5]
Ionic Strength ModerateHigh salt concentrations may induce aggregation of the dye.[7]

Experimental Protocol: Labeling a Carboxyl-Containing Protein with this compound

This protocol describes a general two-step method for covalently conjugating this compound to a protein with available carboxyl groups using EDC and Sulfo-NHS.

Materials:

  • Protein with carboxyl groups (in an amine-free buffer like MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the protein solution. A 2-5 fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 5-20 fold molar excess of the dye to the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., 1X PBS, pH 7.4).

    • The first colored fraction to elute will be the Sulfo-Cy5-labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Troubleshooting Guide

// Nodes Start [label="Low Labeling Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Check Buffer Composition", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckpH [label="Verify Reaction pH", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="Assess Reagent Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckRatio [label="Optimize Molar Ratios", fillcolor="#F1F3F4", fontcolor="#202124"];

LowFluorescence [label="Low Fluorescence Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDOL [label="Determine Degree of Labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPhotobleaching [label="Check for Photobleaching", fillcolor="#F1F3F4", fontcolor="#202124"];

Precipitation [label="Conjugate Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckOverlabeling [label="Assess Over-labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBufferSolubility [label="Check Buffer Compatibility", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckBuffer [label="Primary amines (Tris, Glycine)?"]; Start -> CheckpH [label="Suboptimal pH for activation or coupling?"]; Start -> CheckReagents [label="Degraded EDC/Sulfo-NHS?"]; Start -> CheckRatio [label="Insufficient dye or crosslinker?"];

LowFluorescence -> CheckDOL [label="Over-labeling causing quenching?"]; LowFluorescence -> CheckPhotobleaching [label="Excessive light exposure?"];

Precipitation -> CheckOverlabeling [label="High degree of labeling?"]; Precipitation -> CheckBufferSolubility [label="Protein pI close to buffer pH?"]; }

Caption: Troubleshooting workflow for this compound conjugation.

Q: Why is my labeling efficiency low?

A:

  • Presence of primary amines in the buffer: Buffers such as Tris and glycine contain primary amines that compete with the this compound for reaction with the activated biomolecule, thereby reducing the labeling efficiency.[4][5] It is essential to use amine-free buffers like PBS, MES, or HEPES.[6]

  • Suboptimal pH: The activation of carboxyl groups with EDC/Sulfo-NHS is most efficient at a pH of around 6.0, while the subsequent reaction with the amine is favored at a pH of 7.2-8.5.[2] Ensure that the pH of your reaction buffers is appropriate for each step.

  • Inactive reagents: EDC and Sulfo-NHS are moisture-sensitive and can hydrolyze over time. Always use freshly prepared solutions of these crosslinkers for optimal activity.

  • Insufficient dye or crosslinker concentration: The molar ratio of dye and crosslinkers to the biomolecule may need to be optimized. Increasing the molar excess of this compound and EDC/Sulfo-NHS can improve labeling efficiency.

Q: My conjugate has low or no fluorescence. What is the cause?

A:

  • Over-labeling and self-quenching: Attaching too many dye molecules to a single protein can lead to fluorescence quenching, where the fluorophores interact and dissipate energy as heat rather than light.[5] This is a common issue with a high degree of labeling. Try reducing the molar ratio of the dye to the protein in the conjugation reaction.

  • Photobleaching: Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light.[7] Protect the dye and the conjugate from light during all steps of the experiment and storage.

  • Environmental effects: The fluorescence of the dye can be influenced by its local microenvironment on the protein.[5]

Q: My labeled protein is precipitating out of solution. What should I do?

A:

  • Over-labeling: A high degree of labeling can alter the solubility of the protein, leading to precipitation.[5] Reduce the dye-to-protein ratio in your conjugation reaction.

  • Buffer incompatibility: Ensure that the pH of your storage buffer is not close to the isoelectric point (pI) of your protein, as this can minimize its solubility.

  • Dye Aggregation: While Sulfo-Cy5 is designed to be water-soluble, high concentrations of the labeled conjugate in buffers with high ionic strength could potentially lead to aggregation.[7] Consider using a lower ionic strength buffer for storage.

Factors Affecting this compound Stability and Reactivity

// Nodes DyeStability [label="this compound Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="pH (Stable at 3-10)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light Exposure (Causes Photobleaching)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature (Store at -20°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; IonicStrength [label="Ionic Strength (High salt may cause aggregation)", fillcolor="#F1F3F4", fontcolor="#202124"];

Reactivity [label="Conjugation Reactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionpH [label="Reaction pH (7.2-8.5 for amine coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; BufferType [label="Buffer Type (Amine-free)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentQuality [label="Reagent Quality (Fresh EDC/Sulfo-NHS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DyeStability -> pH; DyeStability -> Light; DyeStability -> Temperature; DyeStability -> IonicStrength;

Reactivity -> ReactionpH; Reactivity -> BufferType; Reactivity -> ReagentQuality; }

Caption: Key factors influencing this compound stability and reactivity.

References

Sulfo-Cy5 Amine Signal-to-Noise Ratio Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a water-soluble, far-red fluorescent dye. The amine group allows for its conjugation to various molecules, and the sulfonate groups increase its water solubility, which is advantageous for biological applications in aqueous environments.[1][2][3] Its fluorescence in the near-infrared spectrum helps to minimize interference from the natural autofluorescence of biological tissues, which can lead to a better signal-to-noise ratio.[4][5]

Q2: What are the primary causes of a low signal-to-noise ratio with Sulfo-Cy5 conjugates?

A low signal-to-noise ratio can stem from several factors, including:

  • High Background: This can be caused by tissue autofluorescence, non-specific binding of the dye-conjugate, or incomplete removal of unbound dye.[4]

  • Weak Signal: A faint signal may result from a suboptimal labeling reaction, photobleaching (fading of the dye upon exposure to light), or self-quenching due to over-labeling of the target molecule.[6][7]

  • Instrumental Noise: The imaging system itself, including the detector and light source, can contribute to background noise.[4]

Q3: How does pH affect the labeling reaction with Sulfo-Cy5 NHS ester?

The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH for this reaction is between 8.3 and 8.5.[8][9][10] At a lower pH, the amino group is protonated, preventing the reaction. At a higher pH, the NHS ester can hydrolyze, which reduces the labeling efficiency.[8][9]

Q4: What is the recommended method for purifying my Sulfo-Cy5 conjugate?

It is crucial to remove any unconjugated dye after the labeling reaction to minimize background fluorescence.[7] Common and effective purification methods include:

  • Size-Exclusion Chromatography (SEC): This method separates the larger dye-protein conjugate from the smaller, unbound dye molecules.[7]

  • Dialysis: This technique is also effective for removing small, unbound dye molecules from the larger labeled protein.[7]

  • Spin Columns: For smaller-scale purifications, pre-packed spin columns with size-exclusion resins are a convenient option.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can lead to a poor signal-to-noise ratio in your experiments with Sulfo-Cy5.

Issue 1: High Background Fluorescence

High background can obscure your specific signal. The following workflow can help diagnose and address the source of high background.

high_background_troubleshooting start High Background Observed check_unstained_control Analyze Unstained Control Sample start->check_unstained_control unstained_high Is background high in unstained control? check_unstained_control->unstained_high autofluorescence Source: Autofluorescence unstained_high->autofluorescence yes_unstained_high check_secondary_control Analyze Secondary Antibody/Isotype Control unstained_high->check_secondary_control no_unstained_high autofluorescence_solutions Solutions: - Use spectral unmixing if available. - For in vivo, use chlorophyll-free rodent chow. - For fixed samples, consider autofluorescence quenching reagents. autofluorescence->autofluorescence_solutions no_unstained_high No yes_unstained_high Yes secondary_high Is background high in controls? check_secondary_control->secondary_high nonspecific_binding Source: Non-Specific Binding secondary_high->nonspecific_binding yes_secondary_high diffuse_background Observe Diffuse Background Across Sample secondary_high->diffuse_background no_secondary_high nonspecific_solutions Solutions: - Optimize blocking buffer (e.g., BSA, normal serum). - Increase the number and duration of wash steps. - Include a mild detergent (e.g., Tween-20) in wash buffer. nonspecific_binding->nonspecific_solutions no_secondary_high No yes_secondary_high Yes unbound_dye Source: Unbound Dye diffuse_background->unbound_dye unbound_dye_solutions Solutions: - Improve purification of the conjugate (SEC, dialysis). - Ensure complete removal of unbound dye post-staining with thorough washes. unbound_dye->unbound_dye_solutions

Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No Signal

A faint or absent signal can be due to various factors, from inefficient labeling to photobleaching.

weak_signal_troubleshooting start Weak or No Signal check_labeling Review Labeling Protocol start->check_labeling labeling_issue Potential Labeling Issue? check_labeling->labeling_issue suboptimal_reaction Cause: Suboptimal Reaction labeling_issue->suboptimal_reaction yes_labeling over_labeling Cause: Over-labeling & Self-Quenching labeling_issue->over_labeling yes_labeling check_imaging Review Imaging Parameters labeling_issue->check_imaging no_labeling yes_labeling Yes no_labeling No suboptimal_solutions Solutions: - Ensure buffer pH is 8.3-8.5. - Use fresh, anhydrous DMSO/DMF for dye. - Confirm protein is in an amine-free buffer (e.g., PBS). suboptimal_reaction->suboptimal_solutions over_labeling_solutions Solution: - Reduce the molar ratio of dye to protein in the conjugation reaction. over_labeling->over_labeling_solutions imaging_issue Potential Imaging Issue? check_imaging->imaging_issue photobleaching Cause: Photobleaching imaging_issue->photobleaching yes_imaging incorrect_filters Cause: Incorrect Filter Sets imaging_issue->incorrect_filters yes_imaging low_target Consider Low Target Abundance imaging_issue->low_target no_imaging yes_imaging Yes no_imaging No photobleaching_solutions Solutions: - Use an antifade mounting medium. - Minimize light exposure; reduce laser power and exposure time. photobleaching->photobleaching_solutions incorrect_filters_solutions Solution: - Verify that the excitation and emission filters match the spectral properties of Sulfo-Cy5 (Ex/Em: ~648/671 nm). incorrect_filters->incorrect_filters_solutions

Troubleshooting workflow for weak or no fluorescent signal.

Quantitative Data Summary

The following tables provide general guidelines for optimizing your Sulfo-Cy5 conjugation reactions.

Table 1: Recommended Starting Molar Ratios for Sulfo-Cy5 NHS Ester to Antibody Conjugation

Cyanine DyeRecommended Starting Molar Ratio (Dye:Antibody)Target Degree of Labeling (DOL)
Sulfo-Cy510:1 to 20:1[7]3 - 8

Note: These are starting recommendations and may require optimization for your specific antibody and application. Trying ratios of 5:1, 15:1, and 20:1 can help determine the optimal condition.[11]

Table 2: Key Parameters for Amine-Reactive Sulfo-Cy5 Dye Conjugation

ParameterRecommended ConditionRationale
Reaction pH 8.3 - 8.5[8][9][10]Optimal for the reaction between NHS ester and primary amines.
Reaction Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)[7][11]Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the dye.[12]
Protein Concentration 2 - 10 mg/mL[11]Lower concentrations can significantly reduce conjugation efficiency.[11]
Dye Solvent Anhydrous DMSO or DMF[7][8][11]Ensures the reactivity of the NHS ester is maintained.
Reaction Temperature Room Temperature or 4°C[7]Room temperature for shorter reactions (1-2 hours), 4°C for overnight reactions.
Reaction Time 1 hour to overnight[7]Depends on the desired DOL and reaction temperature.

Experimental Protocols

General Protocol for Labeling IgG with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for your specific protein.

  • Prepare the Antibody:

    • The antibody should be in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-7.4.[11] If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.[11]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[11]

    • Add a reaction buffer (e.g., 1 M sodium bicarbonate) to adjust the pH of the antibody solution to 8.5 ± 0.5.[11]

  • Prepare the Dye Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[7][11] This solution should be prepared fresh and used immediately.[11]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the Sulfo-Cy5 NHS ester solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[11][13]

    • Mix thoroughly and allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.[7][13]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin column, or dialysis.[7][13]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~651 nm (for Sulfo-Cy5).[11]

    • Calculate the DOL to ensure it falls within the optimal range (typically 3-8 for antibodies) to avoid self-quenching.[7][11]

labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_ab 1. Prepare Antibody (Amine-free buffer, pH 8.3-8.5) conjugate 3. Mix Antibody & Dye (1-2h RT or O/N 4°C) prep_ab->conjugate prep_dye 2. Prepare Dye (Anhydrous DMSO/DMF) prep_dye->conjugate purify 4. Purify Conjugate (SEC, Dialysis) conjugate->purify analyze 5. Analyze DOL (Spectrophotometry) purify->analyze

Workflow for IgG labeling with Sulfo-Cy5 NHS ester.

References

dealing with non-specific binding of Sulfo-Cy5 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of Sulfo-Cy5 amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates typically arises from several key factors:

  • Hydrophobic Interactions: Although Sulfo-Cy5 is a more water-soluble (hydrophilic) version of the Cy5 dye, residual hydrophobicity can still lead to non-specific binding to hydrophobic regions of proteins and cell membranes.[1][2][3]

  • Electrostatic Interactions: The sulfonate groups on Sulfo-Cy5 carry a negative charge. These can interact with positively charged molecules in your sample, leading to non-specific attachment.[4][5] The pH of your buffers can significantly influence these interactions by altering the charge of both the conjugate and the sample components.[6]

  • Inadequate Blocking: Failure to effectively block all non-specific binding sites on your substrate (e.g., cells, tissue sections, or microplate wells) is a major contributor to high background signals.[7][8][9]

  • High Conjugate Concentration: Using an excessive concentration of the Sulfo-Cy5 conjugate can lead to increased background signal as more molecules are available to bind non-specifically.[6][10][11]

  • Insufficient Washing: Inadequate washing steps after incubation with the conjugate will fail to remove unbound and weakly bound molecules, resulting in a high background.[6][10]

  • Over-labeling of the Target Molecule: A high degree of substitution (DOS), meaning too many dye molecules per target molecule, can increase the likelihood of non-specific interactions.[12]

Q2: How does the Sulfo-Cy5 dye compare to the non-sulfonated Cy5 NHS ester in terms of non-specific binding?

The primary difference is water solubility. The addition of sulfonate groups to the cyanine (B1664457) dye structure makes Sulfo-Cy5 more hydrophilic.[1][13] This increased water solubility generally reduces non-specific binding driven by hydrophobic interactions, which is a common issue with the more hydrophobic standard Cy5 NHS ester.[1][2][3] However, non-specific binding can still occur with Sulfo-Cy5 due to electrostatic interactions and other factors.[4][6]

Q3: Can the pH of my buffers affect non-specific binding?

Yes, the pH of your buffers can have a significant impact. For the amine conjugation reaction itself, a slightly basic pH (typically 8.3-9.0) is required for the NHS ester to react efficiently with primary amines.[14][15] During staining and washing steps, the buffer pH can alter the surface charges of both your Sulfo-Cy5 conjugate and the biological sample. These changes can either promote or inhibit electrostatic non-specific binding.[6] It is crucial to maintain a buffer pH that is optimal for your specific biological interaction while minimizing these unwanted charge-based interactions.

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to identifying and resolving high background fluorescence when using this compound conjugates.

Problem: High Background Fluorescence Obscuring Specific Signal

High background fluorescence can lead to a poor signal-to-noise ratio and make it difficult to interpret your results. Follow these steps to troubleshoot the issue.

Troubleshooting_Workflow cluster_start cluster_controls Step 1: Review Controls cluster_optimization Step 2-5: Optimization cluster_end Start High Background Observed ReviewControls 1. Review Controls (No-conjugate, Isotype control) Start->ReviewControls ControlsGood Controls are clean ReviewControls->ControlsGood No issue ControlsBad Controls show high background ReviewControls->ControlsBad Issue detected OptimizeConcentration 2. Optimize Conjugate Concentration ControlsGood->OptimizeConcentration ControlsBad->OptimizeConcentration EnhanceBlocking 3. Enhance Blocking Step OptimizeConcentration->EnhanceBlocking OptimizeWashing 4. Optimize Washing Protocol EnhanceBlocking->OptimizeWashing ModifyBuffer 5. Modify Buffer Composition OptimizeWashing->ModifyBuffer Resolved Problem Resolved ModifyBuffer->Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Step 1: Review Your Controls
  • No-Conjugate Control: Image a sample that has gone through all processing steps but was not incubated with the Sulfo-Cy5 conjugate. This will help you determine the level of autofluorescence from your sample.[16]

  • Isotype Control (for antibody conjugates): If you have conjugated Sulfo-Cy5 to an antibody, use an isotype control antibody with the same concentration and degree of labeling. This will indicate if the non-specific binding is due to the antibody itself or the dye.[8][16]

If your controls show high background, it points to a problem with the sample itself or the subsequent reagents, not necessarily the specific Sulfo-Cy5 conjugate. If the controls are clean, the problem likely lies with the conjugate's interaction with the sample.

Step 2: Optimize Conjugate Concentration

High concentrations of the conjugate can lead to increased non-specific binding.[6][17]

  • Action: Perform a titration experiment to determine the optimal concentration of your Sulfo-Cy5 conjugate. Test a range of dilutions to find the one that provides the best signal-to-noise ratio.

ConcentrationSignal IntensityBackgroundSignal-to-Noise Ratio
High++++++Low
Optimal ++ + High
Low++Low
Caption: Example of a conjugate concentration optimization table.
Step 3: Enhance the Blocking Step

Inadequate blocking leaves sites available for non-specific binding.

  • Action:

    • Increase the concentration of your blocking agent or the incubation time.[6][11]

    • Consider switching to a different blocking agent.[6] Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), and non-ionic detergents like Tween-20.[7][18] For particularly challenging samples, a combination of a protein blocker and a detergent may be more effective.[7]

Blocking AgentTypical ConcentrationIncubation TimeNotes
BSA1-5%30-60 minA common and effective general blocking agent.
Normal Serum5-10%30-60 minUse serum from the same species as the secondary antibody to block Fc receptors.[16][18]
Tween-200.05-0.1%N/A (added to wash buffers)Helps to reduce hydrophobic interactions.[7]
Polyethylene Glycol (PEG)1%30-60 minCan be effective in reducing non-specific binding on hydrophobic surfaces.[7]
Caption: Comparison of common blocking agents.
Step 4: Optimize the Washing Protocol

Insufficient washing will not adequately remove unbound conjugate.

  • Action:

    • Increase the number of wash steps.

    • Increase the duration of each wash.

    • Increase the volume of wash buffer used.

    • Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help disrupt weak, non-specific interactions.[7]

Step 5: Modify Buffer Composition

The composition of your buffers can influence non-specific binding.

  • Action:

    • Adjust pH: As discussed, pH can affect electrostatic interactions. Empirically test slight variations in your buffer pH to see if it improves the signal-to-noise ratio.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., using PBS with higher NaCl) can sometimes help to disrupt weak electrostatic interactions.

Experimental Protocols

Protocol: Amine Conjugation of Sulfo-Cy5 NHS Ester to a Protein

This protocol provides a general guideline for conjugating Sulfo-Cy5 NHS ester to a protein, such as an antibody.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_end PrepProtein 1. Prepare Protein Solution (in amine-free buffer, pH 8.3-9.0) Mix 3. Mix Protein and Dye (at desired molar ratio) PrepProtein->Mix PrepDye 2. Prepare Dye Stock Solution (in anhydrous DMSO) PrepDye->Mix Incubate 4. Incubate (1 hour, room temperature, protected from light) Mix->Incubate Purify 5. Purify Conjugate (e.g., size exclusion chromatography) Incubate->Purify FinalProduct Store Conjugate (4°C short-term, -20°C long-term) Purify->FinalProduct

Caption: Experimental workflow for this compound conjugation.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[13]

  • Purification column (e.g., Sephadex G-25)[12]

Procedure:

  • Prepare the Protein: Dissolve or dilute your protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.[14][15]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]

  • Perform the Conjugation:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 15:1 molar ratio is often recommended.[12][19]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14]

  • Purify the Conjugate: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12] The first colored fraction to elute will be the labeled protein.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[19]

Note on Degree of Substitution (DOS): The optimal DOS depends on the specific protein and application. Over-labeling can lead to protein aggregation and increased non-specific binding.[12] The DOS can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

References

optimizing incubation time for Sulfo-Cy5 amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a Sulfo-Cy5 NHS ester reaction with a primary amine?

A1: A standard incubation time is typically between 30 to 60 minutes at room temperature.[1][2][3] However, the optimal time can vary depending on the specific protein and desired degree of labeling (DOL). For some applications, incubation can be extended up to 18 hours, often at 4°C or on ice, to potentially increase the labeling efficiency.[4][5]

Q2: What is the ideal pH for the reaction buffer?

A2: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is between 8.0 and 9.0, with many protocols recommending a pH of 8.3 to 8.5.[1][2][5][6][7] At a lower pH, the amine groups are protonated and less reactive. Conversely, at a higher pH, the hydrolysis of the Sulfo-Cy5 NHS ester increases, which can reduce labeling efficiency.[2][5]

Q3: What buffers should I use for the conjugation reaction?

A3: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[1][4][8]

Q4: What is a good starting molar ratio of dye to protein?

A4: A common starting point is a 10:1 molar ratio of Sulfo-Cy5 NHS ester to protein.[1][8] However, the optimal ratio should be determined empirically for each specific protein and application. It is often recommended to test a range of molar ratios, such as 5:1, 15:1, and 20:1, to find the ideal balance between labeling efficiency and potential over-labeling.[1][8]

Q5: My protein concentration is low. Will this affect the labeling efficiency?

A5: Yes, a low protein concentration can significantly decrease labeling efficiency.[3][6] For optimal results, a protein concentration of at least 2 mg/mL is recommended.[2][3][4][6] If your protein solution is too dilute, consider concentrating it before proceeding with the labeling reaction.[2]

Q6: How should I store the Sulfo-Cy5 NHS ester?

A6: Sulfo-Cy5 NHS ester should be stored at -20°C, desiccated, and protected from light.[2][8][9] Once reconstituted in an anhydrous solvent like DMSO or DMF, the stock solution can be stored at -20°C for a couple of weeks, but it should be protected from moisture to prevent hydrolysis.[1][2] It is best to prepare the dye stock solution immediately before use.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions.

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0.[2][6]Verify the pH of your protein solution and adjust it to 8.3-8.5 using 1 M sodium bicarbonate.[1][6][8]
Presence of Primary Amines: The buffer contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts.[1][6]Dialyze the protein against an amine-free buffer like PBS before labeling.[1]
Low Protein Concentration: The protein concentration is below the recommended 2 mg/mL.[2][3][6]Concentrate the protein solution to at least 2 mg/mL using a suitable method like spin concentrators.[2]
Hydrolyzed NHS Ester: The Sulfo-Cy5 NHS ester has been compromised by moisture.[10]Use a fresh vial of dye and ensure it is equilibrated to room temperature before opening to prevent condensation. Prepare the dye stock solution immediately before use.[1][10]
Insufficient Incubation Time: The reaction was not allowed to proceed for a sufficient duration.Increase the incubation time to 60 minutes or longer. For some proteins, an overnight incubation at 4°C may be beneficial.[4][5]
Over-labeling of Protein High Dye-to-Protein Ratio: The molar excess of the dye is too high.Decrease the molar ratio of Sulfo-Cy5 NHS ester to protein. Test a range of lower ratios to find the optimal degree of substitution (DOS).[2]
High pH: A pH at the higher end of the optimal range can accelerate the reaction.Consider lowering the reaction pH to the lower end of the optimal range (e.g., pH 8.0).
Prolonged Incubation: The reaction was incubated for too long at room temperature.Reduce the incubation time.[2]
Precipitation During Reaction High Dye Concentration: The dye, especially the non-sulfonated version, can be hydrophobic and cause aggregation at high concentrations.Ensure the final concentration of DMSO or DMF is less than 10% of the total reaction volume.[8]
Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C). Ensure the protein is in a suitable buffer that maintains its stability.

Experimental Protocols

Standard Protocol for Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Sulfo-Cy5 NHS ester

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein concentration is at least 2 mg/mL in an amine-free buffer.[2][6]

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[1][8]

  • Prepare Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening.

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] This solution should be used promptly.[1]

  • Conjugation Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[1][8]

    • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.[1][2]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[1][8]

    • Collect the fractions containing the labeled protein.

Visualized Workflows

Sulfo_Cy5_Amine_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Protein @ pH 8.3-8.5 Prepare Dye Prepare Dye Prepare Dye->Mix and Incubate Dye in DMSO/DMF Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Incubate 30-60 min at RT Analyze Product Analyze Product Purify Conjugate->Analyze Product Remove free dye

Caption: General workflow for this compound labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 8.0-9.0? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Concentration Protein > 2mg/mL? Check_Buffer->Check_Concentration Yes Dialyze Dialyze against PBS Check_Buffer->Dialyze No Check_Dye Fresh Dye? Check_Concentration->Check_Dye Yes Concentrate Concentrate Protein Check_Concentration->Concentrate No Increase_Time Increase Incubation Time Check_Dye->Increase_Time Yes Use_Fresh_Dye Use Fresh Dye Stock Check_Dye->Use_Fresh_Dye No Success Problem Solved Increase_Time->Success Adjust_pH->Success Dialyze->Success Concentrate->Success Use_Fresh_Dye->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for Sulfo-Cy5 Amine and Comparative Analysis with Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein or other biomolecule, is a critical quality control parameter. This guide provides a comprehensive comparison of methods to determine the DOL for Sulfo-Cy5 amine and other common amine-reactive dyes, supported by experimental protocols and data.

This compound is a water-soluble, near-infrared fluorescent dye frequently employed for labeling biomolecules.[1] Its amine group allows for reaction with carboxylic acids to form stable covalent bonds. The addition of a sulfonate group enhances its water solubility, making it suitable for use in aqueous buffer systems.[1]

Performance Comparison of Amine-Reactive Fluorescent Dyes

The selection of an appropriate fluorescent dye depends on various factors, including the specific application, instrumentation, and the photophysical properties of the dye. While this compound is a robust choice, several alternatives offer distinct advantages. A comparative overview of key spectral properties for common amine-reactive dyes is presented below.

FeatureThis compoundAlexa Fluor™ 647 NHS EsterDyLight™ 650 NHS Ester
Reactive Group Primary AmineN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Target Carboxylic acids, activated estersPrimary amines (e.g., lysines)Primary amines (e.g., lysines)
Excitation Max (nm) ~646[2]~650~652
Emission Max (nm) ~662[2]~668~672
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~271,000[2]~270,000~250,000
Quantum Yield (Φ) ~0.28[2]~0.33Not widely reported
Photostability GoodHighHigh
pH Sensitivity Less sensitive in physiological rangeInsensitive over a wide pH rangeInsensitive over a wide pH range
Brightness Very GoodExcellentExcellent

Note: The choice between an amine-reactive dye (like this compound) and an NHS-ester dye depends on the available functional groups on the target biomolecule. This compound targets carboxyl groups, while NHS esters target primary amines.[1][3] Modern alternatives like the Alexa Fluor™ and DyLight™ series are often favored for their enhanced photostability and pH insensitivity, which can lead to more reliable and reproducible data in demanding fluorescence-based assays.[4]

Experimental Protocol: Determining the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: one at which the protein primarily absorbs (typically 280 nm) and another at the maximum absorbance of the dye.[5][6]

Materials:
  • Purified this compound-labeled protein conjugate

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:
  • Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[6][7]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and the maximum absorbance wavelength of Sulfo-Cy5 (approximately 646 nm).

  • Absorbance Measurement: Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (A_max). If the absorbance is too high, dilute the sample with a known volume of buffer and re-measure, ensuring to account for the dilution factor in the calculations.[5]

Calculation:

The degree of labeling is calculated using the Beer-Lambert law. A correction factor (CF) is necessary to account for the dye's absorbance at 280 nm.[5][7]

  • Concentration of the Dye: [Dye] (M) = A_max / (ε_dye × path length)

  • Corrected Absorbance of the Protein: A_protein = A₂₈₀ - (A_max × CF)

  • Concentration of the Protein: [Protein] (M) = A_protein / (ε_protein × path length)

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

ParameterValue for Sulfo-Cy5Reference
Molar Extinction Coefficient of Dye (ε_dye) at ~646 nm 271,000 M⁻¹cm⁻¹[2]
Correction Factor (CF) at 280 nm ~0.04[8]
Molar Extinction Coefficient of Protein (ε_protein) at 280 nm e.g., ~210,000 M⁻¹cm⁻¹ for IgG[5]

Note: The molar extinction coefficient of the protein will vary depending on its amino acid composition.

The optimal DOL typically falls between 2 and 10 for antibodies, but the ideal ratio should be determined experimentally for each specific application to avoid issues like self-quenching at high labeling densities or low signal with insufficient labeling.[9][10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in determining the degree of labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution conjugation Conjugation Reaction protein->conjugation dye This compound Solution dye->conjugation purify Purification (e.g., SEC) conjugation->purify measure Spectrophotometric Measurement (A280 & Amax) purify->measure calculate DOL Calculation measure->calculate

Workflow for determining the degree of labeling.

logical_relationship A_max Absorbance at Dye λmax conc_dye Dye Concentration A_max->conc_dye A_prot_corr Corrected Protein Absorbance A_max->A_prot_corr A_280 Absorbance at 280 nm A_280->A_prot_corr epsilon_dye Dye Molar Extinction Coefficient epsilon_dye->conc_dye epsilon_prot Protein Molar Extinction Coefficient conc_prot Protein Concentration epsilon_prot->conc_prot CF Correction Factor CF->A_prot_corr DOL Degree of Labeling conc_dye->DOL A_prot_corr->conc_prot conc_prot->DOL

Logical relationship of parameters for DOL calculation.

References

A Researcher's Guide to Calculating Dye-to-Protein Ratios for Sulfo-Cy5 Amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance and protocols for accurate bioconjugate characterization.

For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled proteins is paramount for the reliability and reproducibility of experimental results. The dye-to-protein (D/P) ratio, also known as the degree of labeling (DOL), is a critical quality control parameter that influences fluorescence intensity, potential quenching effects, and the biological activity of the conjugate.[1] This guide provides a detailed comparison of Sulfo-Cy5 amine and its common alternatives, offering experimental protocols and data to ensure optimal labeling and accurate D/P ratio determination.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye for protein conjugation depends on various factors, including its photophysical properties, water solubility, and the potential for non-specific interactions. Sulfo-Cy5, a sulfonated cyanine (B1664457) dye, is a popular choice in the far-red spectrum due to its high extinction coefficient and good water solubility.[2][] However, several alternatives offer comparable or, in some aspects, superior performance. Below is a summary of key performance indicators for Sulfo-Cy5 and two widely used alternatives, Alexa Fluor 647 and DyLight 650.

PropertySulfo-Cy5Alexa Fluor 647DyLight 650Key Considerations & References
Excitation Max (λex) ~647-651 nm~650 nm~652 nmAll dyes are well-suited for excitation by common 633 nm or 635 nm laser lines.[4][5][6][7]
Emission Max (λem) ~665-672 nm~668 nm~672 nmSpectral properties are very similar, allowing for use with standard Cy5 filter sets.[5][6][7][8]
Molar Extinction Coefficient (ε) at λex ~250,000 M⁻¹cm⁻¹~239,000 - 270,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹A high extinction coefficient contributes to the overall brightness of the labeled protein.[5][8][9]
Correction Factor (CF) at 280 nm ~0.03 - 0.05~0.03Not readily availableThis factor is crucial for accurate protein concentration determination in the D/P ratio calculation.[10]
Solubility High water solubilityHigh water solubilityHigh water solubilitySulfonated dyes exhibit excellent aqueous solubility, eliminating the need for organic co-solvents that can denature sensitive proteins.[2][11]
Photostability GoodExcellentGoodAlexa Fluor 647 is often cited as having superior photostability compared to Cy5.[6][12]
Optimal Dye-to-Protein Ratio 2 - 102 - 10Varies by proteinOver-labeling can lead to fluorescence quenching and protein aggregation.[1][4]

Experimental Protocol: Determining the Dye-to-Protein Ratio

The following protocol outlines the key steps for labeling a protein with an amine-reactive Sulfo-Cy5 dye and subsequently calculating the D/P ratio. The same general principles apply to other amine-reactive dyes like Alexa Fluor 647 and DyLight 650 NHS esters.

Materials and Reagents:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)[4][13]

  • Amine-reactive Sulfo-Cy5 (e.g., Sulfo-Cyanine5 NHS ester)[4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-9.0)[4]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[10][13]

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[13] Buffers containing primary amines like Tris will compete with the protein for reaction with the dye.[10]

    • Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer. This is crucial for the efficient reaction of NHS esters with primary amines.[4][10]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive Sulfo-Cy5 dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4][10]

  • Conjugation Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[4][10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][14]

  • Purification:

    • Remove unreacted dye from the protein-dye conjugate using a gel filtration column.[1][13] This step is critical for accurate D/P ratio calculation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max, ~650 nm for Sulfo-Cy5).[1][4]

    • If the absorbance readings are too high, dilute the sample with buffer and record the dilution factor.[1]

Calculation of the Dye-to-Protein Ratio:

The D/P ratio is calculated using the Beer-Lambert law. A correction factor is necessary because the dye also absorbs light at 280 nm.[10][14]

  • Calculate the molar concentration of the dye:

    • [Dye] = A_max / (ε_dye * path length)

    • Where A_max is the absorbance at the dye's maximum wavelength, ε_dye is the molar extinction coefficient of the dye at that wavelength, and the path length is typically 1 cm.

  • Calculate the corrected absorbance of the protein at 280 nm:

    • A₂₈₀_corrected = A₂₈₀ - (A_max * CF₂₈₀)

    • Where A₂₈₀ is the measured absorbance at 280 nm and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

  • Calculate the molar concentration of the protein:

    • [Protein] = A₂₈₀_corrected / (ε_protein * path length)

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Dye-to-Protein Ratio:

    • D/P Ratio = [Dye] / [Protein]

This ratio represents the average number of dye molecules conjugated to each protein molecule.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the dye-to-protein ratio.

Dye_to_Protein_Ratio_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep 1. Protein Preparation (2-10 mg/mL, amine-free buffer, pH 8.0-9.0) Conjugation 3. Conjugation (1 hr, RT, protected from light) Protein_Prep->Conjugation Dye_Prep 2. Dye Preparation (10 mM in DMSO/DMF) Dye_Prep->Conjugation Purify 4. Purification (Gel Filtration) Conjugation->Purify Spectro 5. Spectrophotometry (Measure A280 and Amax) Purify->Spectro Calculation 6. D/P Ratio Calculation Spectro->Calculation

Workflow for Dye-to-Protein Ratio Determination.

References

A Comparative Guide to Amine-Reactive Dyes: Validating Sulfo-Cy5 Labeling with Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a critical technique. Sulfo-Cy5 amine is a popular choice for such applications due to its bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1] This guide provides an objective comparison of this compound with common alternatives and details the experimental validation of the labeling process using spectroscopy.

Comparison of Spectroscopic Properties

The selection of a fluorescent dye is contingent on its photophysical properties and compatibility with available instrumentation. Sulfo-Cy5 and its alternatives, such as Alexa Fluor 647, DyLight 650, and IRDye 650, are all amine-reactive dyes with excitation and emission maxima in the far-red region of the spectrum. A summary of their key spectroscopic properties is presented in Table 1 for easy comparison.

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650IRDye 650
Excitation Max (nm) 646[2]650 - 651[1][3]652[4]651[5]
Emission Max (nm) 662[2]665 - 672[1][3]672[4]668[5]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 271,000[2]239,000[6]250,000[4]230,000[7]
Quantum Yield (Φ) 0.28[2]0.33[1]Not specifiedNot specified
Reactive Group Amine (for reaction with electrophiles) or NHS Ester (for reaction with amines)[4]NHS Ester[3]NHS Ester[4]NHS Ester[5]
Solubility Good in water[2][8]Water soluble[3]Water soluble[4]Water soluble[7]

Experimental Protocols

A successful labeling experiment requires careful attention to the reaction conditions and subsequent validation of the conjugate. Below is a detailed methodology for a typical protein labeling experiment using an amine-reactive NHS ester dye and the subsequent validation using UV-Vis spectroscopy.

I. Protein Labeling with Amine-Reactive Dyes (NHS Ester Chemistry)

This protocol provides a general guideline for labeling proteins with amine-reactive dyes like Sulfo-Cy5 NHS ester, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive dye (e.g., Sulfo-Cy5 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the labeling buffer at a concentration of 1-10 mg/mL.[9]

    • Ensure the buffer is free from primary amines (e.g., Tris) or ammonium (B1175870) salts, which will compete with the protein for the dye.[3]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10] Vortex to ensure complete dissolution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.[11]

    • Add the calculated volume of the dye stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[10]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fraction is typically the labeled protein.[10]

II. Validating Labeling Efficiency: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency.[4] UV-Vis spectrophotometry is the most common method for determining the DOL.[6]

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max; e.g., ~650 nm for Sulfo-Cy5).[6]

  • Calculate the Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula:[6]

      DOL = (A_max × ε_prot) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

      Where:

      • A_max: Absorbance of the conjugate at the λ_max of the dye.

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • ε_dye: Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹).

      • CF₂₈₀: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (A₂₈₀_dye / A_max_dye).

    • The correction factor (CF₂₈₀) accounts for the dye's contribution to the absorbance at 280 nm.[12] For Sulfo-Cy5, a typical correction factor is around 0.04.[2]

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_validation Validation protein_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and Dye protein_prep->mix dye_prep Prepare Dye Stock Solution dye_prep->mix incubate Incubate (1 hr, RT, protected from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify measure_abs Measure Absorbance (280 nm & A_max) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Experimental workflow for protein labeling and validation.

reaction_mechanism protein Protein-NH₂ (Primary Amine) dye Sulfo-Cy5-NHS Ester conjugate Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) protein->conjugate + dye->conjugate pH 8.3-8.5 byproduct N-hydroxysuccinimide

Caption: Amine-reactive labeling chemistry.

By following these protocols and understanding the spectroscopic properties of the chosen dye, researchers can confidently label their biomolecules and validate the success of the conjugation, ensuring reliable and reproducible results in their downstream applications.

References

A Head-to-Head Comparison: Sulfo-Cy5 Amine vs. Alexa Fluor 647 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the plethora of fluorescent probes, the selection of an appropriate dye is paramount for generating high-quality microscopy data. This guide provides an objective comparison of two widely used red fluorescent dyes, Sulfo-Cy5 amine and Alexa Fluor 647, focusing on their performance in microscopy applications. We present a synthesis of available experimental data to aid in making an informed decision for your specific research needs.

Core Photophysical and Chemical Properties

Both this compound and Alexa Fluor 647 are spectrally similar, with excitation and emission maxima in the far-red region of the spectrum. This spectral range is advantageous for cellular imaging as it minimizes autofluorescence from biological samples. While Sulfo-Cy5 is structurally analogous to Cy5, Alexa Fluor 647 is a sulfonated rhodamine derivative designed for improved brightness and photostability. The amine-reactive forms of these dyes are commonly used to label proteins and antibodies through the formation of stable amide bonds with primary amines.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and Alexa Fluor 647. The data presented is a consensus from multiple sources to provide a reliable comparison.

Table 1: Photophysical Properties

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~271,000~239,000 - 270,000
Quantum Yield (Φ) ~0.28~0.33
Molecular Weight ( g/mol ) ~741~1250

Table 2: Performance Characteristics in Microscopy

Performance MetricThis compound (as Cy5)Alexa Fluor 647Supporting Evidence
Relative Brightness GoodExcellentAlexa Fluor 647 conjugates are significantly brighter than Cy5 conjugates, especially at higher degrees of labeling.[1][2][3][4][5]
Photostability ModerateExcellentAlexa Fluor 647 is considerably more resistant to photobleaching than Cy5.[1][2][5]
Signal-to-Noise Ratio GoodExcellentThe higher brightness and lower self-quenching of Alexa Fluor 647 contribute to a better signal-to-noise ratio.[3]
Super-Resolution (STORM) GoodExcellentAlexa Fluor 647 is considered one of the best photoswitchable fluorophores for dSTORM imaging due to its excellent blinking properties and high photon counts.[6][7][8]
pH Sensitivity LowLowBoth dyes are relatively insensitive to pH in the physiological range.
Water Solubility HighHighThe sulfonation of both dyes enhances their water solubility.

Experimental Workflows and Protocols

To ensure reproducible and comparable results when evaluating fluorescent dyes, standardized experimental protocols are crucial. Below are representative protocols for antibody conjugation and immunofluorescence staining.

General Antibody Conjugation Workflow

The following diagram illustrates the general workflow for labeling an antibody with an amine-reactive dye such as this compound or Alexa Fluor 647 NHS ester.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody Solution (amine-free buffer, pH 8.3-8.5) mix Mix Antibody and Dye Solutions antibody_prep->mix dye_prep Prepare Dye Stock Solution (anhydrous DMSO or DMF) dye_prep->mix incubate Incubate for 1 hour (room temperature, protected from light) mix->incubate purify Purify Conjugate (e.g., size-exclusion chromatography) incubate->purify dol Determine Degree of Labeling (DOL) purify->dol

Caption: Antibody conjugation workflow.

Detailed Experimental Protocol: Antibody Labeling with NHS Ester
  • Reagent Preparation:

    • Prepare the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, at a concentration of at least 2 mg/mL.

    • Immediately before use, dissolve the this compound or Alexa Fluor 647 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Determine the optimal molar ratio of dye to antibody. For IgG antibodies, ratios of 5:1 to 15:1 are commonly tested.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently stirring. The volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2-7.4.

    • Apply the reaction mixture to the column and elute with PBS. The labeled antibody will be in the first colored fractions.

    • Combine the fractions containing the purified conjugate.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye (~650 nm).

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

General Immunofluorescence Staining Workflow

The following diagram outlines a typical indirect immunofluorescence staining protocol.

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging culture Culture Cells on Coverslips fix Fixation (e.g., 4% PFA) culture->fix permeabilize Permeabilization (if needed) (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 5% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (dye-conjugated) primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Immunofluorescence staining workflow.

Detailed Experimental Protocol: Indirect Immunofluorescence Staining
  • Sample Preparation:

    • Culture cells on sterile glass coverslips to 70-80% confluency.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the Sulfo-Cy5 or Alexa Fluor 647 conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an anti-fade mounting medium.

    • Image the sample using a fluorescence microscope with appropriate filters for the far-red spectrum (e.g., excitation at 640/14 nm and emission at 692/40 nm).

Conclusion and Recommendations

Experimental evidence consistently demonstrates that Alexa Fluor 647 offers significant advantages over Sulfo-Cy5 (and its analogue, Cy5) for most microscopy applications.[1][2][3][4][5] The superior brightness and photostability of Alexa Fluor 647 lead to a higher signal-to-noise ratio and allow for longer exposure times and more robust imaging, which is particularly crucial for detecting low-abundance targets and for demanding applications like super-resolution microscopy.[6][7][8]

While this compound is a viable and often more cost-effective option for routine fluorescence microscopy with abundant targets, Alexa Fluor 647 is the recommended choice for applications requiring high sensitivity, photostability, and for advanced imaging techniques such as confocal, and super-resolution microscopy. Researchers and drug development professionals will benefit from the enhanced data quality and reliability afforded by Alexa Fluor 647.

References

A Head-to-Head Comparison of Sulfo-Cy5 and DyLight 650 for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of life sciences and drug development, the covalent labeling of proteins with fluorescent dyes is a cornerstone technique for a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry. Sulfo-Cy5 and DyLight 650 are two highly popular, sulfonated, far-red fluorescent dyes that are often used interchangeably due to their similar spectral properties. Both are engineered for high performance, offering excellent water solubility, brightness, and photostability.

This guide provides an objective, data-driven comparison of Sulfo-Cy5 and DyLight 650 to aid researchers in selecting the optimal dye for their specific experimental needs. The comparison focuses on their physicochemical properties and performance characteristics, supported by a generalized experimental protocol for antibody conjugation.

Quantitative Data Comparison

The selection of a fluorescent dye is a critical decision that hinges on its photophysical properties and compatibility with existing instrumentation. The following table summarizes the key characteristics of Sulfo-Cy5 and DyLight 650, specifically for their amine-reactive N-Hydroxysuccinimide (NHS) ester derivatives, which are commonly used for labeling proteins.

PropertySulfo-Cy5 NHS EsterDyLight 650 NHS Ester
Excitation Maximum (Ex) ~646 nm[1]~652 nm[2][3]
Emission Maximum (Em) ~662 nm[1]~672 nm[2][3]
Molar Extinction Coefficient (ε) 271,000 M⁻¹cm⁻¹[1]250,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.28[4][]Not Disclosed (Described as "high")[6]
Molecular Weight (MW) ~778 g/mol [1]~1066 g/mol [2]
Solubility High in water, DMF, DMSO[1]High in water[7]
Spectrally Similar Dyes DyLight 649, Alexa Fluor 647[1]Cy5, Alexa Fluor 647[2][3]

Performance Analysis

Brightness: The theoretical brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light). Sulfo-Cy5 has a slightly higher extinction coefficient (271,000 vs. 250,000 M⁻¹cm⁻¹) and a known quantum yield of 0.28.[1][4][] While a specific quantum yield for DyLight 650 is not publicly disclosed, it is consistently described as having high fluorescence intensity and a high quantum yield.[6][7] Given their nearly identical extinction coefficients, any significant difference in brightness would be determined by their respective quantum yields. Both are considered high-performance, bright dyes suitable for demanding applications.

Photostability and Environment: Both Sulfo-Cy5 and DyLight 650 are recognized for their excellent photostability, making them suitable for imaging applications that require prolonged or intense light exposure, such as confocal microscopy.[8] Furthermore, their fluorescence remains stable over a broad pH range, typically from pH 4 to 9, which is a significant advantage for experiments in varying biological buffers.[7]

Solubility and Conjugation: The key structural feature of both dyes is the presence of sulfonate groups.[9] This sulfonation imparts excellent water solubility, allowing labeling reactions to be performed in purely aqueous buffers without the need for organic co-solvents like DMSO or DMF.[4][9] This is particularly advantageous when working with sensitive proteins that may denature or precipitate in the presence of organic solvents.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of an Immunoglobulin G (IgG) antibody with either Sulfo-Cy5 NHS Ester or DyLight 650 NHS Ester.

Objective: To covalently attach a fluorescent dye to primary amines (lysine residues) on an IgG antibody.

Materials:

  • Purified IgG antibody (1-3 mg/mL)

  • Amine-reactive dye (Sulfo-Cy5 NHS Ester or DyLight 650 NHS Ester)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).

  • Anhydrous DMSO or DMF (for initial dye stock preparation)

  • Purification Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the Labeling Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-3 mg/mL in cold Labeling Buffer.

  • Dye Stock Solution Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in a small volume of anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • While gently stirring or vortexing the antibody solution, add a calculated amount of the 10 mM dye stock solution. A typical starting point is a 10- to 20-fold molar excess of dye to antibody. This ratio should be optimized for each specific antibody to achieve the desired degree of labeling (DOL).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted free dye. This is most commonly achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with Storage Buffer.

    • The first colored fraction to elute will be the fluorescently labeled antibody. The later, slower-moving colored band is the excess, unreacted dye.

    • Alternatively, the free dye can be removed by dialysis against PBS.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~646 nm for Sulfo-Cy5, ~652 nm for DyLight 650).

    • Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The specific correction factor is provided by the dye manufacturer.

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store in single-use aliquots at -20°C.

Visualizations

Below are diagrams illustrating the chemical principles and workflow associated with amine-reactive fluorescent labeling.

G cluster_reactants Reactants cluster_products Products Dye_NHS Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye_NHS->Conjugate + Protein-NH₂ (pH 8.3-8.5) NHS NHS Byproduct Dye_NHS->NHS releases Protein_Amine Protein-NH₂ (e.g., Lysine) Protein_Amine->Conjugate

Caption: Chemical reaction of an NHS ester dye with a primary amine on a protein.

G A 1. Prepare Antibody (Amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (Add dye to antibody, incubate 1 hr, dark) A->C B 2. Prepare Dye Stock (10 mM in anhydrous DMSO) B->C D 4. Purification (Size-Exclusion Chromatography or Dialysis) C->D E Purified Dye-Antibody Conjugate D->E Collect First Fraction F Unreacted Free Dye (Waste) D->F Collect Second Fraction

References

A Researcher's Guide to Sulfo-Cy5 Amine Alternatives for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from immunoassays to cellular imaging. While Sulfo-Cy5 amine has been a widely used fluorescent dye for this purpose, a range of alternatives offer enhanced performance in terms of brightness, photostability, and labeling efficiency. This guide provides an objective comparison of this compound with its key alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.

Performance Comparison of Key Fluorescent Dyes

The selection of a fluorescent dye for protein labeling is a critical step that can significantly impact the quality and reliability of experimental data. The following table summarizes the key photophysical properties of Sulfo-Cy5 and its common alternatives. Brighter dyes with higher quantum yields and extinction coefficients can improve sensitivity, while greater photostability is crucial for applications requiring long-term imaging.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages
Sulfo-Cy5 ~646-648[1][2][3][4]~662-671[1][2][3][4]~250,000-271,000[1][2][3][4]~0.20Good water solubility, popular far-red dye.[1][5]
Alexa Fluor 647 ~650-652[6][7]~665-670[6][7]~270,000[7]~0.33[7]Higher brightness and photostability than Cy5, resistant to quenching.[8][9][10][11]
DyLight 650 ~652~672~250,000Not readily availableSpectrally similar to Cy5, good for multiplexing.
Atto 647N ~644~669~150,000~0.65High photostability and brightness.[12]

In-Depth Look at the Alternatives

Alexa Fluor 647: As a leading alternative, Alexa Fluor 647 consistently demonstrates superior performance compared to Cy5.[8][11] Studies have shown that protein conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5, especially at high degrees of labeling where Cy5 is prone to self-quenching.[8][9] This is attributed to the formation of dye aggregates with Cy5, which do not result in fluorescence.[8] Furthermore, Alexa Fluor dyes are reported to be significantly more resistant to photobleaching, a critical factor for imaging applications that require prolonged light exposure.[8][13] The fluorescence of Alexa Fluor 647 is also independent of pH between 4 and 10, ensuring stable performance in various experimental conditions.[9][10]

DyLight Dyes: The DyLight series of fluorescent dyes offer a range of spectrally diverse options. DyLight 650 is a direct spectral equivalent to Cy5 and Alexa Fluor 647, making it a suitable alternative in multicolor experiments.

Atto Dyes: Atto dyes, such as Atto 647N, are known for their exceptional brightness and photostability.[12] These dyes are excellent choices for single-molecule detection and other demanding fluorescence applications.

Experimental Protocols

The following is a generalized protocol for labeling proteins with amine-reactive fluorescent dyes, such as Sulfo-Cy5 NHS ester and its alternatives. The specific amounts and incubation times may need to be optimized depending on the protein and the dye being used.

Protein Preparation
  • The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 8.0-9.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[14][15]

  • The recommended protein concentration is typically between 1-10 mg/mL.[15]

Dye Preparation
  • Dissolve the amine-reactive dye (e.g., NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mg/mL.[16][17]

Labeling Reaction
  • The optimal molar ratio of dye to protein for labeling needs to be determined empirically, but a common starting point is a 10:1 to 20:1 molar excess of dye.[16][17]

  • Add the calculated amount of dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16][17]

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[14][16]

  • Elute the protein with an appropriate buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)
  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the labeled protein at both the protein's maximum absorbance wavelength (typically 280 nm) and the dye's maximum absorbance wavelength.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the logic behind selecting a suitable fluorescent dye, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8-9) C Mix Protein and Dye (Vortex gently) A->C B Prepare Dye Stock Solution (DMSO or DMF) B->C D Incubate (1-2 hours, room temp, dark) C->D E Purify Labeled Protein (Size-exclusion chromatography) D->E F Determine Degree of Labeling (Spectrophotometry) E->F

General workflow for protein labeling.

G Start Start: Need to label a protein App What is the application? Start->App Photostability High Photostability Required? App->Photostability Imaging Brightness High Brightness Required? App->Brightness Low abundance target Multiplex Multicolor Experiment? App->Multiplex Flow Cytometry SulfoCy5 Sulfo-Cy5 Photostability->SulfoCy5 No Alexa647 Alexa Fluor 647 Photostability->Alexa647 Yes Brightness->Alexa647 Moderate Atto647N Atto 647N Brightness->Atto647N Yes Multiplex->Alexa647 Yes DyLight650 DyLight 650 Multiplex->DyLight650 Yes, spectral separation needed

Decision tree for selecting a fluorescent dye.

References

A Comparative Guide to the Photostability of Sulfo-Cy5 Amine and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes is a critical determinant of experimental success. Cyanine (B1664457) (Cy) dyes are widely utilized for their bright fluorescence and broad spectral range. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon light exposure—can compromise data quality, particularly in applications requiring prolonged or intense illumination. This guide provides a comparative analysis of the photostability of Sulfo-Cy5 amine and other common Cy dyes, supported by available experimental data and detailed methodologies.

Comparative Photostability of Cyanine Dyes

Key Factors Influencing Photostability:

  • Sulfonation: The addition of sulfo- groups, as in Sulfo-Cy5, generally enhances water solubility and can lead to a slight improvement in photostability by reducing dye aggregation.[1] Aggregated dyes are more prone to fluorescence quenching and photobleaching.

  • Polymethine Chain Length: The length of the polymethine bridge connecting the two heterocyclic rings of the cyanine dye structure affects its spectral properties and can also influence photostability. Some studies suggest that photostability may decrease as the chain length increases.[2]

  • Molecular Environment: The local chemical environment, including the presence of oxygen and reactive oxygen species, significantly impacts photobleaching.[3] The use of antifade reagents can help mitigate this effect.

  • Excitation Light Intensity: Higher light intensity accelerates the rate of photobleaching.[3]

Data Summary:

The following table summarizes the available qualitative and quantitative photostability information for this compound and other common Cy dyes. It is crucial to note that the quantitative data is sourced from various studies employing different experimental conditions, and therefore, the values are not directly comparable. They should be considered as indicative rather than absolute measures of photostability.

DyeGeneral PhotostabilityQuantitative Data (Example)Notes
This compound Moderate to GoodNot directly available in a comparative study. However, sulfonation is known to slightly improve photostability over non-sulfonated Cy5.[1]Water-soluble and less prone to aggregation.
Cy3 Amine GoodGenerally considered more photostable than Cy5 in some contexts.[4]Shorter wavelength emission compared to Cy5.
Cy5 Amine ModerateCan be susceptible to photobleaching, especially under high-intensity illumination.[5][6]Alexa Fluor 647 is often cited as a more photostable alternative.[4]
Cy5.5 Amine ModeratePhotostability is influenced by the net charge of the dye, with lower net charges correlating with higher stability.[7]Emits in the near-infrared (NIR) spectrum.
Cy7 Amine Lower to ModerateGenerally considered less photostable than Cy5, with fluorescence decreasing relatively rapidly upon irradiation.[1][6]Longer polymethine chain and emits further in the NIR.

Experimental Protocol for Measuring Photostability

To obtain reliable and directly comparable photostability data for different fluorophores, a standardized experimental protocol is essential. The following methodology describes a typical procedure for quantifying the rate of photobleaching using fluorescence microscopy.

Objective:

To quantify and compare the photostability of this compound and other Cy dyes by measuring the decay of their fluorescence intensity over time under continuous illumination.

Materials:

  • This compound, Cy3 amine, Cy5 amine, Cy5.5 amine, and Cy7 amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended for consistent comparisons)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED)

    • Appropriate filter sets for each dye

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO or water for sulfonated dyes) at a concentration of 1 mM.

    • Dilute the stock solutions in PBS to a final concentration of 1 µM.

    • For a more biologically relevant context, dyes can be conjugated to a biomolecule, such as an antibody or oligonucleotide, and immobilized on a microscope slide.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the dye being imaged.

    • Set the light source intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, use the exact same illumination power and settings for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (time = 0) to determine the initial fluorescence intensity (I₀).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the fluorescent area and measure the mean fluorescence intensity for each image in the time series.

    • Measure the mean intensity of a background region (where there is no sample) for each image and subtract this from the corresponding ROI intensity to correct for background noise.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀) by calculating I/I₀.

    • Plot the normalized fluorescence intensity against time.

    • The data can be fitted to a single exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows

Photostability_Comparison_Workflow Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (1 µM in PBS) prep_slide Mount Sample on Microscope Slide prep_dye->prep_slide setup_microscope Set Microscope Illumination (Consistent Power) prep_slide->setup_microscope acquire_t0 Acquire Initial Image (t=0) setup_microscope->acquire_t0 continuous_illumination Continuous Illumination acquire_t0->continuous_illumination time_lapse Acquire Time-Lapse Images continuous_illumination->time_lapse measure_intensity Measure Mean Fluorescence Intensity time_lapse->measure_intensity normalize_data Normalize Intensity (I/I₀) measure_intensity->normalize_data plot_data Plot Normalized Intensity vs. Time normalize_data->plot_data calculate_half_life Calculate Photobleaching Half-Life (t₁/₂) plot_data->calculate_half_life compare_dyes compare_dyes calculate_half_life->compare_dyes Compare Photostability

Caption: Workflow for comparing the photostability of fluorescent dyes.

Photobleaching_Pathway Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Products Non-Fluorescent Products S0->Products + ¹O₂ (Photooxidation) S1->S0 T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence S1->Fluorescence T1->S0 Phosphorescence ROS Reactive Oxygen Species (¹O₂) T1->ROS + ³O₂ Oxygen ³O₂

Caption: Key steps in the photobleaching process of cyanine dyes.

References

A Researcher's Guide to Spectral Overlap with Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Fluorophore Spectral Overlap with Sulfo-Cy5 Amine

In the realm of fluorescence-based assays, understanding the spectral properties of fluorophores is paramount for designing robust and reliable experiments. This guide provides a comprehensive comparison of this compound with other commonly used fluorophores, focusing on the critical aspect of spectral overlap. Minimizing unintended spectral overlap is crucial for preventing signal bleed-through and ensuring data accuracy in multiplexed fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies.

Quantitative Spectral Data Comparison

The selection of appropriate fluorophores for multi-color imaging or FRET experiments hinges on their individual spectral characteristics. The following table summarizes the key spectral properties of this compound and a selection of other relevant fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 646662271,0000.28
Cy3554568150,0000.15
Alexa Fluor 647650665239,0000.33
Alexa Fluor 680679702184,0000.36
Cy5.5678695250,000Not Widely Reported
Atto 647N644669150,0000.65

Understanding Spectral Overlap: A Visual Guide

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon is the foundation of FRET, a powerful technique for studying molecular interactions. The following diagram illustrates this principle.

cluster_Donor Donor Fluorophore cluster_Acceptor Acceptor Fluorophore (Sulfo-Cy5) d_excitation Excitation d_emission Emission d_excitation->d_emission Fluorescence a_excitation Excitation d_emission->a_excitation Spectral Overlap (FRET) a_emission Emission a_excitation->a_emission Fluorescence

Caption: Spectral overlap between a donor's emission and an acceptor's excitation.

Experimental Protocols for Assessing Spectral Overlap

Accurate characterization of spectral overlap is essential for quantitative fluorescence studies. The following protocol outlines the fundamental steps for acquiring the necessary spectral data using a fluorescence spectrophotometer.

Protocol: Acquiring Fluorescence Excitation and Emission Spectra

Objective: To measure the excitation and emission spectra of individual fluorophores to assess potential spectral overlap.

Materials:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Buffer solution (e.g., PBS, pH 7.4)

  • Fluorophore stock solutions of known concentration

Procedure:

  • Instrument Warm-up: Turn on the fluorescence spectrophotometer and allow the light source (e.g., Xenon lamp) to warm up for the manufacturer-recommended time to ensure stable output.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same buffer solution that will be used to dilute the fluorophore samples.

    • Place the blank cuvette in the spectrophotometer.

    • Perform a blank scan across the desired excitation and emission wavelength ranges to record the background signal.

  • Sample Preparation:

    • Prepare dilute solutions of each fluorophore in the buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

  • Emission Spectrum Measurement:

    • Replace the blank cuvette with the cuvette containing the first fluorophore sample.

    • Set the excitation monochromator to the known or expected excitation maximum of the fluorophore.

    • Scan the emission monochromator across a wavelength range that encompasses the expected emission peak.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission determined in the previous step.

    • Scan the excitation monochromator across a wavelength range that encompasses the expected excitation peak.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

  • Repeat for Each Fluorophore: Repeat steps 4 and 5 for each fluorophore that will be used in the experiment.

  • Data Analysis:

    • Plot the corrected excitation and emission spectra for all fluorophores on the same graph to visually assess the degree of spectral overlap.

    • For FRET analysis, the spectral overlap integral (J(λ)) can be calculated from the donor's emission spectrum and the acceptor's molar extinction coefficient spectrum. This value is then used to calculate the Förster distance (R₀), the distance at which FRET efficiency is 50%.

By following these protocols and utilizing the provided spectral data, researchers can make informed decisions in selecting fluorophore combinations to minimize unwanted spectral crosstalk and accurately interpret their fluorescence data. This foundational knowledge is critical for the success of a wide range of applications, from basic cell biology to high-throughput drug screening.

Head-to-Head Comparison: Monosulfonated vs. Disulfonated Cy5 Dames for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence imaging and analysis, the Cyanine 5 (Cy5) dye has long been a staple for researchers in molecular biology, diagnostics, and drug development. This far-red emitting fluorophore offers the advantage of low autofluorescence in biological samples. However, the performance of Cy5 can be significantly influenced by its degree of sulfonation. This guide provides an objective, data-driven comparison of monosulfonated and disulfonated Cy5 dyes to aid researchers in selecting the optimal reagent for their specific needs.

The primary differentiator between these two Cy5 variants is their water solubility. The addition of sulfonate groups increases the hydrophilicity of the dye molecule. This fundamental property has a cascading effect on several key performance metrics, including dye aggregation, fluorescence quenching, and signal-to-noise ratio in aqueous environments.

Key Performance Differences: A Quantitative Overview

The degree of sulfonation directly impacts the photophysical properties of Cy5 dyes. While spectral characteristics such as excitation and emission maxima remain largely unchanged, properties related to dye behavior in aqueous buffers are significantly affected.

PropertyMonosulfonated Cy5Disulfonated Cy5 (and other sulfonated derivatives)Advantage of Disulfonation
Excitation Maximum (nm) ~649~646 - 649[1]Minimal difference
Emission Maximum (nm) ~670~662 - 670[1]Minimal difference
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~250,000 - 271,000[1]Potentially higher, leading to greater light absorption
Fluorescence Quantum Yield (Φ) ~0.27 (in PBS)[2]Generally higher in aqueous buffers, reported up to 0.32 for sulfonated derivatives[2]Brighter fluorescence signal for enhanced sensitivity
Water Solubility LowerSignificantly Higher[1][2]Prevents aggregation, enabling more reproducible labeling and imaging
Aggregation Prone to aggregation in aqueous solutions, especially at higher concentrations or when conjugated to biomolecules[2]Markedly reduced tendency to aggregate[2]Minimizes fluorescence quenching and non-specific binding, improving signal-to-noise
Photostability ModerateGenerally exhibits improved photostability in aqueous media[2]Allows for longer exposure times and time-lapse imaging with less signal degradation

The Impact of Sulfonation on Performance

Enhanced Water Solubility and Reduced Aggregation:

The most significant advantage of disulfonated Cy5 is its enhanced water solubility.[1][2] Unsulfonated or monosulfonated Cy5 dyes are inherently hydrophobic and tend to aggregate in aqueous buffers, a phenomenon that is exacerbated when the dyes are conjugated to biomolecules.[2] These aggregates can lead to a number of experimental artifacts, including:

  • Fluorescence Quenching: When dye molecules are in close proximity within an aggregate, they can interact in a way that quenches their fluorescence, leading to a significant reduction in signal intensity.[3]

  • Non-specific Binding: Aggregates can bind non-specifically to cellular components or surfaces, resulting in high background noise and reduced image clarity.

  • Inaccurate Quantification: The unpredictable nature of aggregation can lead to variability in labeling and make quantitative analysis unreliable.

Disulfonated Cy5, with its increased hydrophilicity, remains monomeric in solution, thus mitigating these issues and leading to more reliable and reproducible results.[2]

Improved Brightness and Photostability:

By reducing aggregation-induced quenching, disulfonated Cy5 conjugates often exhibit higher effective brightness in aqueous environments.[2] While the intrinsic quantum yield of the Cy5 fluorophore is a key determinant of its brightness, minimizing quenching is crucial for realizing this potential in a biological experiment. Furthermore, some studies suggest that increased sulfonation can contribute to improved photostability, allowing for longer imaging sessions with less signal degradation.[2]

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescence staining using Cy5-conjugated secondary antibodies. The primary difference in handling monosulfonated and disulfonated Cy5 lies in the preparation of the antibody conjugate and the blocking and washing steps, where the higher solubility of the disulfonated version can help in reducing background.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target protein)

  • Monosulfonated or Disulfonated Cy5-conjugated Secondary Antibody

  • Antifade Mounting Medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash cells three times with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. For monosulfonated Cy5, ensure thorough vortexing to minimize aggregates. Disulfonated Cy5 should dissolve more readily.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear staining.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at 4°C, protected from light, until imaging.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI and Cy5 (Excitation/Emission: ~649/670 nm).

Visualizing the Workflow

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix Wash perm Permeabilization (0.1% Triton X-100) fix->perm Wash block Blocking (5% BSA) perm->block Wash primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody (Cy5 Conjugate) primary_ab->secondary_ab Wash mount Mounting (Antifade with DAPI) secondary_ab->mount Wash image Imaging mount->image

Caption: A typical workflow for an immunofluorescence experiment using Cy5-conjugated antibodies.

Signaling Pathway Diagram Example: Generic Kinase Cascade

To illustrate the application of these dyes in studying cellular processes, the following diagram depicts a generic kinase signaling pathway that could be investigated using immunofluorescence with Cy5-labeled antibodies to detect the localization and expression of specific phosphorylated proteins.

Kinase_Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: A simplified diagram of a kinase signaling cascade leading to a cellular response.

Conclusion

The choice between monosulfonated and disulfonated Cy5 dyes hinges on the specific requirements of the experiment. For applications in aqueous environments, such as immunofluorescence, flow cytometry, and FRET, the superior water solubility of disulfonated Cy5 offers significant advantages. By minimizing aggregation and fluorescence quenching, disulfonated Cy5 can provide brighter, more consistent, and more reliable results with a better signal-to-noise ratio. While monosulfonated Cy5 can still be a viable option, particularly in applications where the dye is used in a non-aqueous environment or where cost is a primary concern, researchers should be mindful of the potential for aggregation-related artifacts. For quantitative and high-resolution imaging applications, the enhanced properties of disulfonated Cy5 make it the recommended choice for achieving high-quality, reproducible data.

References

A Comparative Guide to Sulfo-Cy5 Amine for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulfo-Cy5 amine with other common far-red fluorescent dyes, supported by experimental data and detailed protocols. The information presented here is intended to help researchers make informed decisions when selecting a fluorescent label for their specific imaging needs.

This compound is a water-soluble fluorescent dye that is widely used for labeling proteins, antibodies, and other biomolecules in a variety of imaging applications.[1] Its high water solubility, a result of its sulfonate groups, makes it particularly well-suited for use in aqueous environments and for labeling sensitive proteins that may be denatured by organic co-solvents.[2][3] The dye exhibits bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from tissues and cells.[4][5]

Performance Comparison of Far-Red Fluorescent Dyes

To aid in the selection of the most appropriate dye for your research, the following table summarizes the key photophysical properties of this compound and two other commonly used spectrally similar dyes: Alexa Fluor 647 and DyLight 650.

PropertyThis compoundAlexa Fluor 647DyLight 650
Excitation Maximum (nm) ~646~650-652~652
Emission Maximum (nm) ~662~665-670~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000 - 270,000~250,000
Quantum Yield (Φ) ~0.28~0.33High
Water Solubility HighHighHigh
Photostability HighVery HighVery High

Data compiled from multiple sources.[6][7][8] It is important to note that the exact photophysical properties can vary depending on the solvent and conjugation state.

Key Performance Insights

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound exhibits a high molar extinction coefficient and a good quantum yield, resulting in bright fluorescent conjugates.[6] Alexa Fluor 647 is also known for its exceptional brightness and high quantum yield.[7] While a specific quantum yield for DyLight 650 is not consistently reported, it is generally marketed as having a high quantum yield and brightness.

Photostability: Both Alexa Fluor and DyLight dyes are generally reported to have superior photostability compared to traditional cyanine (B1664457) dyes. This makes them well-suited for demanding imaging applications that require long exposure times or intense illumination, such as confocal microscopy.

Water Solubility: The sulfonate groups on this compound, Alexa Fluor 647, and DyLight 650 impart excellent water solubility.[2][2] This is a significant advantage for labeling biological molecules in aqueous buffers, as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function.[3]

Experimental Workflows and Protocols

To ensure successful and reproducible results, it is crucial to follow well-defined experimental protocols. Below are representative workflows and protocols for common imaging applications using this compound.

Experimental Workflow: Immunofluorescence Microscopy

The following diagram illustrates a typical workflow for an immunofluorescence microscopy experiment using a this compound-labeled secondary antibody.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture & Seeding fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Sulfo-Cy5 Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

A typical workflow for immunofluorescence microscopy.
Detailed Experimental Protocols

1. Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of an antibody with Sulfo-Cy5 NHS (N-hydroxysuccinimide) ester, which reacts with primary amines on the protein.[3]

  • Materials:

    • Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

    • Sulfo-Cy5 NHS ester

    • Anhydrous DMSO

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

    • PBS (pH 7.2-7.4)

  • Procedure:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.

    • Add the reactive dye solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the colored fractions containing the labeled antibody.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm. An optimal DOL is typically between 2 and 10.[3]

2. Fluorescence Microscopy Protocol

This protocol provides a general guideline for immunofluorescence staining of cultured cells.

  • Materials:

    • Cells cultured on coverslips

    • PBS

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1-3% BSA in PBS)

    • Primary antibody

    • This compound-labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

  • Procedure:

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If staining intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the this compound-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Sulfo-Cy5.

3. Flow Cytometry Protocol

This protocol outlines the staining of cell surface markers for flow cytometry analysis.

  • Materials:

    • Cell suspension (e.g., peripheral blood mononuclear cells)

    • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

    • Fc block (optional)

    • This compound-conjugated primary antibody

    • Viability dye (optional)

  • Procedure:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in staining buffer.

    • (Optional) Block Fc receptors by incubating the cells with Fc block for 10-15 minutes.

    • Add the this compound-conjugated primary antibody at a pre-titrated optimal concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and resuspension.

    • (Optional) Resuspend the cells in staining buffer containing a viability dye.

    • Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).

4. In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.

  • Materials:

    • Anesthetized mouse

    • This compound-labeled targeting agent (e.g., antibody, peptide) in a sterile, biocompatible buffer (e.g., sterile PBS)

    • In vivo imaging system with appropriate excitation and emission filters

  • Procedure:

    • Anesthetize the mouse using an appropriate method.

    • Acquire a baseline pre-injection fluorescence image to determine autofluorescence levels.

    • Inject the this compound-labeled probe via an appropriate route (e.g., tail vein injection). The typical dose will depend on the probe and target.

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

    • (Optional) At the end of the experiment, euthanize the animal and perform ex vivo imaging of organs to confirm the in vivo signal and assess biodistribution.

Disclaimer: The provided protocols are intended as general guidelines. Optimization of concentrations, incubation times, and other parameters may be necessary for specific applications and experimental systems.

References

quantitative analysis of Sulfo-Cy5 amine labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research. The efficiency of this labeling process is critical for the generation of high-quality, reproducible data. This guide provides a quantitative and qualitative comparison of Sulfo-Cy5 NHS ester, a widely used amine-reactive fluorescent dye, with its main competitors: Alexa Fluor 647 NHS ester and DyLight 650 NHS ester.

Performance Characteristics: A Quantitative Comparison

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650
Excitation Maximum (nm) ~646-649[1]650[2]652[2]
Emission Maximum (nm) ~662-670[1]665[2]672[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000[1]~239,000[2]~250,000[2]
Quantum Yield (Φ) ~0.28[2]~0.33[2]~0.50[2]
Key Advantages High water solubility due to sulfonate groups.[1]High brightness, excellent photostability, and pH insensitivity.[2]High brightness and good photostability.[2]

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner. The values presented here are for comparative purposes.

The Chemistry of Amine-Reactive Labeling

Sulfo-Cy5, Alexa Fluor 647, and DyLight 650 are most commonly available as N-hydroxysuccinimidyl (NHS) esters. This reactive group targets primary amines (on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues) to form a stable amide bond. This reaction is pH-dependent, with an optimal pH range of 8.0-9.0. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for the dye.

NHS Ester Amine Labeling Reaction Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate + NHS_Ester Dye-NHS Ester NHS_Ester->Intermediate Conjugate Dye-NH-Protein (Stable Amide Bond) Intermediate->Conjugate pH 8.0-9.0 NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

NHS ester reaction with a primary amine on a protein.

Comparison of Conjugate Performance

While the initial labeling efficiency is a key factor, the performance of the resulting dye-protein conjugate is paramount for experimental success.

  • Brightness and Quenching: Studies have shown that protein conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5, especially at higher degrees of labeling (DOL).[3][4] This is attributed to the reduced self-quenching of Alexa Fluor 647.[3] Cy5 conjugates have a tendency to form non-fluorescent aggregates at high DOLs, which can diminish the overall fluorescence of the conjugate.[3][4] DyLight 650 is reported to offer brightness comparable to Alexa Fluor 647.[2]

  • Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[3] This increased photostability allows for longer exposure times during imaging and more robust data collection.

  • Water Solubility: The "Sulfo" in Sulfo-Cy5 refers to the presence of sulfonate groups, which increase the water solubility of the dye.[1] This can be advantageous in preventing aggregation of the dye and the resulting conjugate in aqueous buffers.

Experimental Protocols

To obtain a quantitative measure of labeling efficiency, the degree of labeling (DOL) must be determined experimentally. The following is a general protocol for labeling an antibody with an NHS ester dye and calculating the DOL.

Antibody Labeling with Amine-Reactive Dyes

This protocol describes the covalent labeling of antibodies with an amine-reactive NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Amine-reactive fluorescent dye (Sulfo-Cy5, Alexa Fluor 647, or DyLight 650 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled antibody.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule and can be calculated using the following steps:

  • Spectrophotometric Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculation:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its A_max.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • DOL = Dye Concentration / Protein Concentration

Experimental Workflow for DOL Determination Start Start Labeling Protein Labeling with NHS Ester Dye Start->Labeling Purification Purification of Labeled Protein Labeling->Purification Measurement Spectrophotometric Measurement (A280 and Amax) Purification->Measurement Calculation DOL Calculation Measurement->Calculation End End Calculation->End

Workflow for antibody-dye conjugation and DOL calculation.

Conclusion

While Sulfo-Cy5 is a widely used and effective amine-reactive dye, particularly valued for its water solubility, evidence suggests that for applications demanding the highest brightness and photostability, Alexa Fluor 647 and DyLight 650 may offer superior performance, especially at higher degrees of labeling. The choice of dye will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the biomolecule being labeled. For optimal and reproducible results, it is crucial to experimentally determine the degree of labeling for each conjugation reaction.

References

Assessing the Purity of Sulfo-Cy5 Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of fluorescent dyes such as Sulfo-Cy5 to amine-containing molecules is a cornerstone of modern biological research and drug development. The purity of these conjugates is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of common methods for assessing the purity of Sulfo-Cy5 amine conjugates, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to Purity Assessment

Following the conjugation of Sulfo-Cy5 to a protein or other amine-containing biomolecule, the reaction mixture will contain the desired conjugate, unconjugated (free) dye, and potentially byproducts from the reaction. The primary goal of purity assessment is to quantify the amount of desired conjugate relative to these impurities. The choice of method for purity assessment depends on the specific requirements of the downstream application, including the desired level of accuracy, throughput, and available instrumentation.

Comparison of Purity Assessment Methods

Three primary methods are commonly employed to assess the purity of this compound conjugates: Spectrophotometry for Degree of Labeling, SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations.

Parameter Spectrophotometry (Degree of Labeling) SDS-PAGE High-Performance Liquid Chromatography (HPLC)
Primary Measurement Quantifies the average number of dye molecules per biomolecule.Visualizes the presence of conjugate and free dye.Quantifies the percentage of conjugate, free dye, and other impurities.
Purity Information Indirect assessment of purity.Qualitative assessment of purity.Quantitative assessment of purity.
Sensitivity ModerateLow to moderateHigh
Throughput HighModerateLow to moderate
Instrumentation UV-Vis SpectrophotometerElectrophoresis system and gel imagerHPLC system with UV-Vis or fluorescence detector
Advantages - Simple and rapid- Requires minimal sample- Provides essential information on labeling efficiency- Simple and widely available- Visually confirms conjugation- Can detect gross aggregation or fragmentation- High resolution and sensitivity- Provides a detailed purity profile- Can be used for preparative purification
Limitations - Does not distinguish between conjugated and aggregated protein- Assumes a pure protein starting material- Not quantitative- Lower sensitivity for detecting low levels of impurities- More complex method development- Requires specialized equipment- Can be lower throughput

Experimental Protocols

Spectrophotometric Determination of Degree of Labeling (DOL)

This method provides an estimation of the average number of Sulfo-Cy5 molecules conjugated to each biomolecule.

Materials:

  • This compound conjugate solution

  • Purification buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Purify the this compound conjugate from free dye using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25 column).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (A650). The absorbance at 650 nm is the maximum absorbance for Sulfo-Cy5.

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law:

    • Concentration of Protein (M) = [A280 - (A650 * CF)] / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • A650 is the absorbance at ~650 nm.

        • CF is the correction factor for the absorbance of the dye at 280 nm (typically provided by the dye manufacturer, e.g., ~0.05 for Cy5).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Concentration of Dye (M) = A650 / ε_dye

      • Where:

        • A650 is the absorbance at ~650 nm.

        • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (e.g., ~250,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of Dye / Concentration of Protein

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique provides a qualitative assessment of the conjugate's purity.

Materials:

  • Purified this compound conjugate

  • Unconjugated protein control

  • Free Sulfo-Cy5 dye control

  • SDS-PAGE gel and running buffer

  • Loading buffer

  • Protein molecular weight standards

  • Gel imaging system with appropriate filters for fluorescence detection

Procedure:

  • Prepare samples of the purified conjugate, unconjugated protein, and free dye in loading buffer.

  • Load the samples onto the SDS-PAGE gel, including a lane with protein molecular weight standards.

  • Run the gel according to standard protocols.

  • After electrophoresis, visualize the gel using a fluorescence imager with an excitation source and emission filter appropriate for Sulfo-Cy5 (Excitation/Emission: ~650 nm/~670 nm).

  • Interpretation:

    • The lane with the purified conjugate should show a fluorescent band at the expected molecular weight of the protein.

    • The lane with the unconjugated protein should not show a fluorescent band.

    • The lane with the free dye will show a fluorescent band at the bottom of the gel. The absence or faintness of this band in the purified conjugate lane indicates successful removal of free dye.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for obtaining a quantitative purity profile of the this compound conjugate.

Materials:

  • Purified this compound conjugate

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the this compound conjugate sample.

  • Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Monitor the elution profile at 280 nm (for the protein) and ~650 nm (for the Sulfo-Cy5 dye).

  • Interpretation:

    • The chromatogram will show different peaks corresponding to the unconjugated protein, the this compound conjugate, and free Sulfo-Cy5 dye.

    • The retention time of the conjugate will be slightly longer than that of the unconjugated protein due to the increased hydrophobicity from the dye.

    • Free dye will typically elute much later in the gradient.

    • The purity of the conjugate can be calculated by integrating the peak areas. The percentage purity is the area of the conjugate peak divided by the total area of all peaks in the chromatogram (detected at ~650 nm).

Visualizing the Workflow

Purity_Assessment_Workflow cluster_prep Preparation cluster_results Results start This compound Conjugation Reaction purification Purification (e.g., Size-Exclusion Chromatography) start->purification Crude Conjugate spectro Spectrophotometry (DOL Calculation) purification->spectro sds_page SDS-PAGE purification->sds_page hplc HPLC purification->hplc dol_result Degree of Labeling spectro->dol_result qual_result Qualitative Purity sds_page->qual_result quant_result Quantitative Purity (%) hplc->quant_result

Caption: Workflow for the purification and purity assessment of this compound conjugates.

Decision-Making Pathway for Method Selection

The choice of purity assessment method is often guided by the specific experimental needs. The following diagram illustrates a decision-making pathway.

Decision_Tree start Start: Need to Assess Sulfo-Cy5 Conjugate Purity q1 Need quantitative purity value? start->q1 q2 Need to visualize conjugation and check for aggregation? q1->q2 No ans_hplc Use HPLC q1->ans_hplc Yes q3 Need to determine labeling efficiency? q2->q3 No ans_sds Use SDS-PAGE q2->ans_sds Yes ans_spectro Use Spectrophotometry (DOL) q3->ans_spectro Yes end_node Analysis Complete q3->end_node No ans_hplc->end_node ans_sds->q3 ans_spectro->end_node

Caption: Decision tree for selecting a purity assessment method for Sulfo-Cy5 conjugates.

Preserving Protein Function: A Guide to Validating Sulfo-Cy5 Amine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to proteins is an indispensable tool. However, a critical and often overlooked aspect is the potential for the label to interfere with the protein's biological activity. This guide provides a comprehensive overview of functional assays to validate Sulfo-Cy5 amine-labeled proteins, offering a comparative analysis with unlabeled proteins and alternative dyes, supported by experimental data and detailed protocols.

The selection of a fluorescent label is a crucial step in experimental design. Sulfo-Cy5, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for labeling proteins at primary amines (e.g., lysine (B10760008) residues) via its N-hydroxysuccinimide (NHS) ester. While offering excellent photophysical properties, it is imperative to verify that the labeling process does not compromise the protein's function. This validation is essential for the accurate interpretation of experimental results, particularly in quantitative applications such as binding affinity determination, enzyme kinetics, and cell-based signaling assays.

Impact of Labeling on Protein Function: A Comparative Overview

The covalent attachment of any molecule to a protein has the potential to alter its structure and, consequently, its function. The location and number of dye molecules conjugated to a protein (Degree of Labeling, DOL) are critical factors. Over-labeling can lead to steric hindrance, changes in protein conformation, and aggregation, all of which can negatively impact bioactivity.[1]

To ensure the integrity of your research, a panel of functional assays should be performed to compare the activity of the Sulfo-Cy5 labeled protein to its unlabeled counterpart. Furthermore, comparing the performance of Sulfo-Cy5 to other spectrally similar dyes, such as Alexa Fluor 647, can provide valuable insights into the optimal choice of fluorophore for a specific application.

Key Functional Assays for Validation

A variety of in vitro and in vivo assays can be employed to assess the functional integrity of Sulfo-Cy5 labeled proteins. The choice of assay will depend on the specific protein and its biological role.

Binding Affinity Assays

For proteins involved in molecular recognition, such as antibodies and ligands, it is crucial to determine if labeling affects their binding affinity.

a) Flow Cytometry-Based Binding Assays: This technique is well-suited for assessing the binding of a fluorescently labeled ligand to its receptor on the cell surface. By incubating cells with increasing concentrations of the Sulfo-Cy5 labeled protein, a saturation binding curve can be generated to determine the dissociation constant (Kd).

b) Fluorescence Polarization (FP) Assays: FP is a powerful solution-based technique for measuring molecular interactions in real-time. It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows, and the polarization of light increases. This change in polarization can be used to determine binding affinity.[2][3]

c) Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[4] In a typical setup, the unlabeled binding partner is immobilized on a sensor chip, and the Sulfo-Cy5 labeled protein is flowed over the surface. The change in the refractive index upon binding is measured, providing kinetic and affinity data (ka, kd, and KD).

Comparison of Binding Affinity Assay Performance:

AssayLabeled SpeciesUnlabeled SpeciesPrincipleKey Parameters
Flow Cytometry Ligand/AntibodyCell Surface ReceptorMeasures fluorescence intensity of labeled ligand bound to cells.Kd, Bmax
Fluorescence Polarization Small Ligand/PeptideLarger ProteinMeasures the change in rotational speed of a fluorescent molecule upon binding.Kd, IC50
Surface Plasmon Resonance Analyte (in solution)Ligand (immobilized)Measures the change in refractive index upon binding to a sensor surface.ka, kd, KD
Enzyme Activity Assays

For enzymes, it is essential to confirm that labeling does not alter their catalytic activity. Standard enzyme kinetic assays can be performed to compare the Michaelis-Menten parameters (Km and Vmax) of the Sulfo-Cy5 labeled enzyme with the unlabeled enzyme.[5][6]

Comparison of Enzyme Kinetic Parameters:

ParameterDescriptionImpact of Labeling
Km (Michaelis Constant) Substrate concentration at half-maximal velocity. Reflects substrate binding affinity.An increase in Km may indicate that labeling interferes with substrate binding.
Vmax (Maximum Velocity) The maximum rate of the reaction at saturating substrate concentrations.A decrease in Vmax may suggest that labeling affects the catalytic efficiency of the enzyme.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.A decrease in kcat indicates a reduction in catalytic activity.
Cell-Based Functional Assays

For proteins that function in a cellular context, such as signaling molecules or therapeutic antibodies, cell-based assays are critical for validation.

a) Cell Signaling Assays: If the protein of interest is a ligand that activates a signaling pathway, the downstream effects of receptor activation can be measured. This could involve quantifying the phosphorylation of a downstream target by Western blotting or ELISA, or measuring the production of a second messenger.

b) Cytotoxicity Assays: For antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to a Sulfo-Cy5 labeled antibody, it is crucial to assess whether the labeling affects the ADC's ability to kill target cells. Standard cytotoxicity assays, such as those measuring metabolic activity (e.g., MTT or resazurin (B115843) reduction) or membrane integrity, can be used to determine the half-maximal inhibitory concentration (IC50).[7][8][9]

c) Internalization Assays: For antibodies or ligands that are internalized by cells, flow cytometry or fluorescence microscopy can be used to quantify the uptake of the Sulfo-Cy5 labeled protein.

In Vivo Functional Assays

For therapeutic proteins or imaging agents, in vivo studies are the ultimate validation of function.

a) Biodistribution and Tumor Targeting: In vivo fluorescence imaging can be used to track the biodistribution of a Sulfo-Cy5 labeled protein in an animal model. This is particularly important for targeted therapies and diagnostic agents to ensure they accumulate at the desired site.[10][11][12]

b) Efficacy Studies: For therapeutic proteins, the in vivo efficacy of the Sulfo-Cy5 labeled protein can be compared to the unlabeled protein in a relevant disease model.

Alternative Fluorophores: A Comparative Perspective

While Sulfo-Cy5 is a robust dye, it is not without its limitations. For instance, cyanine dyes can be susceptible to photobleaching and can sometimes form aggregates, leading to self-quenching of fluorescence.[13][14] Therefore, it is often prudent to compare its performance with alternative amine-reactive dyes, such as the Alexa Fluor series.

Comparison of Sulfo-Cy5 and Alexa Fluor 647:

PropertySulfo-Cy5Alexa Fluor 647Key Considerations
Brightness HighVery HighAlexa Fluor 647 is generally reported to be brighter than Cy5.[13][15]
Photostability GoodExcellentAlexa Fluor 647 is known for its superior photostability, making it ideal for long-term imaging experiments.[13][16]
pH Sensitivity LowLowBoth dyes are stable over a wide pH range.[1]
Water Solubility HighHighBoth are highly water-soluble, minimizing the need for organic co-solvents.
Self-Quenching Can be an issue at high DOLLess prone to self-quenchingAlexa Fluor 647 often allows for higher degrees of labeling without significant quenching.[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are example protocols for a general protein labeling procedure and a flow cytometry-based binding assay.

Protocol 1: General Amine Labeling of Proteins with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.[17]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is often recommended).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A280 - (A650 x CF)] / ε_protein

      • DOL = A650 / (ε_dye x Protein Concentration (M))

      • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

Protocol 2: Flow Cytometry-Based Ligand Binding Assay

This protocol describes a method to determine the binding affinity of a Sulfo-Cy5 labeled ligand to a cell surface receptor.[18][19]

Materials:

  • Cells expressing the receptor of interest

  • Sulfo-Cy5 labeled ligand

  • Unlabeled ligand (for competition assay)

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in assay buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Saturation Binding:

    • Add a fixed number of cells to each well of a 96-well plate.

    • Add increasing concentrations of the Sulfo-Cy5 labeled ligand to the wells.

    • To determine non-specific binding, add a high concentration of unlabeled ligand to a parallel set of wells before adding the labeled ligand.

  • Incubation: Incubate the plate for 1-2 hours at 4°C to reach binding equilibrium.

  • Washing: Wash the cells with cold assay buffer to remove unbound ligand.

  • Data Acquisition: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the Sulfo-Cy5 signal.

  • Data Analysis:

    • Subtract the MFI of the non-specific binding from the total binding to get the specific binding.

    • Plot the specific binding (MFI) against the concentration of the labeled ligand and fit the data to a one-site binding model to determine the Kd.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, diagrams generated using Graphviz (DOT language) are provided below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Dye (Control Molar Ratio) Protein->Mix Dye Sulfo-Cy5 NHS Ester (in DMSO) Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Purification (Size Exclusion or Dialysis) Incubate->Purify Analyze Characterization (Spectrophotometry for DOL) Purify->Analyze Labeled_Protein Labeled_Protein Analyze->Labeled_Protein Validated Labeled Protein

Caption: Workflow for Amine Labeling of Proteins with Sulfo-Cy5 NHS Ester.

G cluster_binding Ligand Binding cluster_signaling Downstream Signaling cluster_assay Assay Readout Ligand Sulfo-Cy5 Labeled Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Activation Receptor Activation Binding->Activation Pathway Signaling Cascade Activation->Pathway Response Cellular Response (e.g., Phosphorylation) Pathway->Response Measurement Measure Downstream Effect (e.g., Western Blot, ELISA) Response->Measurement

Caption: Signaling Pathway for a Labeled Ligand and its Functional Validation.

Conclusion

The use of this compound-labeled proteins is a powerful technique in biological research and drug development. However, the potential for the fluorescent label to alter protein function necessitates rigorous validation. By employing a suite of functional assays, researchers can ensure the integrity of their labeled proteins and the reliability of their experimental data. This guide provides a framework for this validation process, offering comparative data, detailed protocols, and visual workflows to aid in the design and execution of these critical experiments. The careful consideration of the potential impact of labeling and the thorough validation of protein function are paramount for generating accurate and reproducible scientific results.

References

A Comparative Guide to the Brightness of Sulfo-Cy5 Amine and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and robust data. This guide provides an objective comparison of the brightness of Sulfo-Cy5 amine with other commonly used far-red fluorescent dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The brightness of a fluorescent dye is a critical performance metric, directly influencing the signal-to-noise ratio in imaging and quantitative assays. It is determined by two key photophysical properties: the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence.

Quantitative Comparison of Far-Red Dyes

The following table summarizes the key spectral properties and calculated relative brightness of this compound and its competitors. A higher relative brightness value, calculated as the product of the molar extinction coefficient and the quantum yield (ε × Φ), indicates a brighter dye.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 646[1][2]662[1][2]271,000[1][2]0.28[1][2]75,880
Alexa Fluor 647 650[3][4]665[3]239,000[3]0.33[3][5]78,870
DyLight 650 652[6][7]672[6][7]250,000[7]0.12 (typical for Cy5 dyes)30,000*
Atto 647N 644669150,0000.6597,500

*Note: The quantum yield for DyLight 650 was not explicitly found in the search results. A typical quantum yield for Cy5-like dyes is used for a conservative estimate of brightness.

Visualizing the Fluorescence Process

The following diagram illustrates the fundamental process of fluorescence, known as a Jablonski diagram. Upon absorption of a photon, an electron is elevated to an excited singlet state (S1). It then rapidly relaxes to the lowest vibrational level of this excited state through non-radiative processes. The electron returns to the ground state (S0) by emitting a photon, which is the observed fluorescence.

Jablonski cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating fluorescence.

Experimental Protocol for Brightness Comparison

This protocol outlines a generalized workflow for comparing the brightness of fluorescent dyes conjugated to a protein.

Objective: To quantitatively compare the fluorescence intensity of proteins labeled with this compound, Alexa Fluor 647, DyLight 650, and Atto 647N.

Materials:

  • Protein to be labeled (e.g., Bovine Serum Albumin, BSA)

  • Amine-reactive forms of Sulfo-Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer or fluorescence plate reader

  • Black, flat-bottom 96-well plates

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive dyes in a small amount of anhydrous DMSO to create stock solutions.

  • Conjugation Reaction: Add a molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 fold molar excess is common. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction and incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

  • Fluorescence Measurement:

    • Prepare serial dilutions of each dye-protein conjugate in PBS in a black 96-well plate.

    • Measure the fluorescence intensity of each sample using a fluorometer or plate reader. Use the optimal excitation and emission wavelengths for each dye.

  • Data Analysis:

    • Plot the fluorescence intensity versus the protein concentration for each dye conjugate.

    • The slope of the linear portion of the curve represents the relative brightness of the conjugate. Compare the slopes to determine the relative brightness of the different dyes.

Experimental_Workflow A Protein & Dye Preparation B Conjugation Reaction A->B C Quenching B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Absorbance for DOL) D->E F Fluorescence Measurement (Serial Dilutions) D->F G Data Analysis (Brightness Comparison) E->G F->G

References

A Cost-Benefit Analysis of Sulfo-Cy5 Amine and Its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological research and drug development, the precise labeling of biomolecules is paramount. Far-red fluorescent dyes are particularly valuable due to reduced autofluorescence from biological samples, enabling higher signal-to-noise ratios. Sulfo-Cy5 amine and its N-hydroxysuccinimide (NHS) ester derivative are popular choices for labeling proteins, peptides, and oligonucleotides. This guide provides a detailed cost-benefit analysis of this compound compared to its primary alternatives, Alexa Fluor 647 and IRDye 650, focusing on performance metrics and cost-effectiveness to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye is a critical decision that hinges on the specific application, the available instrumentation for excitation and detection, and the photophysical properties of the dye itself. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability.

ParameterSulfo-Cy5Alexa Fluor 647IRDye 650
Excitation Maximum (nm) ~646 - 649~650 - 651~651
Emission Maximum (nm) ~662 - 671~668 - 672~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000 - 270,000~230,000
Quantum Yield (Φ) 0.28[][2][3][4]0.33Not explicitly stated
Brightness (Extinction Coefficient x Φ) ~70,000 - 75,880~78,870 - 89,100Not explicitly stated
Water Solubility HighHighHigh
Photostability GoodExcellentExcellent

Note: Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and provides a theoretical comparison of the dye's fluorescent intensity.

Alexa Fluor 647 exhibits a higher quantum yield than Sulfo-Cy5, which, combined with its high extinction coefficient, results in greater overall brightness.[5] This increased brightness can be particularly advantageous for detecting low-abundance targets. Furthermore, Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[5][6][7][8] This superior photostability allows for longer exposure times and more robust imaging, especially in applications like time-lapse microscopy. IRDye 650 is also presented as a bright and highly photostable alternative, suitable for detecting low-abundance targets.[9]

A known issue with Cy5 dyes is their tendency to form aggregates when conjugated to proteins at high dye-to-protein ratios, which can lead to fluorescence quenching.[5][10] Alexa Fluor 647 shows significantly less of this self-quenching, meaning that proteins can be labeled with more dye molecules to achieve a brighter conjugate without a loss of fluorescence.[5][10]

Cost Comparison

The cost of fluorescent dyes can be a significant factor in experimental design, especially for high-throughput screening or large-scale studies. The following table provides an approximate cost comparison for 1 mg of the amine-reactive NHS ester form of each dye from various suppliers. Prices are subject to change and may vary by vendor and location.

DyeSupplierApproximate Price (USD) for 1 mg
Sulfo-Cy5 NHS ester Lumiprobe$99.00[2]
AxisPharm$100.00[11]
BroadPharm$125.00[4]
Alexa Fluor 647 NHS ester TargetMol$568.00[12]
MedchemExpress$620.00[13]
AxisPharm (APDye Fluor 647)$149.00[14]
IRDye 650 NHS ester AxisPharm$100.00[15]
BroadPharm$103.00[16]
Vector Labs$103.00[9]

Cost-Benefit Analysis

The choice between Sulfo-Cy5, Alexa Fluor 647, and IRDye 650 depends on the specific experimental requirements and budget constraints.

  • Sulfo-Cy5: This dye offers a very cost-effective solution for routine applications where high photostability or the detection of very low-abundance targets is not critical. Its high water solubility is a key advantage, eliminating the need for organic solvents that could denature sensitive proteins.[2][17]

  • Alexa Fluor 647: For applications demanding high sensitivity and photostability, such as single-molecule imaging or quantitative microscopy, Alexa Fluor 647 is a superior choice.[5][7] While the initial cost is significantly higher, the enhanced brightness and resistance to photobleaching can lead to higher quality data and potentially reduce the need for costly repeat experiments.

  • IRDye 650: This dye presents a compelling alternative, offering high brightness and photostability at a price point comparable to Sulfo-Cy5.[9][15][16] It is particularly recommended for the detection of low-abundance targets where high molar labeling ratios are required without significant self-quenching.[9]

The logical workflow for selecting a dye based on these considerations can be visualized as follows:

G start Start: Define Experimental Needs application Application Type start->application budget Budget Constraints application->budget Routine Labeling photostability High Photostability Required? application->photostability Demanding Imaging sensitivity High Sensitivity Required? application->sensitivity Low Abundance Target sulfo_cy5 Choose Sulfo-Cy5 budget->sulfo_cy5 Strict irdye Choose IRDye 650 budget->irdye Flexible photostability->budget No alexa_fluor Choose Alexa Fluor 647 photostability->alexa_fluor Yes sensitivity->budget Moderate sensitivity->alexa_fluor Highest sensitivity->irdye High G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-9.0) conjugation Mix Protein and Dye (e.g., 10:1 molar ratio) protein_prep->conjugation dye_prep Dissolve NHS-Ester Dye in Anhydrous DMSO dye_prep->conjugation incubation Incubate 1 hr at RT (Protected from Light) conjugation->incubation purify Purify via Size-Exclusion Chromatography incubation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze store Store Conjugate at 4°C or -20°C analyze->store

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory reagents is paramount for the well-being of researchers and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Sulfo-Cy5 amine, a fluorescent dye commonly used in bioconjugation and cellular imaging. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

This compound, while a valuable tool in research, is classified with several hazards that necessitate careful management.[1] Understanding these hazards is the first step toward safe handling and disposal.

Hazard and Safety Information

A summary of the key hazard information for this compound is presented below. This information is derived from its Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused stock solutions, contaminated consumables, and aqueous waste streams.

1. Personal Protective Equipment (PPE) and Preparation:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[1]

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Prepare a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all contaminated solid waste, such as pipette tips, microfuge tubes, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste bag or container.

    • Do not mix with non-hazardous laboratory trash.

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound, including unused staining solutions and wash buffers, in a designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[2]

  • Unused/Expired Product:

    • Treat any unused or expired this compound solid as hazardous waste.

    • If in its original vial, ensure the cap is tightly sealed and place it within the designated hazardous waste container.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

  • Keep the waste container securely closed except when adding waste.

  • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sulfo_Cy5_Amine_Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe Begin fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Prepare Labeled Hazardous Waste Container fume_hood->waste_container waste_type Determine Waste Type waste_container->waste_type solid_waste Contaminated Solids (Tips, Tubes, Gloves) waste_type->solid_waste Solid aqueous_waste Aqueous Solutions (Stains, Buffers) waste_type->aqueous_waste Aqueous unused_product Unused/Expired Solid Product waste_type->unused_product Unused Product collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container aqueous_waste->collect_liquid unused_product->collect_solid store Store Securely in Designated Area collect_solid->store collect_liquid->store ehs_pickup Arrange for EHS/ Contractor Pickup store->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Sulfo-Cy5 amine, a near-infrared fluorescent dye. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is a water-soluble cyanine (B1664457) dye commonly utilized in biolabeling and cell imaging.[1] While invaluable in research, it is classified as a hazardous substance. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A). It may also cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3). Therefore, stringent safety measures are necessary throughout the handling process, from preparation to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment plan is mandatory when working with this compound in both its solid and solution forms. The following table outlines the minimum required protective gear for each stage of the handling process.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.Laboratory coat.Use in a well-ventilated area or a certified chemical fume hood. A dust mask may be used to prevent inhalation of fine particles.
Dissolving & Pipetting Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a certified chemical fume hood.
Reaction & Conjugation Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a certified chemical fume hood.
Waste Disposal Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required if handling closed containers.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for preventing contamination and exposure.

Pre-Handling Preparations:
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting.

Handling the Solid Form (Weighing):
  • Perform all weighing operations within a chemical fume hood to prevent the inhalation of any dust particles.

  • Use a dedicated, clean spatula and weighing paper.

  • Carefully transfer the desired amount of the powdered reagent.

Reconstitution and Handling of Solutions:
  • Slowly add the solvent to the solid dye to avoid splashing. This compound is soluble in water, DMSO, and DMF.

  • If preparing a stock solution, it is recommended to store it at -20°C, protected from light and moisture.[2]

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye. A 10% bleach solution followed by a water rinse can be effective for decontamination of reusable labware.[3] For surfaces, soap and water are generally effective.[4]

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The general sequence is to remove gloves first, followed by the lab coat and then eye/face protection.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing all PPE.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

    • Once the liquid is absorbed, use a plastic scoop to collect the material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry into the affected area.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Never mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

  • Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Contaminated Materials: All disposable materials that have come into contact with the dye, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SulfoCy5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_materials Assemble PPE & Materials prep_area->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Reconstitute Solution handling_weigh->handling_dissolve handling_label Label Container handling_dissolve->handling_label post_decon Decontaminate Surfaces handling_label->post_decon After Experiment post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste post_wash->disp_segregate For Waste disp_container Use Labeled Container disp_segregate->disp_container disp_pickup Arrange EHS Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.